alpha-Galnac-teg-N3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H26N4O8 |
|---|---|
Molecular Weight |
378.38 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12+,13-,14+/m1/s1 |
InChI Key |
FLYIOTWDNWJXHY-RGDJUOJXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of α-GalNAc-PEG-N3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of α-GalNAc-PEG-N3, a critical reagent for targeted drug delivery and bioconjugation. The methodologies presented are based on established principles of carbohydrate chemistry and purification techniques for PEGylated compounds.
Introduction
α-GalNAc-PEG-N3 is a bifunctional molecule featuring an N-acetylgalactosamine (GalNAc) residue and a terminal azide group connected by a polyethylene glycol (PEG) linker. The GalNAc moiety serves as a ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This specific interaction facilitates the targeted delivery of conjugated molecules to the liver. The terminal azide group enables covalent attachment to a wide range of molecules, such as oligonucleotides, peptides, and small molecule drugs, via highly efficient and bioorthogonal "click chemistry" reactions.
Synthesis of α-GalNAc-PEG-N3
The synthesis of α-GalNAc-PEG-N3 is achieved through the α-selective glycosylation of an azido-PEG-alcohol with a protected GalNAc donor, followed by deprotection. A key challenge in the synthesis of GalNAc glycosides is controlling the stereoselectivity to obtain the desired α-anomer, as the 2-acetamido group can participate in the reaction to favor the formation of the β-anomer. The use of specific catalysts, such as rare earth metal triflates, has been shown to promote the formation of the α-glycoside[1][2].
Proposed Synthetic Pathway
A plausible synthetic route involves the reaction of a per-acetylated GalNAc donor with an azido-PEG-alcohol in the presence of a Lewis acid catalyst, followed by deacetylation.
Caption: Proposed synthetic pathway for α-GalNAc-PEG-N3.
Experimental Protocol: Synthesis
This protocol is adapted from methodologies for α-selective glycosylation of alcohols[1][2].
Materials:
-
Per-O-acetyl-N-acetylgalactosamine (GalNAc donor)
-
1-Azido-3,6,9-trioxaundecan-11-ol (or other suitable HO-PEG-N3)
-
Hafnium triflate (Hf(OTf)₄)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe)
-
Dowex® 50WX8 H⁺ resin
-
Argon or Nitrogen gas
Procedure:
-
Glycosylation Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the per-O-acetyl-N-acetylgalactosamine donor (1.0 eq).
-
Dissolve the donor in anhydrous dichloromethane.
-
Add the azido-PEG-alcohol (1.5 eq) to the solution.
-
In a separate flask, dissolve Hafnium triflate (0.2 eq) in anhydrous dichloromethane.
-
Slowly add the catalyst solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected α-GalNAc-PEG-N3.
-
-
Deprotection (Zemplén Conditions):
-
Dissolve the crude protected product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (0.1 eq of a 0.5 M solution in methanol).
-
Stir the mixture at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction with Dowex® 50WX8 H⁺ resin.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude α-GalNAc-PEG-N3.
-
Quantitative Data for Synthesis
| Parameter | Value/Condition | Reference/Comment |
| Glycosylation | ||
| GalNAc Donor | Per-O-acetyl-N-acetylgalactosamine | Commercially available. |
| PEG-Azide Acceptor | 1-Azido-3,6,9-trioxaundecan-11-ol | Example PEG3 linker. Other lengths can be used. |
| Stoichiometry | Donor:Acceptor:Catalyst = 1:1.5:0.2 | Optimization may be required. |
| Catalyst | Hafnium triflate (Hf(OTf)₄) | Known to promote α-selectivity[1]. |
| Solvent | Anhydrous Dichloromethane | |
| Temperature | Room Temperature | |
| Reaction Time | 4-12 hours | Monitor by TLC. |
| Deprotection | ||
| Reagent | Sodium methoxide in Methanol | Zemplén deacetylation. |
| Temperature | Room Temperature | |
| Reaction Time | 1-3 hours | Monitor by TLC. |
| Overall Yield | 60-80% (expected) | Dependent on reaction scale and purification efficiency. Yields for similar glycosylations are reported to be high. |
Purification of α-GalNAc-PEG-N3
Purification is a critical step to ensure the high purity of the final product, which is essential for its application in drug delivery and bioconjugation. A multi-step purification strategy is recommended to remove unreacted starting materials, byproducts, and any β-anomer formed.
Purification Workflow
Caption: Purification and characterization workflow for α-GalNAc-PEG-N3.
Experimental Protocol: Purification
Step 1: Silica Gel Chromatography
This initial step is designed to remove the excess PEG-azide alcohol and other less polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Procedure:
-
Load the crude product onto a silica gel column pre-equilibrated with dichloromethane.
-
Elute the column with a step or linear gradient of methanol in dichloromethane.
-
Collect fractions and analyze by TLC.
-
Combine fractions containing the product and concentrate under reduced pressure.
-
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique used to separate the α- and β-anomers and remove any remaining polar impurities, yielding a final product of high purity.
-
Stationary Phase: C18 column (e.g., 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
-
B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
-
-
Procedure:
-
Dissolve the partially purified product in the mobile phase.
-
Inject the solution onto the C18 column.
-
Elute with a gradient of acetonitrile in water (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution profile using a UV detector (at ~210 nm for the azide group).
-
Collect the peak corresponding to the α-anomer.
-
Lyophilize the collected fractions to obtain the pure α-GalNAc-PEG-N3.
-
Characterization
The identity and purity of the final product should be confirmed by analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the GalNAc moiety (including the anomeric proton, typically around 4.8-5.2 ppm for α-anomers), the PEG linker (a prominent signal around 3.6 ppm), and the N-acetyl group (around 2.0 ppm). |
| Mass Spectrometry | The observed molecular weight should correspond to the calculated mass of the α-GalNAc-PEG-N3 product. |
| Analytical HPLC | A single sharp peak indicating a purity of ≥95%. |
Applications in Drug Development
High-purity α-GalNAc-PEG-N3 is instrumental in the development of liver-targeted therapeutics. The azide functionality allows for its conjugation to various therapeutic modalities, including:
-
Antisense Oligonucleotides (ASOs) and small interfering RNAs (siRNAs): The GalNAc ligand enhances the delivery of these nucleic acid-based drugs to hepatocytes for the treatment of liver diseases.
-
Peptides and Proteins: Targeted delivery of therapeutic peptides and proteins to the liver.
-
Small Molecules: Improving the therapeutic index of small molecule drugs by concentrating them in the liver, thereby reducing systemic toxicity.
The use of click chemistry for conjugation offers several advantages, including high efficiency, specificity, and biocompatibility, making it an ideal method for the synthesis of well-defined drug conjugates.
Conclusion
The synthesis and purification of α-GalNAc-PEG-N3 require a robust understanding of carbohydrate chemistry and chromatographic techniques. The methods outlined in this guide provide a framework for the production of high-purity material suitable for research and drug development applications. Careful control of the glycosylation reaction to ensure α-selectivity and a multi-step purification strategy are paramount to obtaining a product of the required quality for its intended biological applications.
References
An In-Depth Technical Guide to the Mechanism and Application of alpha-GalNAc-PEG-N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and practical application of alpha-GalNAc-PEG-N3, a chemical probe for the metabolic labeling and subsequent visualization or capture of O-GalNAc-type glycoproteins.
Core Mechanism of Action: Metabolic Labeling and Bioorthogonal Ligation
alpha-GalNAc-PEG-N3 is a synthetic analog of N-acetylgalactosamine (GalNAc) modified with a polyethylene glycol (PEG) linker and a terminal azide (N3) group. Its mechanism of action is a two-step process involving metabolic incorporation followed by bioorthogonal "click" chemistry.
First, the alpha-GalNAc-PEG-N3 molecule is introduced to living cells. The cells' metabolic machinery, specifically the GalNAc salvage pathway, recognizes the GalNAc moiety and processes it. This results in the incorporation of the azide-tagged sugar into nascent O-GalNAc glycans on proteins as they are synthesized and processed through the endoplasmic reticulum and Golgi apparatus.
Second, the azide group, now displayed on glycoproteins, serves as a bioorthogonal chemical handle. This means it is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary probe. This reaction, a form of "click chemistry," allows for the detection, visualization, or purification of the labeled glycoproteins. The two most common types of click chemistry used in this context are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
Caption: Metabolic labeling and bioorthogonal ligation workflow.
Experimental Design and Data
The successful application of alpha-GalNAc-PEG-N3 requires careful consideration of experimental parameters. The following table summarizes key quantitative data, compiled from studies using similar azido-sugar analogs, to serve as a starting point for experimental design.
| Parameter | Recommended Range | Notes |
| Concentration of alpha-GalNAc-PEG-N3 | 10 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. Higher concentrations may lead to toxicity. |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to increased labeling, but should be balanced with potential effects on cell health. |
| DBCO-Fluorophore Concentration (SPAAC) | 20 - 50 µM | For live-cell imaging, lower concentrations are preferred to minimize background fluorescence.[1] |
| Alkyne Probe Concentration (CuAAC) | 2 - 40 µM | For labeling in cell lysates, the concentration can be optimized to balance signal intensity and background.[3] |
| Copper (II) Sulfate Concentration (CuAAC) | 100 - 250 µM | Used in conjunction with a reducing agent and a copper-chelating ligand.[4] |
| Toxicity | Generally low at effective concentrations | Cell viability should be assessed when using a new cell line or high concentrations of the labeling reagent. |
Experimental Workflows and Protocols
The following sections provide detailed diagrams and protocols for the key experimental procedures involving alpha-GalNAc-PEG-N3.
Caption: Generalized experimental workflow.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic incorporation of alpha-GalNAc-PEG-N3 into cellular glycoproteins.
Materials:
-
Adherent or suspension mammalian cells
-
Complete cell culture medium
-
alpha-GalNAc-PEG-N3
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Preparation of Labeling Medium: Prepare a stock solution of alpha-GalNAc-PEG-N3 in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 25-50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After incubation, cells are ready for downstream applications such as cell lysis for CuAAC or direct labeling with a DBCO probe for SPAAC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
This protocol is suitable for labeling azide-modified glycoproteins in cell lysates with an alkyne-containing probe (e.g., a fluorescent dye or biotin for affinity purification).
Materials:
-
Metabolically labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
PBS
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells in an appropriate lysis buffer on ice. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Preparation of Click Reaction Cocktail: Prepare a fresh solution of the click reaction components. For a typical reaction, the final concentrations are: 100-250 µM CuSO4, 1-2.5 mM sodium ascorbate, and 500-1250 µM THPTA.
-
Click Reaction: In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of protein), the alkyne probe (2-40 µM final concentration), and the click reaction cocktail.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
Sample Preparation for Analysis: The labeled lysate can be analyzed directly by SDS-PAGE or used for downstream applications like affinity purification.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol allows for the fluorescent labeling of azide-modified glycoproteins on the surface of living cells.
Materials:
-
Metabolically labeled cells in culture
-
DBCO-conjugated fluorophore
-
Imaging medium (e.g., FluoroBrite DMEM)
-
PBS
Procedure:
-
Preparation of Labeling Solution: Dilute the DBCO-fluorophore in pre-warmed imaging medium to a final concentration of 20-50 µM.
-
Washing: Gently wash the metabolically labeled cells twice with warm PBS to remove any residual labeling medium.
-
SPAAC Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy.
Protocol 4: Analysis of Labeled Glycoproteins by Western Blot
This protocol describes the detection of biotin- or fluorophore-labeled glycoproteins after SDS-PAGE.
Materials:
-
Labeled cell lysate
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP (for biotin-labeled proteins) or appropriate secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix the labeled cell lysate with SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Probing:
-
For biotin-labeled proteins, incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
For fluorophore-labeled proteins, the signal can be directly detected using an appropriate imaging system.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: For HRP-conjugated probes, incubate the membrane with a chemiluminescent substrate and visualize the signal using a chemiluminescence imager.
By following these guidelines and protocols, researchers can effectively utilize alpha-GalNAc-PEG-N3 to investigate the complex roles of O-GalNAc glycosylation in various biological processes.
References
The Azido Tag: A Technical Guide to Alpha-GalNAc-TEG-N3 in Glycoprotein Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-N-acetylgalactosamine-tetraethylene glycol-azide (α-GalNAc-TEG-N3) is a powerful chemical tool that has become indispensable in the field of glycobiology, particularly for the study of protein glycosylation. This synthetic amino sugar is engineered with two key features: an α-linked GalNAc residue that allows it to be processed by cellular enzymatic machinery, and a terminal azide group (N3) that serves as a bioorthogonal chemical handle. This unique structure enables researchers to metabolically label, visualize, and enrich a specific class of glycoproteins for in-depth analysis.
This technical guide provides a comprehensive overview of the applications of α-GalNAc-TEG-N3 and its analogs in research, with a focus on metabolic labeling and click chemistry-based detection of O-GlcNAcylated proteins and mucin-type O-linked glycans.
Core Application: Metabolic Labeling and Bioorthogonal Chemistry
The primary use of α-GalNAc-TEG-N3 and its cell-permeable, peracetylated form (Ac4GalNAz) is in the metabolic labeling of glycoproteins.[1][2] The process leverages the cell's natural metabolic pathways to incorporate this unnatural sugar into newly synthesized glycans.[2] The embedded azide group, being biologically inert, does not interfere with cellular processes.[2][3] This "silent" tag can then be specifically and efficiently reacted with a probe molecule containing a complementary bioorthogonal functional group, such as an alkyne or a phosphine. This two-step approach allows for the sensitive and selective detection and analysis of the labeled glycoproteins.
The Two-Step Workflow:
-
Metabolic Incorporation: Cells are incubated with the peracetylated form of the azido sugar (e.g., Ac4GalNAz). The acetyl groups enhance cell membrane permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the azido sugar enters the hexosamine salvage pathway. It is then converted into a nucleotide sugar donor, UDP-N-azidoacetylgalactosamine (UDP-GalNAz). This azido-sugar donor is then utilized by glycosyltransferases to incorporate the azido-sugar into glycoproteins.
-
Bioorthogonal Ligation: Following metabolic labeling, the azide-tagged glycoproteins can be detected using one of two highly specific chemical reactions:
-
Click Chemistry: This refers to a set of reactions that are rapid, specific, and high-yielding. The most common types used in this context are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In CuAAC, a copper catalyst is used to ligate the azide to a terminal alkyne probe. SPAAC, on the other hand, is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) for ligation, which is particularly useful for in vivo applications due to the cytotoxicity of copper.
-
Staudinger Ligation: This reaction involves the specific ligation of the azide with a phosphine-based probe, such as phosphine-FLAG or phosphine-biotin.
-
The choice of detection probe depends on the downstream application. Fluorescently tagged alkynes or phosphines are used for imaging and flow cytometry, while biotin-tagged probes are employed for affinity purification and subsequent proteomic analysis by mass spectrometry.
Key Research Applications
Studying O-GlcNAcylation
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and widespread post-translational modification of nuclear and cytoplasmic proteins that plays a crucial role in regulating cellular processes. Due to its dynamic nature, studying O-GlcNAcylation has been challenging. Metabolic labeling with azido sugars provides a powerful method to investigate this modification.
Interestingly, while researchers often use N-azidoacetylglucosamine (GlcNAz) to study O-GlcNAcylation, N-azidoacetylgalactosamine (GalNAz) has also been shown to be a robust reporter for cellular O-GlcNAc. This is due to the metabolic cross-talk between the N-acetylgalactosamine and N-acetylglucosamine salvage pathways. The enzyme UDP-galactose 4'-epimerase (GALE) can interconvert UDP-GalNAz and UDP-GlcNAz. Therefore, feeding cells with Ac4GalNAz leads to the incorporation of the azido sugar onto O-GlcNAcylated proteins, which can then be detected and identified.
Profiling Mucin-Type O-Linked Glycosylation
Mucin-type O-linked glycosylation is initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues of proteins in the secretory pathway. This modification is crucial for a variety of biological interactions. Metabolic labeling with Ac4GalNAz allows for the specific tagging and subsequent analysis of mucin-type O-linked glycoproteins. This strategy has been instrumental in identifying new O-linked glycoproteins and mapping their sites of glycosylation.
In Vivo Glycan Imaging
The development of copper-free click chemistry has enabled the application of metabolic labeling for in vivo imaging of glycans. By administering Ac4GalNAz to organisms like zebrafish embryos or mice, researchers can label glycans in living tissues. Subsequent administration of a strained alkyne probe conjugated to a fluorescent dye allows for the spatiotemporal visualization of glycan dynamics during development and disease.
Experimental Protocols and Data
General Metabolic Labeling Protocol
The following is a generalized protocol for metabolic labeling of cultured cells. Optimal conditions, such as incubation time and azido sugar concentration, should be empirically determined for each cell line and experimental setup.
| Parameter | Recommended Range/Value | Notes |
| Azido Sugar | Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) | Peracetylation increases cell permeability. |
| Stock Solution | 10 mM in DMSO | Store at -20°C. |
| Working Concentration | 25-100 µM | Titrate for optimal labeling without cytotoxicity. |
| Incubation Time | 1 to 3 days | Dependent on the rate of protein synthesis and turnover. |
| Cell Culture | Standard cell culture conditions (e.g., 37°C, 5% CO2) | |
| Washing | 2-3 times with pre-warmed PBS | To remove unincorporated azido sugar. |
Click Chemistry Reaction (SPAAC for Imaging)
| Reagent | Recommended Concentration | Incubation Time |
| DBCO-fluorophore | 10-50 µM | 1 hour at room temperature |
| Reaction Buffer | PBS |
For detailed protocols, refer to the original research articles and manufacturer's guidelines.
Signaling Pathways and Experimental Workflows
Conclusion
Alpha-GalNAc-TEG-N3 and its derivatives have revolutionized the study of protein glycosylation. By providing a means to metabolically label and visualize specific types of glycans, these chemical tools have enabled researchers to gain unprecedented insights into the roles of O-GlcNAcylation and mucin-type O-glycosylation in health and disease. The continued development of bioorthogonal chemistries and advanced analytical techniques promises to further expand the utility of these powerful molecular probes in fundamental research and drug development.
References
An In-depth Technical Guide to the Reactivity of alpha-GalNAc-PEG-N3 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity of alpha-GalNAc-PEG-N3, a key reagent in bioconjugation and targeted drug delivery. The core of its utility lies in the azide (N₃) functional group, which allows for highly specific and efficient covalent bond formation through "click chemistry" reactions. This document details the primary reaction pathways, quantitative reactivity data, experimental protocols, and the biological context of its application, particularly in targeting the asialoglycoprotein receptor (ASGPR) on hepatocytes.
Core Reactivity of the Azide Group
The reactivity of the azide moiety in alpha-GalNAc-PEG-N3 is primarily exploited through two main bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are favored in drug development and biological research due to their high specificity, quantitative yields, and ability to proceed under mild, aqueous conditions, often without interfering with biological processes.[1][2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry reaction that involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species.[3][] This reaction is known for its fast kinetics and high yields.[5]
Key Features of CuAAC:
-
High Reaction Rates: The presence of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition.
-
Regiospecificity: The reaction exclusively yields the 1,4-regioisomer of the triazole product.
-
Robustness: CuAAC can be performed in a wide range of solvents, including water, and is tolerant of many functional groups.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide. The relief of ring strain in the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living systems.
Key Features of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for in vivo and live-cell applications.
-
Bioorthogonality: The azide and cyclooctyne groups are abiotic and do not typically participate in or interfere with biological processes.
-
Good Reaction Kinetics: While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has made SPAAC a highly efficient conjugation method.
Quantitative Data on alpha-GalNAc-PEG-N3 Reactivity
The following tables summarize key quantitative data related to the reactivity of azides in CuAAC and SPAAC reactions. While specific data for alpha-GalNAc-PEG-N3 is limited in publicly available literature, the provided data for similar azide-containing molecules offers a strong basis for experimental design and expectation of performance.
Table 1: Reaction Kinetics of Azide-Alkyne Cycloadditions
| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Notes |
| SPAAC | DBCO | 0.18 - 1.22 | Aqueous buffer, pH 7.0-8.0, 25-37 °C | Rate is influenced by buffer type, pH, and the steric and electronic properties of the azide. The presence of a PEG linker can enhance reaction rates. |
| CuAAC | Terminal Alkyne | 1 - 100 | Aqueous buffer, with Cu(I) catalyst and ligand | Rate is highly dependent on the specific copper source, ligand, and reaction conditions. |
Note: The SPAAC rate constant is an estimated range based on published data for various azides reacting with DBCO. The specific rate for alpha-GalNAc-PEG-N3 may vary.
Table 2: Reaction Yields and Stability of Azide Conjugations
| Reaction Type | Typical Yield (%) | Stability of Azide Moiety | Stability of Triazole Linkage |
| SPAAC | > 90% | Generally stable under physiological conditions (pH 7.4, 37°C) for extended periods. Avoid strong reducing agents. | Highly stable to hydrolysis and enzymatic degradation. |
| CuAAC | > 95% | Stable under reaction conditions. Can be sensitive to certain reducing agents used in the reaction mixture. | Highly stable to hydrolysis and enzymatic degradation. |
Note: Yields are typically high for both reactions but can be influenced by factors such as reactant concentration, stoichiometry, temperature, and reaction time.
Experimental Protocols
The following are detailed protocols for performing CuAAC and SPAAC reactions with alpha-GalNAc-PEG-N3 for the conjugation to a peptide and an siRNA molecule, respectively.
Protocol for CuAAC Conjugation of alpha-GalNAc-PEG-N3 to an Alkyne-Modified Peptide
Materials:
-
alpha-GalNAc-PEG-N3
-
Alkyne-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Reaction tubes
-
HPLC system for reaction monitoring and purification
-
Mass spectrometer for product characterization
Procedure:
-
Prepare Stock Solutions:
-
Dissolve alpha-GalNAc-PEG-N3 in water or PBS to a final concentration of 10 mM.
-
Dissolve the alkyne-modified peptide in water or PBS to a final concentration of 1-5 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide to a final concentration of 100 µM in PBS.
-
Add alpha-GalNAc-PEG-N3 to a final concentration of 1.2-2.0 equivalents relative to the peptide.
-
Add the TBTA ligand to a final concentration of 5 equivalents relative to the copper.
-
Add CuSO₄ to a final concentration of 1 equivalent relative to the peptide.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 equivalents relative to the copper.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by taking aliquots at different time points.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by reverse-phase HPLC, observing the consumption of the starting materials and the formation of the product peak.
-
Once the reaction is complete, purify the conjugate using preparative RP-HPLC.
-
-
Product Characterization:
-
Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol for SPAAC Conjugation of alpha-GalNAc-PEG-N3 to a DBCO-Modified siRNA
Materials:
-
alpha-GalNAc-PEG-N3
-
DBCO-modified siRNA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tubes
-
HPLC system for reaction monitoring and purification
-
Mass spectrometer for product characterization
Procedure:
-
Prepare Stock Solutions:
-
Dissolve alpha-GalNAc-PEG-N3 in nuclease-free water or PBS to a final concentration of 10 mM.
-
Dissolve the DBCO-modified siRNA in nuclease-free water or PBS to a final concentration of 100-500 µM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified siRNA to a final concentration of 50 µM in PBS.
-
Add alpha-GalNAc-PEG-N3 to a final concentration of 1.5-3.0 equivalents relative to the siRNA.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored over time.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction by anion-exchange HPLC or size-exclusion chromatography (SEC) to observe the shift in retention time corresponding to the formation of the conjugate.
-
Purify the conjugate using an appropriate chromatographic method (e.g., ion-exchange HPLC or SEC) to remove excess alpha-GalNAc-PEG-N3.
-
-
Product Characterization:
-
Characterize the purified conjugate by mass spectrometry (e.g., ESI-MS) to confirm the successful conjugation.
-
Mandatory Visualizations
Signaling Pathway: ASGPR-Mediated Endocytosis
The alpha-GalNAc moiety of the conjugate serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the conjugate into the cell.
Caption: ASGPR-mediated endocytosis of an alpha-GalNAc conjugate.
Experimental Workflow: SPAAC Bioconjugation
The following diagram illustrates a typical workflow for the synthesis and purification of a bioconjugate using alpha-GalNAc-PEG-N3 and a DBCO-modified biomolecule.
Caption: Workflow for SPAAC bioconjugation and analysis.
Logical Relationship: Factors Affecting Reactivity
The efficiency of both CuAAC and SPAAC reactions is influenced by several key factors. Understanding these relationships is crucial for optimizing conjugation protocols.
Caption: Key factors influencing azide reactivity in click chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to alpha-GalNAc-PEG-N3: Structure, Molecular Weight, and Applications in Glycoproteomic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alpha-N-acetylgalactosamine-PEG-azide (α-GalNAc-PEG-N3), a critical reagent in the field of chemical biology and drug development. This document details its chemical structure, molecular properties, and its application in metabolic glycoengineering and subsequent bioorthogonal ligation for the study of protein glycosylation.
Core Concepts: Structure and Molecular Weight
alpha-GalNAc-PEG-N3 is a synthetic, PEGylated glycoside designed for metabolic labeling of glycoproteins.[1] The molecule consists of three key components:
-
alpha-N-acetylgalactosamine (α-GalNAc): A monosaccharide that serves as the metabolic handle. It is recognized by cellular enzymatic machinery and incorporated into nascent glycans.
-
Polyethylene Glycol (PEG) Linker: A flexible spacer that enhances solubility and reduces steric hindrance, facilitating enzymatic processing and subsequent detection.[2] The "TEG" designation in "alpha-GalNAc-TEG-N3" refers to triethylene glycol, a short PEG chain.
-
Azide (N3) Group: A bioorthogonal chemical reporter group. This functionality is chemically inert within biological systems but can undergo highly specific and efficient covalent reactions with complementary probes, a process known as "click chemistry".[2]
The structural details and molecular weight are crucial for experimental design, particularly for calculating molar concentrations and for analysis by mass spectrometry.
| Property | Value | Reference |
| Chemical Name | (8-Azido-3,6-dioxaoctyl) 2-acetamido-2-deoxy-α-D-galactopyranoside | [1] |
| Synonyms | α-GalNAc-PEG3-Azide, this compound | [1] |
| CAS Number | 882873-70-3 | |
| Empirical Formula | C₁₄H₂₆N₄O₈ | |
| Molecular Weight | 378.38 g/mol | |
| Appearance | White solid | |
| Storage Temperature | -20°C |
Mechanism of Action: Metabolic Labeling and Bioorthogonal Detection
The primary application of alpha-GalNAc-PEG-N3 is in metabolic glycoengineering, a powerful technique to study dynamic glycosylation events in living cells and organisms. The workflow involves two main stages:
-
Metabolic Incorporation: Cells are cultured in the presence of alpha-GalNAc-PEG-N3. The cell's natural metabolic pathways, specifically the O-GlcNAc signaling pathway, recognize the GalNAc moiety and incorporate the entire molecule into glycoproteins.
-
Bioorthogonal Ligation (Click Chemistry): The azide group, now displayed on the surface of glycoproteins, can be selectively reacted with a probe containing a complementary functional group, typically a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN). This reaction, known as click chemistry, is highly specific and occurs under biocompatible conditions, allowing for the attachment of various tags for detection and analysis, such as fluorophores or biotin.
The O-GlcNAc Signaling Pathway
alpha-GalNAc-PEG-N3 is a tool to interrogate the O-GlcNAc signaling pathway, a dynamic and reversible post-translational modification crucial for regulating a vast array of cellular processes. This pathway integrates nutrient and stress signals to modulate protein function, localization, and stability.
The core of this pathway consists of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety to proteins, and O-GlcNAcase (OGA), which removes it. The donor substrate for OGT is UDP-GlcNAc, the end product of the hexosamine biosynthetic pathway (HBP), which is fueled by glucose, amino acid, fatty acid, and nucleotide metabolism. By using alpha-GalNAc-PEG-N3, researchers can track the activity of this pathway and identify proteins that are being actively O-GlcNAcylated under specific conditions.
Experimental Protocols
The following are generalized protocols for the use of alpha-GalNAc-PEG-N3 in metabolic labeling and subsequent detection via click chemistry. Researchers should optimize these protocols for their specific cell type and experimental goals.
Metabolic Labeling of Cultured Cells
This protocol outlines the steps for incorporating alpha-GalNAc-PEG-N3 into the glycoproteins of cultured mammalian cells.
Materials:
-
alpha-GalNAc-PEG-N3
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cell line of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DMSO
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of alpha-GalNAc-PEG-N3 in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 25-100 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvest and Lysis:
-
Wash the cells twice with cold PBS to remove any unincorporated labeling reagent.
-
Lyse the cells directly on the plate using an appropriate cell lysis buffer.
-
Collect the cell lysate and clarify by centrifugation to remove cellular debris.
-
The resulting supernatant contains the azide-labeled glycoproteins and is ready for downstream analysis.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection
This protocol describes the detection of azide-labeled glycoproteins in a cell lysate using a fluorescently tagged alkyne probe.
Materials:
-
Azide-labeled cell lysate (from section 4.1)
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
PBS
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of the alkyne-fluorophore, CuSO₄, THPTA ligand, and sodium ascorbate in an appropriate solvent (e.g., water or DMSO).
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled cell lysate (adjust protein concentration as needed).
-
Alkyne-fluorophore solution.
-
A pre-mixed solution of CuSO₄ and the THPTA ligand.
-
-
Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Analysis: The fluorescently labeled glycoproteins can now be analyzed by various methods, such as SDS-PAGE and in-gel fluorescence scanning, or used for enrichment and mass spectrometry-based proteomics.
Applications in Research and Drug Development
The use of alpha-GalNAc-PEG-N3 and related metabolic labeling reagents has significant implications for various research areas:
-
Glycoproteomics: Identification and quantification of glycoproteins that are differentially expressed in disease states, such as cancer.
-
Biomarker Discovery: The ability to profile changes in glycosylation can lead to the discovery of novel biomarkers for diagnosis and prognosis.
-
Understanding Disease Mechanisms: Elucidating the role of specific glycosylation events in cellular signaling pathways can provide insights into the pathophysiology of diseases like diabetes and neurodegenerative disorders.
-
Drug Development: This technology can be used to assess the on-target and off-target effects of drugs that modulate glycosylation pathways. It also aids in the development of antibody-drug conjugates and other targeted therapies.
Conclusion
alpha-GalNAc-PEG-N3 is a versatile and powerful tool for the study of protein glycosylation. Its ability to be metabolically incorporated into glycans and subsequently detected with high specificity via click chemistry provides researchers with a robust method to investigate the dynamic O-GlcNAc signaling pathway. The insights gained from these studies are crucial for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.
References
Technical Guide: Solubility and Stability of α-GalNAc-PEG-N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of α-GalNAc-PEG-N3, a critical reagent in bioconjugation and targeted drug delivery. Understanding these properties is paramount for its effective handling, storage, and application in scientific research and pharmaceutical development.
Solubility Profile
The solubility of α-GalNAc-PEG-N3 is largely dictated by the hydrophilic nature of the N-acetylgalactosamine and polyethylene glycol (PEG) components. The PEG linker, in particular, enhances aqueous solubility.[1] The terminal azide (N3) group has a lesser impact on the overall solubility.
Quantitative Solubility Data
Precise solubility can vary based on the length of the PEG chain. The following data is for α-GalNAc-TEG-N3, a closely related analog with a triethylene glycol spacer, which serves as a strong proxy for short-chain α-GalNAc-PEG-N3 molecules.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water (H₂O) | 125 | 330.36 | Requires sonication for dissolution. |
| Dimethyl Sulfoxide (DMSO) | 100 | 264.28 | Requires sonication. Use of hygroscopic DMSO can impact solubility. |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | 6.61 | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | 6.61 | Results in a clear solution. |
Data sourced from MedChemExpress for α-GalNAc-TEG-N3.[2]
For other variants such as Tri-β-GalNAc-PEG3-Azide, solubility has been confirmed in water and DMSO.[1]
Stability and Storage
The stability of α-GalNAc-PEG-N3 is influenced by temperature, light, moisture, and pH. The presence of the azide group also necessitates specific handling precautions.
Storage Recommendations
Proper storage is crucial to maintain the integrity and reactivity of the molecule.
| Condition | Powder | Stock Solution |
| Storage Temperature | -20°C to -80°C | -20°C (for up to 1 month), -80°C (for up to 6 months) |
| Protection | Protect from light and moisture. | Store in tightly sealed vials. |
| Shelf Life (Unopened) | Up to 12 months or more, check supplier data. | As specified above. |
Data compiled from multiple supplier recommendations.[1][2]
If water is used to prepare a stock solution, it is recommended to filter and sterilize it.
Chemical Stability Considerations
The stability of α-GalNAc-PEG-N3 is influenced by its two primary components: the PEG chain and the azide group.
-
PEG Chain : The ether linkages in the PEG chain can be susceptible to hydrolysis under strongly acidic conditions, especially at elevated temperatures. The PEG component is also prone to oxidative degradation, which can be catalyzed by metal ions and light.
-
Azide Group : Organic azides are energetic molecules and must be handled with care.
-
The "Rule of Six" : This rule suggests that for an organic azide to be relatively safe, there should be at least six carbon atoms for each azide group. This provides sufficient dilution of the energetic functional group.
-
Incompatibilities : Azides should not be mixed with strong acids, as this can form the highly toxic and explosive hydrazoic acid. Contact with heavy metals (like copper, silver, lead) or their salts can form highly unstable and shock-sensitive metal azides. Halogenated solvents such as dichloromethane and chloroform should also be avoided as reaction media with azides.
-
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of α-GalNAc-PEG-N3.
Protocol for Equilibrium Solubility Determination
This method is designed to determine the saturation solubility of α-GalNAc-PEG-N3 in a given solvent.
Methodology:
-
Preparation of Saturated Solutions : Add an excess amount of α-GalNAc-PEG-N3 to a known volume of the test solvent in a sealed vial.
-
Equilibration : Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis : Carefully withdraw a known volume of the clear supernatant.
-
Quantification : Dilute the aliquot with a suitable solvent and analyze using a validated analytical method such as HPLC-CAD (High-Performance Liquid Chromatography with Charged Aerosol Detection) or LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the concentration.
Protocol for Stability Indicating Assay
This protocol assesses the stability of α-GalNAc-PEG-N3 under various stress conditions.
Methodology:
-
Sample Preparation : Prepare solutions of α-GalNAc-PEG-N3 at a known concentration in the desired buffers (e.g., pH 4, 7, and 9) or solvents.
-
Stress Conditions :
-
Hydrolytic Stability : Store the buffered solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability : Expose samples to a controlled light source, alongside dark controls.
-
-
Time Points : Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12 weeks).
-
Sample Analysis : Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from potential degradants.
-
Data Analysis : Quantify the amount of remaining α-GalNAc-PEG-N3 at each time point to determine the degradation rate.
Mandatory Visualizations
Logical Relationships in Stability Assessment
The stability of α-GalNAc-PEG-N3 is not determined by a single factor but by the interplay of its chemical structure and external environment.
References
Methodological & Application
Application Notes and Protocols for α-GalNAc-TEG-N3 Metabolic Labeling of Glycoproteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling with azide-functionalized sugar analogs is a powerful chemoselective technique for the study of glycosylation, a pivotal post-translational modification implicated in a vast array of cellular functions.[1][2] This method involves the introduction of a bioorthogonal chemical reporter, in this case, an azido-sugar, into nascent glycans.[1][3] The incorporated azide group serves as a handle for subsequent covalent ligation with a probe molecule via "click chemistry," enabling the detection, visualization, and enrichment of glycosylated proteins.[1]
This document provides detailed protocols for the metabolic labeling of glycoproteins using alpha-N-acetylgalactosamine-(tetraethylene glycol)-azide (α-GalNAc-TEG-N3) or its peracetylated analog, N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz). Ac4GalNAz, a cell-permeable precursor, is deacetylated by cellular esterases and metabolically converted into an azido-sugar that is incorporated into O-GlcNAc-modified proteins and other glycoconjugates. The azide group can then be detected through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a corresponding alkyne- or strained alkyne-containing probe.
Applications
-
Profiling Glycoprotein Expression: Enables the characterization of changes in glycoprotein expression during cellular processes such as stem cell differentiation.
-
Identification of O-GlcNAcylated Proteins: Serves as a robust method for labeling, purifying, and identifying proteins modified with O-linked N-acetylglucosamine (O-GlcNAc), a key regulatory modification on nuclear and cytoplasmic proteins.
-
Drug Development and Targeted Delivery: N-Acetylgalactosamine (GalNAc) conjugates are utilized for the targeted delivery of therapeutic oligonucleotides, such as antisense oligonucleotides (ASO) and siRNAs, to hepatocytes, which express the asialoglycoprotein receptor with high affinity for GalNAc.
-
Biomarker Discovery: The metabolic labeling approach can be used to identify differentially expressed glycoproteins in disease states, such as cancer, providing potential new biomarkers and therapeutic targets.
-
In Vivo Glycan Labeling: Azido-sugar metabolic labeling has been successfully applied in living organisms to visualize glycans on cell surfaces.
Quantitative Data Summary
The optimal conditions for metabolic labeling can vary significantly depending on the cell line, the specific azido-sugar used, and the experimental goals. It is highly recommended to perform a dose-response experiment to determine the optimal concentration and incubation time for each specific cell type. The following table provides a summary of recommended starting concentrations for the related compound Ac4GalNAz from various sources.
| Concentration | Cell Line(s) | Incubation Time | Notes | Reference(s) |
| 25-75 µM | General recommendation | 24-72 hours | Recommended starting range for metabolic labeling. | (4) |
| 50 µM | Jurkat, CHO, various mammalian cell lines | 24-48 hours | Effective concentration for robust labeling. | (5) |
| 200 µM | HeLa, NIH3T3 | 16-48 hours | Used as a positive control for strong labeling. | (6) |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins in Cultured Cells
This protocol describes the metabolic incorporation of Ac4GalNAz into glycoproteins in mammalian cells.
Materials:
-
Ac4GalNAz (or α-GalNAc-TEG-N3)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of labeling.
-
Preparation of Azido-Sugar Stock Solution: Prepare a 10-50 mM stock solution of Ac4GalNAz in DMSO.
-
Cell Treatment: On the day of the experiment, remove the existing culture medium and replace it with fresh medium containing the desired final concentration of Ac4GalNAz. A vehicle-only control (DMSO) should be run in parallel. The final DMSO concentration should typically not exceed 0.5%.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream click chemistry detection.
Protocol 2: Detection of Azide-Labeled Glycoproteins via CuAAC (Click Chemistry)
This protocol outlines the detection of azide-labeled glycoproteins in cell lysates using a fluorescent alkyne probe.
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
Alkyne-functionalized fluorescent probe (e.g., Alkyne-TAMRA, Alkyne-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4) solution
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order. It is crucial to add the components in the specified sequence to avoid premature copper reduction.
-
Protein lysate (20-50 µg)
-
Alkyne probe (final concentration 50-100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis:
-
Precipitate the protein using a chloroform/methanol precipitation method to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled glycoproteins using an in-gel fluorescence scanner.
-
If an alkyne-biotin probe was used, the labeled proteins can be detected by Western blot using streptavidin-HRP.
-
Visualizations
Caption: Workflow of metabolic glycoprotein labeling and detection.
Caption: Metabolic pathway of Ac4GalNAz incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Labeling and Chemoselective Functionalization of Lung Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Utilizing α-GalNAc-PEG-N3 for Targeted Delivery via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of alpha-N-acetylgalactosamine-PEG-azide (α-GalNAc-PEG-N3) in click chemistry applications. This versatile reagent is particularly valuable for the targeted delivery of molecules to hepatocytes, leveraging the high-affinity interaction between the GalNAc ligand and the asialoglycoprotein receptor (ASGPR) expressed on the surface of these liver cells. The azide functionality allows for covalent conjugation to a wide range of molecules functionalized with an alkyne or a strained cyclooctyne group through either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
Click chemistry has revolutionized the field of bioconjugation due to its high efficiency, specificity, and biocompatibility.[1] The azide-alkyne cycloaddition is a prime example of a click reaction, enabling the formation of a stable triazole linkage under mild conditions. α-GalNAc-PEG-N3 is a bifunctional molecule that combines a targeting moiety (α-GalNAc) with a reactive handle (azide) via a flexible polyethylene glycol (PEG) spacer. This structure is ideal for conjugating therapeutic agents, imaging probes, or research tools to facilitate their specific uptake by liver cells.[2] The ASGPR is a C-type lectin that recognizes terminal galactose and N-acetylgalactosamine residues of desialylated glycoproteins in circulation, leading to their rapid endocytosis.[3] This natural pathway can be exploited for the targeted delivery of therapeutics, potentially increasing their efficacy while reducing off-target side effects.
Quantitative Data Summary
The efficiency of click chemistry reactions is a critical parameter for successful bioconjugation. While specific kinetic data for α-GalNAc-PEG-N3 is not extensively published, the following table provides representative quantitative data for CuAAC and SPAAC reactions with similar azide-containing molecules. Reaction yields for CuAAC are consistently high, often exceeding 90%, while the kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield | Reference(s) |
| CuAAC | Azide + Terminal Alkyne | Not typically measured due to rapid, catalyzed nature | >95% | [4] |
| SPAAC | Benzyl Azide + DBCO | 0.24 - 0.31 | >90% | [5] |
| SPAAC | Benzyl Azide + BCN | 0.07 - 0.15 | >90% | |
| SPAAC | Benzyl Azide + DIBO | ~0.3 | >90% |
Note: Reaction conditions, including solvent, temperature, and catalyst (for CuAAC), can influence reaction rates and yields. The provided data serves as a general guideline.
Experimental Protocols
Here, we provide detailed protocols for the two primary click chemistry methods utilizing α-GalNAc-PEG-N3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of α-GalNAc-PEG-N3 to an Alkyne-Modified Protein
This protocol describes the conjugation of α-GalNAc-PEG-N3 to a protein that has been functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified protein (e.g., alkyne-BSA) in a copper-free buffer (e.g., PBS, pH 7.4)
-
α-GalNAc-PEG-N3
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, 100 mM in water)
-
Aminoguanidine hydrochloride stock solution (optional, 100 mM in water)
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography column)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Prepare fresh sodium ascorbate solution.
-
Allow all other reagents to equilibrate to room temperature.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified protein and buffer to achieve a final protein concentration of 2-10 mg/mL. For example, to make a 500 µL reaction with a final protein concentration of 5 mg/mL, use 2.5 mg of protein.
-
Add α-GalNAc-PEG-N3 to the reaction mixture. A 2 to 5-fold molar excess of the azide over the alkyne is recommended.
-
Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.
-
If using, add aminoguanidine to the reaction mixture to a final concentration of 5 mM. This can help protect the protein from oxidative damage.
-
-
Initiation of the Click Reaction:
-
Add the CuSO₄/THPTA premix to the reaction tube containing the protein and azide. The final concentration of CuSO₄ can be adjusted between 50 and 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction by inverting the tube several times. To prevent oxygen from entering, which can inhibit the reaction, close the tube tightly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the α-GalNAc-PEG-protein conjugate from excess reagents and catalyst using size-exclusion chromatography (SEC). Other methods like dialysis or tangential flow filtration can also be used depending on the scale of the reaction.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of α-GalNAc-PEG-N3 to a DBCO-Modified Antibody
This protocol details the copper-free conjugation of α-GalNAc-PEG-N3 to an antibody functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)
-
α-GalNAc-PEG-N3
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography column)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Ensure the buffer used for the DBCO-modified antibody is free of sodium azide, as it will react with the DBCO group.
-
Allow reagents to equilibrate to room temperature.
-
-
Reaction Setup:
-
In a reaction tube, prepare a solution of the DBCO-modified antibody at a concentration of 1-10 mg/mL.
-
Add α-GalNAc-PEG-N3 to the antibody solution. A 3 to 10-fold molar excess of the azide is typically used to ensure efficient conjugation.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analyzing small aliquots over time.
-
-
Purification:
-
Remove the excess, unreacted α-GalNAc-PEG-N3 from the conjugated antibody using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product by SDS-PAGE and mass spectrometry. The conjugated antibody will exhibit a higher molecular weight compared to the unconjugated antibody.
-
Visualizations
The following diagrams illustrate the experimental workflow for protein conjugation and the biological pathway of ASGPR-mediated endocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with α-GalNAc-TEG-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This reaction enables the rapid and quantitative formation of a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[1][3] α-N-Acetylgalactosamine-tetraethylene glycol-azide (α-GalNAc-TEG-N3) is a valuable chemical probe that allows for the introduction of a bioorthogonal azide handle onto biomolecules. This application note provides detailed protocols for the use of α-GalNAc-TEG-N3 in CuAAC reactions, a critical tool for bioconjugation, drug delivery, and the study of glycosylation in biological systems.
The azide group on α-GalNAc-TEG-N3 is chemically stable and bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems.[4] This allows for its specific reaction with an alkyne-modified partner in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The addition of copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can accelerate the reaction and protect sensitive biomolecules from oxidative damage.
Applications
The CuAAC reaction with α-GalNAc-TEG-N3 has a wide range of applications in research and drug development, including:
-
Glycoprotein and Glycopeptide Synthesis: Site-specific modification of proteins and peptides with GalNAc moieties to study the effects of glycosylation on protein folding, stability, and function.
-
Targeted Drug Delivery: Conjugation of GalNAc-ligands to therapeutic agents to target the asialoglycoprotein receptor (ASGPR) on hepatocytes for liver-specific drug delivery.
-
Metabolic Glycan Labeling: Introduction of α-GalNAc-TEG-N3 into cellular glycan structures for subsequent visualization, purification, and identification of glycosylated proteins.
-
Development of Diagnostic Probes: Attachment of imaging agents (e.g., fluorophores) or affinity tags (e.g., biotin) to GalNAc-modified biomolecules.
Quantitative Data
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction time. While CuAAC reactions with glycosyl azides are generally high-yielding, optimization of these parameters is crucial for achieving quantitative conversion, especially when working with sensitive biomolecules. The following tables provide a summary of typical reaction conditions and expected yields for the CuAAC of glycosyl azides with alkynes.
Table 1: Comparison of Catalytic Systems for CuAAC with Glycosyl Azides
| Catalyst System | Ligand | Reducing Agent | Solvent | Typical Reaction Time | Typical Yield (%) | Reference |
| CuSO₄ | THPTA | Sodium Ascorbate | Aqueous Buffer/DMSO | 1-4 hours | >95 | |
| CuSO₄ | TBTA | Sodium Ascorbate | Aqueous Buffer/t-BuOH | 1-4 hours | >90 | |
| CuI | None | None | DMF | 12-24 hours | 85-95 | |
| Cu(OAc)₂ | Bathophenanthroline | Sodium Ascorbate | Aqueous Buffer | 1-2 hours | >95 |
Table 2: Representative Reaction Conditions and Yields for CuAAC of Azido Sugars
| Azido Sugar | Alkyne Partner | Copper Source | Ligand | Solvent | Time | Yield (%) | Reference |
| Peracetylated α-L-arabinopyranosyl azide | Phenylacetylene | Cu Nanoparticles on Cellulose | None | Water | 12 h | 84-94 | |
| Azidomethyl-modified oligonucleotide | Heptaethylene glycol alkyne | CuSO₄ | THPTA | Aqueous Buffer | 2 h | >60 | |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | None | Neat | 5 min | >99 | |
| Azido-modified peptide | Alkyne-modified peptide | Copper Wire | None | DMF | 5 h | 100 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation with α-GalNAc-TEG-N3
This protocol describes a general method for conjugating α-GalNAc-TEG-N3 to an alkyne-modified protein in an aqueous buffer.
Materials:
-
α-GalNAc-TEG-N3
-
Alkyne-modified protein
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve α-GalNAc-TEG-N3 in PBS or a minimal amount of DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-100 µM) and α-GalNAc-TEG-N3 (1.5-5 equivalents relative to the alkyne). Adjust the total volume with PBS.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final 1:5 molar ratio of Cu:THPTA. Vortex briefly to mix.
-
Add the catalyst premix to the reaction mixture containing the protein and azide to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction by inverting the tube or by slow rotation.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight) for sensitive proteins.
-
-
Purification:
-
Remove the excess reagents and catalyst by a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.
-
-
Analysis:
-
Analyze the resulting glycoprotein conjugate by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm successful conjugation.
-
Protocol 2: Metabolic Labeling of Cell-Surface Glycans with α-GalNAc-TEG-N3 and Detection via CuAAC
This protocol describes the metabolic incorporation of an azide-modified GalNAc analog into cellular glycans, followed by fluorescent labeling using CuAAC.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Cell culture medium
-
Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) (a cell-permeable precursor to azido-GalNAc)
-
Alkyne-fluorophore (e.g., alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS, pH 7.4
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired density.
-
Supplement the cell culture medium with Ac₄GalNAz to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido sugar into cell-surface glycans.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them three times with cold PBS to remove unincorporated azido sugar.
-
-
CuAAC Labeling:
-
Resuspend the cells in cold PBS.
-
Prepare the CuAAC reaction cocktail in PBS containing the alkyne-fluorophore (e.g., 10-50 µM), CuSO₄ (e.g., 100 µM), THPTA (e.g., 500 µM), and sodium ascorbate (e.g., 2.5 mM).
-
Add the reaction cocktail to the cell suspension.
-
Incubate on ice for 30-60 minutes.
-
-
Washing and Analysis:
-
Wash the cells three times with cold PBS to remove excess labeling reagents.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal from the conjugated fluorophore.
-
Visualizations
Signaling Pathway
Caption: O-GlcNAc signaling and metabolic labeling workflow.
Experimental Workflow
Caption: Experimental workflow for CuAAC bioconjugation.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. bioclone.net [bioclone.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with alpha-GalNAc-TEG-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the specific covalent labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction occurs between a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) and an azide-functionalized molecule. Its high biocompatibility, specificity, and reaction kinetics make it an invaluable tool in chemical biology, drug discovery, and diagnostics.
This document provides detailed application notes and protocols for the use of alpha-GalNAc-TEG-N3, an azide-functionalized N-acetylgalactosamine derivative, in conjunction with SPAAC for the metabolic labeling and subsequent detection of O-GlcNAc modified proteins. O-GlcNAcylation is a dynamic post-translational modification implicated in a multitude of cellular processes, and the ability to specifically label and identify these modified proteins is crucial for understanding their biological roles.
Principle of the Method
The workflow involves two key steps. First, cells are incubated with this compound. This azido-sugar is metabolized by the cellular machinery and incorporated into O-GlcNAc-modified proteins.[1] Subsequently, a cyclooctyne-containing probe, such as a DBCO-functionalized fluorophore or biotin, is introduced. This probe selectively reacts with the azide-modified proteins via SPAAC, allowing for their visualization or affinity purification.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 125 mg/mL (330.36 mM) | Ultrasonic assistance may be required.[2] |
| DMSO | 100 mg/mL (264.28 mM) | Ultrasonic assistance may be required.[2] |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Reference Context |
| Benzyl Azide | DIBO | ~0.3 | General SPAAC kinetics.[3] |
| Azido-sugar | DBCO | ~0.1 | Typical for bioconjugation.[4] |
| Alkyl Azide | BCN | 0.01 - 1 | Range for common SPAAC reactions. |
| Fluorinated Azide | DIBAC | >1 | Faster kinetics with electron-withdrawing groups. |
Experimental Protocols
Protocol 1: Metabolic Labeling of O-GlcNAc Modified Proteins with this compound
Materials:
-
This compound (Click Chemistry Reagent)
-
Cell culture medium appropriate for the cell line of choice
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 100 mM. Store at -20°C for up to one month or -80°C for up to six months.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Metabolic Labeling:
-
On the day of the experiment, dilute the 100 mM this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will vary depending on the rate of protein turnover and glycosylation in the specific cell line.
-
-
Cell Harvesting and Lysis (for downstream analysis):
-
After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated azido-sugar.
-
Cells can now be processed for downstream applications such as SPAAC with a fluorescent probe for imaging or a biotin probe for enrichment. For cell lysis, use a lysis buffer compatible with your downstream application (e.g., RIPA buffer for western blotting).
-
Protocol 2: SPAAC Reaction with a DBCO-Fluorophore for Fluorescence Microscopy
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
DBCO-functionalized fluorophore (e.g., DBCO-488, DBCO-546)
-
DMSO
-
PBS
-
Formaldehyde or other suitable fixative
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
Procedure:
-
Prepare a stock solution of the DBCO-fluorophore: Dissolve the DBCO-fluorophore in DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Prepare cells:
-
After metabolic labeling (Protocol 1), wash the cells grown on coverslips twice with warm PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
SPAAC Reaction:
-
Dilute the 10 mM DBCO-fluorophore stock solution in PBS to a final concentration of 10-50 µM.
-
Add the DBCO-fluorophore solution to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS to remove any unreacted DBCO-fluorophore.
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with the appropriate filter sets.
Protocol 3: SPAAC Reaction with DBCO-Biotin for Enrichment of O-GlcNAc Proteins
Materials:
-
Cell lysate from metabolically labeled cells (from Protocol 1)
-
DBCO-PEG4-Biotin
-
DMSO
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Prepare a stock solution of DBCO-PEG4-Biotin: Dissolve DBCO-PEG4-Biotin in DMSO to a concentration of 10 mM. Store at -20°C.
-
SPAAC Reaction in Lysate:
-
To the cell lysate (containing approximately 1 mg of total protein), add the DBCO-PEG4-Biotin stock solution to a final concentration of 100 µM.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Affinity Purification:
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a wash buffer (e.g., 3-5 times with PBS containing 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins can then be analyzed by western blotting or mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and SPAAC.
Caption: Metabolic pathway for this compound incorporation.
References
- 1. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
Application Notes and Protocols for Live Cell Imaging of Glycans using alpha-GalNAc-PEG-N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of alpha-GalNAc-PEG-N3 (α-N-acetylgalactosamine-PEG-azide) in the metabolic labeling and subsequent visualization of O-linked glycans in live cells. This technique offers a powerful tool for studying glycan dynamics, trafficking, and the overall landscape of the glycome in real-time, which is of significant interest in various fields including cell biology, oncology, and immunology.
Introduction
Glycosylation is a fundamental post-translational modification that plays a critical role in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] Alterations in glycosylation patterns are often associated with disease states, such as cancer.[2][3] The ability to visualize glycans in their native cellular environment is crucial for understanding their function and for the development of novel therapeutics.
alpha-GalNAc-PEG-N3 is a synthetic monosaccharide analog of N-acetylgalactosamine (GalNAc) modified with a polyethylene glycol (PEG) spacer and a bioorthogonal azide group.[4] This modification allows it to be processed by the cell's own metabolic machinery and incorporated into O-linked glycoproteins.[5] The azide group serves as a chemical handle for subsequent covalent ligation with a fluorescent probe via "click chemistry," a highly specific and biocompatible reaction. This two-step strategy enables the fluorescent labeling and imaging of newly synthesized glycans in living cells with high specificity and minimal perturbation to the biological system.
Principle of the Method
The live-cell imaging of glycans using alpha-GalNAc-PEG-N3 is a two-step process:
-
Metabolic Labeling: Cells are incubated with alpha-GalNAc-PEG-N3. The cell's metabolic pathways recognize this analog and incorporate it into nascent O-linked glycans on glycoproteins. The azide group is thus displayed on the cell surface and within intracellular compartments on these glycoconjugates.
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled glycans are then covalently tagged with a fluorescent probe that contains a complementary reactive group, typically a strained alkyne (e.g., DBCO or BCN) for copper-free click chemistry, or a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The high specificity and efficiency of the click reaction allow for fluorescent labeling in the complex environment of a living cell with minimal background. The resulting fluorescently labeled glycans can then be visualized using various microscopy techniques.
Applications
-
Real-time imaging of glycan trafficking and dynamics: Study the synthesis, transport, and localization of O-linked glycoproteins in live cells.
-
Monitoring changes in glycosylation: Investigate alterations in glycan expression and localization during cellular processes like cell division, differentiation, and apoptosis.
-
Disease-related studies: Analyze aberrant glycosylation patterns in cancer cells and other disease models.
-
Drug discovery and development: Screen for compounds that modulate glycosylation pathways.
-
High-resolution imaging: In combination with super-resolution microscopy techniques like STORM, this method can provide nanoscale insights into the organization of the glycocalyx.
Experimental Protocols
Materials
-
alpha-GalNAc-PEG-N3 (e.g., from MedChemExpress, APExBIO, Sigma-Aldrich)
-
Cell culture medium and supplements
-
Live-cell compatible fluorescent probe with a complementary reactive group (e.g., DBCO-Fluor 488, Alkyne-TAMRA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell imaging
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), for intracellular staining
-
Fluorescence microscope with appropriate filter sets
Protocol 1: Metabolic Labeling of Live Cells
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of alpha-GalNAc-PEG-N3. The optimal concentration should be determined empirically for each cell type and experimental goal, but a starting range of 25-100 µM is recommended.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the alpha-GalNAc-PEG-N3-containing medium.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The incubation time will influence the density of the azide label on the cell surface glycans.
Protocol 2: Fluorescent Labeling via Copper-Free Click Chemistry (SPAAC)
This is the recommended method for live-cell imaging due to the cytotoxicity of copper.
-
Wash: Gently wash the metabolically labeled cells twice with warm PBS or imaging buffer to remove any unincorporated alpha-GalNAc-PEG-N3.
-
Prepare Staining Solution: Dilute the strained alkyne-conjugated fluorescent probe (e.g., DBCO-Fluor 488) to the desired final concentration (typically 1-10 µM) in a suitable imaging buffer (e.g., serum-free medium or PBS).
-
Staining: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Wash the cells three times with warm imaging buffer to remove the unbound fluorescent probe.
-
Imaging: The cells are now ready for live-cell imaging. Acquire images using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
Protocol 3: Fluorescent Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This method is generally used for fixed cells due to the toxicity of the copper catalyst.
-
Fixation (Optional): After metabolic labeling, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional, for intracellular targets): Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. The final concentrations may require optimization.
-
Terminal alkyne-fluorescent probe (e.g., 10 µM)
-
Copper(II) sulfate (CuSO4) (e.g., 100 µM)
-
Copper-chelating ligand (e.g., THPTA or TBTA) (e.g., 500 µM)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared) (e.g., 2.5 mM)
-
Note: Premix the CuSO4 and ligand before adding to the rest of the cocktail.
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells thoroughly with PBS containing 1 mM EDTA to chelate any remaining copper, followed by two washes with PBS.
-
Imaging: Mount the coverslip and image the cells using a fluorescence microscope.
Data Presentation
Table 1: Representative Experimental Parameters
| Parameter | Recommended Range | Notes |
| alpha-GalNAc-PEG-N3 Concentration | 25 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Metabolic Labeling Time | 24 - 72 hours | Longer incubation times generally lead to higher labeling density. |
| Fluorescent Probe Concentration | 1 - 10 µM | Higher concentrations may increase background signal. |
| Click Reaction Time (SPAAC) | 30 - 60 minutes | |
| Click Reaction Time (CuAAC) | 30 - 60 minutes |
Note: The values presented are starting points for optimization. Refer to the literature for more specific examples with similar azide-modified sugars.
Visualizations
Experimental Workflow
Caption: Experimental workflow for live cell imaging of glycans.
Chemical Reaction Pathway
Caption: Bioorthogonal click chemistry reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | - Inefficient metabolic labeling.- Inefficient click reaction.- Low expression of target glycans. | - Increase concentration of alpha-GalNAc-PEG-N3.- Increase metabolic labeling time.- Optimize click reaction conditions (concentration of probe, time).- Use a positive control cell line known to express high levels of O-linked glycans. |
| High background fluorescence | - Non-specific binding of the fluorescent probe.- Incomplete washing. | - Decrease the concentration of the fluorescent probe.- Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) before adding the probe. |
| Cell toxicity | - High concentration of labeling reagent.- Copper catalyst (in CuAAC). | - Perform a dose-response curve to determine the optimal, non-toxic concentration of alpha-GalNAc-PEG-N3.- For live-cell imaging, use copper-free click chemistry (SPAAC). |
Conclusion
The use of alpha-GalNAc-PEG-N3 in combination with bioorthogonal click chemistry provides a robust and versatile platform for the visualization of O-linked glycans in live cells. This methodology is a valuable asset for researchers and drug development professionals seeking to unravel the complex roles of glycosylation in health and disease. Careful optimization of labeling and reaction conditions is crucial for achieving high-quality imaging results.
References
Application Notes and Protocols: Tracking Protein Glycosylation Using α-GalNAc-TEG-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This modification plays a crucial role in regulating protein function, localization, and stability, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Studying O-GlcNAcylation has been challenging due to its dynamic nature.
The advent of bioorthogonal chemistry has provided powerful tools to investigate this process. α-GalNAc-TEG-N3 is a metabolic chemical reporter that enables the tracking and identification of O-GlcNAcylated proteins.[1] This molecule is an N-acetylgalactosamine (GalNAc) analog modified with an azide (N3) group via a triethylene glycol (TEG) linker.[2] Once introduced to cells, this azide-modified sugar is metabolized and incorporated into proteins, providing a chemical "handle" for subsequent detection and analysis through click chemistry.[1][3][4]
These application notes provide a detailed overview of the principles, protocols, and applications of using α-GalNAc-TEG-N3 for tracking protein glycosylation.
Principle of the Method
The methodology is a two-step process: metabolic labeling followed by bioorthogonal ligation (click chemistry).
-
Metabolic Labeling: Cells are incubated with a cell-permeable, peracetylated version of the azide-modified sugar (e.g., Ac4GalNAz). Inside the cell, endogenous enzymes remove the acetyl groups and process the sugar through the hexosamine salvage pathway. Although it is a GalNAc analog, it is efficiently converted by the GALE epimerase to the corresponding UDP-GlcNAc analog (UDP-GlcNAz). The O-GlcNAc transferase (OGT) then uses this UDP-GlcNAz as a donor substrate to attach the azide-modified sugar onto target proteins.
-
Bioorthogonal Ligation (Click Chemistry): The azide group incorporated into the proteins serves as a bioorthogonal handle. It does not react with any native functional groups within the cell. This allows for specific chemical ligation to a probe molecule containing a complementary functional group, such as an alkyne. This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and efficient under physiological conditions. The alkyne-containing probe can be a fluorophore for visualization or an affinity tag like biotin for enrichment and subsequent proteomic analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway for the incorporation of the azide sugar and the general experimental workflow for labeling and detection.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: α-GalNAc-PEG-N3 for Targeted Drug Delivery to Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery to hepatocytes is a critical strategy for treating a wide array of liver diseases, from genetic disorders to viral hepatitis and metabolic diseases. The asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the sinusoidal surface of hepatocytes, represents a highly effective internalizing receptor for this purpose.[1][2][3][4] There are approximately 500,000 to 1,000,000 copies of ASGPR per hepatocyte, allowing for high-capacity and rapid clearance of its ligands from circulation.[1] Ligands containing N-acetylgalactosamine (GalNAc) residues are recognized with high affinity by ASGPR. This interaction has been successfully leveraged to deliver a variety of therapeutic payloads, most notably small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver.
The use of a multivalent presentation of GalNAc, typically a triantennary structure, dramatically increases the binding avidity to the ASGPR, with an affinity up to 1,000-fold higher than a monomeric GalNAc ligand. The optimal distance between each GalNAc moiety for maximal binding is considered to be around 15-20 Å. The α-GalNAc-PEG-N3 moiety is a versatile chemical entity that combines this high-affinity trivalent GalNAc cluster with a polyethylene glycol (PEG) spacer and a terminal azide (N3) group. The PEG spacer enhances solubility and provides spatial separation from the drug cargo, while the azide group allows for efficient and specific conjugation to a wide range of drug molecules using "click chemistry," such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
These application notes provide an overview of the use of α-GalNAc-PEG-N3 in targeted hepatocyte delivery, including quantitative data on its efficacy, detailed experimental protocols for conjugation and evaluation, and diagrams illustrating the key mechanisms and workflows.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on GalNAc-conjugated therapeutics, demonstrating the potency and specificity of this targeting modality.
Table 1: In Vivo Efficacy of GalNAc-Conjugated Oligonucleotides
| Therapeutic Agent | Target Gene | Animal Model | Dose | Efficacy (Target mRNA or Protein Reduction) | Source |
| GalNAc-siRNA | Transthyretin (TTR) | Mouse | 0.3 mg/kg | 3-fold reduction in serum TTR at day 7 | |
| GalNAc-siRNA | Transthyretin (TTR) | Mouse | 1 mg/kg | Comparable potency to triantennary control | |
| GalNAc-ASO | Scavenger Receptor B1 (SRB1) | Mouse | Not specified | ~7-fold increase in potency vs. unconjugated ASO | |
| GalNAc-siRNA | Glycogen Synthase 2 (GYS2) | Mouse (GSD Type III model) | 10 mg/kg (weekly) | Normalization of circulating liver enzymes | |
| GalNAc-siRNA | TMPRSS6 | Mouse (Hereditary Hemochromatosis model) | 1 mg/kg or 3 mg/kg | Dose-dependent reduction of serum iron | |
| GalNAc-LNA ASO | Hepatitis B Virus (HBV) mRNA | Mouse (AAV-HBV model) | 7 mg/kg | Reduction of HBsAg below limit of detection | |
| Givosiran (GalNAc-siRNA) | ALAS1 | Human (Phase 1) | Monthly injections | Sustained reduction in ALAS1 mRNA, ALA, and PBG levels |
Table 2: Pharmacokinetic and Biodistribution Data of GalNAc-Conjugates
| Parameter | Unconjugated ASO | GalNAc-Conjugated ASO | Notes | Source |
| Hepatocyte Uptake | ~12% of total drug in liver | >80% of total drug in liver | GalNAc conjugation leads to a 6- to 7-fold increase in hepatocyte drug levels. | |
| Non-Parenchymal Cell Uptake | >70% of total drug in liver | Significantly reduced | Targeting shifts uptake from non-parenchymal cells to hepatocytes. | |
| Plasma Clearance | Slower | Rapid | Clearance is mediated by high-capacity ASGPR. | |
| Tissue Distribution | Liver and Kidney | Primarily Liver (at doses <3 mg/kg) | At higher doses (>3 mg/kg), ASGPR saturation can lead to increased kidney uptake. | |
| Metabolism | Nuclease-mediated | GalNAc moiety is rapidly cleaved in lysosomes to release the unconjugated ASO. | Cleavage occurs within minutes to hours of cellular uptake. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway for GalNAc-mediated uptake and a general workflow for the development and evaluation of GalNAc-conjugated drugs.
Caption: ASGPR-mediated endocytosis of GalNAc-conjugated drugs.
Caption: General experimental workflow for evaluating GalNAc-targeted drugs.
Caption: Relationship between GalNAc valency and ASGPR affinity.
Experimental Protocols
The following protocols provide a general methodology for the conjugation and evaluation of α-GalNAc-PEG-N3-linked therapeutics. Researchers should optimize these protocols for their specific drug molecule and experimental setup.
Protocol 1: Conjugation of α-GalNAc-PEG-N3 to an Alkyne-Modified Oligonucleotide via CuAAC
This protocol describes the copper-catalyzed "click" reaction to conjugate the azide-terminated GalNAc ligand to an oligonucleotide modified with a terminal alkyne group (e.g., DBCO or a simple terminal alkyne).
Materials:
-
Alkyne-modified oligonucleotide
-
α-GalNAc-PEG-N3
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Anhydrous DMSO
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns or HPLC system for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Ligand Preparation: Dissolve the α-GalNAc-PEG-N3 in anhydrous DMSO to a final concentration of 10-50 mM.
-
Catalyst Preparation:
-
Prepare a 100 mM stock solution of CuSO4 in nuclease-free water.
-
Prepare a 200 mM stock solution of sodium ascorbate in nuclease-free water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-oligonucleotide and α-GalNAc-PEG-N3. A 1.5 to 3-fold molar excess of the GalNAc ligand over the oligonucleotide is recommended.
-
Add the THPTA ligand to the reaction mixture at a final concentration equivalent to the CuSO4.
-
Add the CuSO4 solution to the reaction mixture. A final concentration of 0.5-1 mM is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the CuSO4.
-
Adjust the final volume with PBS or nuclease-free water to ensure all components are dissolved. The final DMSO concentration should ideally be below 20%.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation, protected from light.
-
Purification:
-
Purify the GalNAc-conjugated oligonucleotide from excess reagents using a suitable method such as size-exclusion chromatography (e.g., desalting columns) or reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using analytical HPLC, mass spectrometry (e.g., ESI-MS), and UV-Vis spectroscopy.
-
Protocol 2: In Vitro Cellular Uptake in Hepatocytes
This protocol assesses the ability of GalNAc-conjugated therapeutics to be internalized by liver cells expressing ASGPR.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
GalNAc-conjugated therapeutic (labeled with a fluorophore like Cy5 for visualization)
-
Unconjugated (control) therapeutic
-
PBS
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed hepatocytes in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C, 5% CO2.
-
Treatment:
-
On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing the fluorescently-labeled GalNAc-conjugate at various concentrations (e.g., 10 nM to 1 µM).
-
As a negative control, treat a set of cells with the unconjugated fluorescently-labeled therapeutic.
-
For competition assays, pre-incubate a set of cells with a high concentration (e.g., 100x molar excess) of free GalNAc for 30 minutes before adding the GalNAc-conjugate.
-
-
Incubation: Incubate the cells for a defined period (e.g., 2, 4, or 24 hours) at 37°C.
-
Cell Harvesting and Analysis:
-
For Flow Cytometry:
-
Wash the cells three times with cold PBS to remove non-internalized conjugate.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% FBS).
-
Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity, which corresponds to cellular uptake.
-
-
For Fluorescence Microscopy:
-
Wash the cells three times with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope to observe the subcellular localization of the conjugate.
-
-
Protocol 3: In Vivo Evaluation of Efficacy in a Mouse Model
This protocol describes a general procedure to assess the in vivo efficacy of a GalNAc-conjugated siRNA or ASO by measuring target gene knockdown in the liver.
Materials:
-
Appropriate mouse strain (e.g., C57BL/6)
-
GalNAc-conjugated oligonucleotide
-
Saline or PBS for injection
-
Anesthesia (e.g., isoflurane)
-
RNA extraction kits
-
qRT-PCR reagents and instrument
-
Tissue homogenization equipment
Procedure:
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week prior to the study.
-
Dosing:
-
Prepare the GalNAc-conjugate solution in sterile saline or PBS to the desired concentrations.
-
Administer the conjugate to the mice via subcutaneous (SC) injection. Doses can range from 0.3 mg/kg to 10 mg/kg depending on the potency of the oligonucleotide.
-
Include a control group that receives a saline injection. An unconjugated oligonucleotide group can also be included for comparison.
-
-
Tissue Collection:
-
At a predetermined time point after injection (e.g., 7, 14, or 28 days), euthanize the animals according to approved ethical protocols.
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect the liver and other organs of interest (e.g., kidney, spleen).
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
RNA Extraction and Analysis:
-
Homogenize a portion of the frozen liver tissue.
-
Extract total RNA from the homogenate using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of the target gene in the treated groups compared to the saline control group to determine the percentage of knockdown.
-
-
Data Analysis:
-
Analyze the data for statistical significance using appropriate tests (e.g., t-test or ANOVA).
-
Plot the dose-response relationship to determine the ED50 (the dose required to achieve 50% knockdown).
-
References
- 1. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Liver-Targeted siRNA Delivery
Conjugating siRNA to α-GalNAc-TEG-N3 for Enhanced Hepatocyte Targeting
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the conjugation of siRNA to a trivalent GalNAc ligand using a TEG (tetraethylene glycol) spacer and an azide (N3) moiety for click chemistry, along with methods for evaluating the conjugate's efficacy. The use of an α-GalNAc-TEG-N3 linker allows for a modular and efficient conjugation process, often employing copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry).
Mechanism of Action: From Injection to Gene Silencing
The journey of a GalNAc-siRNA conjugate from subcutaneous injection to target gene silencing in the liver involves a multi-step process.
-
Absorption and Distribution: Following subcutaneous administration, the GalNAc-siRNA conjugate is absorbed into the systemic circulation.
-
Hepatocyte Targeting & Binding: In the bloodstream, the trivalent GalNAc ligand specifically recognizes and binds to the ASGP-receptors on the surface of hepatocytes. This interaction is high-affinity, with trivalent structures showing up to a 1,000-fold higher affinity than monomeric GalNAc.
-
Internalization: The entire GalNAc-siRNA-ASGPR complex is rapidly internalized into the cell via clathrin-mediated endocytosis, forming an endosome.
-
Endosomal Processing: Inside the cell, the pH of the endosome decreases, causing the conjugate to dissociate from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of uptake.
-
Endosomal Escape: A small but effective fraction (estimated to be less than 1%) of the siRNA escapes the endosome and enters the cytoplasm. The exact mechanism for this escape is still under investigation but is a critical step for therapeutic effect.
-
RNAi Machinery Engagement: Once in the cytoplasm, the siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC). The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand remains to guide the RISC to the target messenger RNA (mRNA).
-
Target mRNA Cleavage: The RISC, guided by the siRNA, binds to the complementary sequence on the target mRNA. The Argonaute-2 (Ago2) protein within RISC then cleaves the mRNA, leading to its degradation and preventing its translation into a protein. This catalytic process results in potent and durable silencing of the target gene.
References
- 1. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 2. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
Application Notes and Protocols for Labeling O-GlcNAc Modified Proteins using alpha-GalNAc-TEG-N3 and its Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification of nuclear and cytoplasmic proteins. It plays a crucial role in regulating a wide array of cellular processes, and its dysregulation is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. The study of O-GlcNAcylation has been significantly advanced by chemical biology tools that enable the specific labeling and enrichment of O-GlcNAc-modified proteins.
This document provides detailed application notes and protocols for the labeling of O-GlcNAc modified proteins using azide-functionalized N-acetylgalactosamine (GalNAc) analogs. The primary methods covered are metabolic labeling using the cell-permeable precursor, per-O-acetylated N-azidoacetylgalactosamine (Ac4GalNAz), and chemoenzymatic labeling. Subsequent detection and enrichment are achieved through the highly efficient and bioorthogonal click chemistry reaction, which covalently links the azide-modified proteins to reporter tags. One such azide-containing reagent suitable for these applications is alpha-GalNAc-TEG-N3 .
Principle of the Method
The core principle involves introducing an azide-functionalized sugar analog into O-GlcNAc glycans. This is primarily achieved through two strategies:
-
Metabolic Labeling: Cells are incubated with Ac4GalNAz, a cell-permeable precursor. Inside the cell, acetate groups are removed by esterases, and the resulting GalNAz enters the hexosamine salvage pathway. Through the action of the GALE C4 epimerase, UDP-GalNAz is converted to UDP-GlcNAz, which is then used by O-GlcNAc transferase (OGT) to install the azido-sugar onto target proteins.[1]
-
Chemoenzymatic Labeling: In this in vitro approach, cell or tissue lysates are treated with a mutant β-1,4-galactosyltransferase (GalT1 Y289L) and an azido-sugar donor, such as UDP-GalNAz.[2] The engineered GalT1 enzyme specifically transfers the azido-galactose to terminal GlcNAc residues on proteins.
Once the azide handle is incorporated, a "click" reaction is performed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific and efficient reaction that ligates the azide group on the protein to an alkyne-containing reporter molecule. This reporter can be a biotin tag for enrichment, a fluorescent dye for imaging, or an isotopic tag for quantitative mass spectrometry.
Data Presentation
Table 1: Comparison of O-GlcNAc Enrichment Methods
| Enrichment Method | Number of Identified O-GlcNAc Proteins | Number of Identified O-GlcNAc Sites | Cell Line/Tissue | Reference |
| Chemoenzymatic/Photochemical Cleavage | 274 | 458 | Mouse Cerebral Cortex | [3] |
| O-GlcNAc Antibody (Motif Kit) | - | 167 | PANC-1 | [4] |
| OGA Mutant-based Enrichment | 245 | - | PANC-1 | [4] |
| Metabolic Labeling (Alkyne-GlcNAc) + Biotin-Azide | 374 (putative) | Not specified | - | |
| Chemoenzymatic Labeling (UDP-GalNAz) + Click Chemistry | 709 | 1,591 | Rice | |
| Chemoenzymatic Labeling + Multi-enzyme Digestion | 788 | 2,831 | PANC-1 |
Table 2: Labeling Efficiency of Ac4GalNAz in Different Cell Lines
| Cell Line | Method of Analysis | Key Finding | Reference |
| CHO | Flow Cytometry | 30-fold higher cell surface fluorescence compared to Ac4GlcNAz. | |
| K-562 | Flow Cytometry | Higher overall cell surface labeling intensity compared to GalNAzMe. | |
| HeLa | Western Blot, Flow Cytometry, Confocal Microscopy | Exhibited excellent labeling abilities. | |
| Jurkat, HeLa, CHO, HEK293, HL-60 | Western Blot, Flow Cytometry | All cell lines demonstrated GalNAz-dependent glycoprotein labeling. | |
| NIH3T3, HeLa, HEK293 | In-gel Fluorescence, HPLC | Labeling levels correlate with the amount of UDP-sugar build-up, which varies between cell lines. |
Experimental Protocols
Protocol 1: Metabolic Labeling of O-GlcNAc Proteins with Ac4GalNAz
This protocol describes the in-cell labeling of O-GlcNAc modified proteins using the metabolic precursor Ac4GalNAz.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4GalNAz (tetraacetylated N-azidoacetylgalactosamine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4GalNAz in DMSO (e.g., 50 mM).
-
Add Ac4GalNAz to the cell culture medium to a final concentration of 25-50 µM. A DMSO-only control should be run in parallel.
-
Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry (Protocol 2).
Protocol 2: Click Chemistry Reaction for Tagging Azide-Modified Proteins
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-alkyne reporter to the azide-labeled proteins.
Materials:
-
Azide-labeled protein lysate (from Protocol 1)
-
Biotin-alkyne (or other alkyne-functionalized reporter)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA for aqueous solutions
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Methanol, Chloroform, Water for protein precipitation
Procedure:
-
Prepare Click Chemistry Reagents:
-
Biotin-alkyne stock solution (e.g., 10 mM in DMSO).
-
TCEP stock solution (e.g., 50 mM in water, freshly prepared).
-
TBTA stock solution (e.g., 1.7 mM in DMSO) or THPTA (100 mM in water).
-
CuSO4 stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following (final concentrations may need optimization):
-
1 mg of protein lysate
-
Biotin-alkyne (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA/THPTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding sodium ascorbate (final concentration 1 mM).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Protein Precipitation (Methanol/Chloroform):
-
Add 4 volumes of methanol to the reaction mixture.
-
Add 1.5 volumes of chloroform.
-
Add 3 volumes of water.
-
Vortex thoroughly after each addition.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Carefully remove the aqueous top layer.
-
Add 4 volumes of methanol to the remaining mixture.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Decant the supernatant and air-dry the protein pellet.
-
Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Beads
This protocol describes the affinity purification of biotin-tagged proteins.
Materials:
-
Biotinylated protein pellet (from Protocol 2)
-
Streptavidin-agarose or magnetic beads
-
Lysis buffer containing 1% SDS
-
Wash Buffer 1 (e.g., 0.1% SDS in PBS)
-
Wash Buffer 2 (e.g., PBS)
-
Urea solution (e.g., 6 M in PBS for stringent washing, optional)
Procedure:
-
Resuspend Protein Pellet: Resuspend the dried protein pellet in lysis buffer containing 1% SDS by vortexing and sonicating.
-
Prepare Streptavidin Beads:
-
Wash the required amount of streptavidin beads three times with lysis buffer.
-
-
Protein Binding:
-
Add the resuspended protein lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (3 times)
-
(Optional) Urea solution for stringent washing
-
Wash Buffer 2 (3 times)
-
-
-
The beads with bound proteins are now ready for on-bead digestion (Protocol 4).
Protocol 4: On-Bead Trypsin Digestion for Mass Spectrometry Analysis
This protocol details the digestion of enriched proteins directly on the beads for subsequent analysis by mass spectrometry.
Materials:
-
Protein-bound streptavidin beads (from Protocol 3)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Mass spectrometry grade Trypsin
-
Formic acid
Procedure:
-
Bead Washing: Wash the beads twice with 50 mM ammonium bicarbonate.
-
Reduction:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Trypsin Digestion:
-
Add trypsin (e.g., 1 µg) to the bead suspension.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
To further elute peptides, wash the beads with a solution of 60% acetonitrile/1% formic acid.
-
Combine the supernatants.
-
-
Sample Preparation for Mass Spectrometry:
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
The sample is now ready for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Metabolic pathway of Ac4GalNAz for labeling O-GlcNAc proteins.
Caption: Overall experimental workflow for O-GlcNAc proteomics.
Caption: Schematic of the CuAAC click chemistry reaction.
Concluding Remarks
The use of azide-functionalized galactose analogs, particularly through metabolic labeling with Ac4GalNAz, provides a robust and versatile method for the study of O-GlcNAcylation. The subsequent bioorthogonal click chemistry reaction allows for the sensitive detection and efficient enrichment of O-GlcNAc modified proteins, paving the way for in-depth proteomic analyses. The protocols outlined in this document provide a comprehensive guide for researchers to implement these powerful techniques in their own studies of O-GlcNAc biology. Careful optimization of labeling conditions and enrichment strategies will ensure high-quality data for the identification and quantification of O-GlcNAc sites and the elucidation of their functional roles in health and disease.
References
- 1. Enrichment and Site Mapping of O-Linked N-Acetylglucosamine by a Combination of Chemical/Enzymatic Tagging, Photochemical Cleavage, and Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry identifies many mouse brain O-GlcNAcylated proteins including EGF domain-specific O-GlcNAc transferase targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Use of alpha-GalNAc-PEG-N3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo application of alpha-N-acetylgalactosamine-polyethylene glycol-azide (alpha-GalNAc-PEG-N3) in mouse models. This compound is a valuable tool for metabolic glycoengineering, enabling the specific labeling and tracking of glycosylated biomolecules in vivo, with a particular affinity for hepatocytes.
Application Notes
Principle of Metabolic Glycoengineering with alpha-GalNAc-PEG-N3
Metabolic glycoengineering is a powerful technique that utilizes the cell's own biosynthetic pathways to incorporate unnatural sugar analogs bearing bioorthogonal chemical reporters into glycoconjugates.[1][2][3][4][5] alpha-GalNAc-PEG-N3 serves as a substrate for the GalNAc salvage pathway. The N-acetylgalactosamine (GalNAc) moiety is recognized by enzymes and incorporated into O-linked glycoproteins. The key feature of this molecule is the azide (N3) group, a bioorthogonal chemical reporter that is inert to biological reactions. Once incorporated into glycans, this azide handle can be specifically targeted with a complementary probe, typically a strained cyclooctyne, via a strain-promoted azide-alkyne cycloaddition (SPAAC) or "click chemistry" reaction. This allows for the covalent attachment of various payloads, such as fluorophores for imaging or affinity tags for proteomic analysis. The polyethylene glycol (PEG) linker enhances the solubility and can influence the pharmacokinetic properties of the molecule.
Hepatocyte-Specific Targeting
A significant advantage of using GalNAc-conjugated molecules is their ability to target the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This receptor-mediated endocytosis leads to the efficient uptake of GalNAc-conjugated compounds by the liver. This property makes alpha-GalNAc-PEG-N3 an excellent tool for liver-specific labeling and imaging.
In Vivo Applications
The in vivo administration of alpha-GalNAc-PEG-N3 to mouse models allows for:
-
Non-invasive imaging of glycosylation: By using a cyclooctyne probe conjugated to a fluorophore or a radionuclide, the biodistribution and dynamics of labeled glycoproteins can be visualized in living animals.
-
Targeted drug delivery: The azide handle can be used to "click" therapeutic agents to hepatocytes that have been pre-targeted with alpha-GalNAc-PEG-N3.
-
Proteomic analysis of liver glycoproteins: Labeled glycoproteins from liver tissue can be enriched using a cyclooctyne-biotin probe followed by streptavidin affinity purification, enabling their identification and quantification by mass spectrometry.
Quantitative Data Presentation
Table 1: Biodistribution of GalNAc-PEG-siRNA Conjugates in Mice Over Time
| Time Point | Liver (%ID/g) | Kidney (%ID/g) | Spleen (%ID/g) | Blood (%ID/mL) |
| 1 hour | ~60-70 | ~5-10 | ~1-3 | ~1-5 |
| 2 hours | ~70-80 | ~3-7 | ~1-2 | <1 |
| 6 hours | ~60-70 | ~2-5 | ~0.5-1.5 | <1 |
| 12 hours | ~50-60 | ~1-3 | ~0.5-1 | <1 |
| 24 hours | ~40-50 | <2 | <1 | <1 |
%ID/g = percentage of injected dose per gram of tissue. Data is synthesized from multiple sources for illustrative purposes.
Table 2: Dosing Regimens for GalNAc-Conjugated Oligonucleotides in Mice
| Compound Type | Dose Range (mg/kg) | Administration Route | Frequency | Reference |
| GalNAc-siRNA | 1 - 10 | Subcutaneous | Single or repeat doses | |
| GalNAc-ASO | 1 - 10 | Subcutaneous | Single or repeat doses |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Liver Glycoproteins
This protocol describes the administration of alpha-GalNAc-PEG-N3 to mice for the metabolic labeling of hepatic glycoproteins.
Materials:
-
alpha-GalNAc-PEG-N3
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline
-
Mouse model (e.g., C57BL/6 or BALB/c)
-
Standard animal handling equipment
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve alpha-GalNAc-PEG-N3 in sterile PBS to the desired concentration. A typical starting concentration is 10-50 mg/mL.
-
Ensure complete dissolution and filter-sterilize the solution through a 0.22 µm syringe filter.
-
-
Animal Dosing:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Administer the alpha-GalNAc-PEG-N3 solution to the mice. The recommended starting dose is 20-100 mg/kg.
-
The administration route can be either intravenous (tail vein) for rapid distribution or subcutaneous for slower release.
-
Dosing can be performed as a single injection or as daily injections for 3-7 consecutive days to achieve sufficient labeling. The optimal duration should be determined empirically.
-
-
Metabolic Incorporation:
-
Allow sufficient time for the metabolic incorporation of the azido sugar into glycoproteins. This is typically 24-72 hours after the final administration.
-
-
Tissue Harvesting (for ex vivo analysis):
-
At the desired time point, euthanize the mice according to approved institutional protocols.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest the liver and other organs of interest. Tissues can be snap-frozen in liquid nitrogen and stored at -80°C or processed immediately for analysis.
-
Protocol 2: In Vivo Imaging of Labeled Glycoproteins via SPAAC
This protocol details the procedure for imaging metabolically labeled glycoproteins in a living mouse using a fluorescently-labeled cyclooctyne probe.
Materials:
-
Mice previously treated with alpha-GalNAc-PEG-N3 (from Protocol 1)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5, DIBO-AF647)
-
Sterile, biocompatible vehicle (e.g., PBS, saline)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Preparation of Imaging Probe Solution:
-
Dissolve the cyclooctyne-fluorophore conjugate in a minimal amount of a biocompatible solvent like DMSO, and then dilute to the final concentration in sterile PBS. The final concentration of DMSO should be below 5%.
-
-
Administration of Imaging Probe:
-
Administer the imaging probe solution to the metabolically labeled mice via intravenous injection. A typical dose is in the range of 1-10 nmol per mouse.
-
-
In Vivo Click Reaction and Imaging:
-
Allow time for the probe to circulate and react with the azide-labeled glycoproteins in the liver. This can range from 1 to 24 hours, depending on the probe's pharmacokinetics.
-
Anesthetize the mice using isoflurane.
-
Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for the chosen fluorophore.
-
Images can be taken at multiple time points to monitor the probe's distribution and clearance.
-
-
Ex Vivo Organ Imaging:
-
After the final in vivo imaging time point, euthanize the mice and harvest the organs as described in Protocol 1.
-
Image the individual organs to confirm the localization of the fluorescent signal.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo metabolic labeling and imaging.
Caption: Cellular uptake and metabolic incorporation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in α-GalNAc-TEG-N₃ Click Chemistry
Welcome to the technical support center for α-GalNAc-TEG-N₃ click chemistry. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the click reaction between α-GalNAc-TEG-N₃ and an alkyne-functionalized molecule.
Q1: My click reaction yield is consistently low. What are the most common causes?
Low yields in CuAAC reactions can stem from several factors. The most common culprits are related to reagent quality, reaction setup, and the presence of interfering substances. Specifically, consider the following:
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Reagent Quality and Stability: The purity and stability of your α-GalNAc-TEG-N₃, alkyne, copper source, and reducing agent are paramount. Azide compounds can degrade over time, and the quality of the copper(I) catalyst is critical for reaction efficiency.[1][2]
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Oxygen Contamination: The active catalyst for the CuAAC reaction is Cu(I).[3] Oxygen can oxidize Cu(I) to the inactive Cu(II) state, thereby halting the catalytic cycle.[3] It is crucial to properly degas all solvents and solutions used in the reaction.
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Suboptimal Reagent Concentrations: The stoichiometry of the reactants and the concentration of the catalyst and ligand can significantly impact the reaction rate and overall yield.
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Inadequate Ligand Stabilization: A suitable ligand is essential to protect the Cu(I) catalyst from oxidation and precipitation, as well as to accelerate the reaction.[4]
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Presence of Inhibitors: Components in your reaction mixture, such as chelating agents (e.g., EDTA) or high concentrations of thiols, can interfere with the copper catalyst.
Q2: I see multiple spots on my TLC/LC-MS analysis of the crude reaction mixture. What are these side products?
The appearance of multiple spots or peaks often indicates the presence of side products or unreacted starting materials. Common side reactions in CuAAC include:
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Glaser-Hay Coupling: This is the oxidative homodimerization of your alkyne starting material, which is also catalyzed by copper. This side reaction is more prevalent in the presence of oxygen.
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Starting Material: Unreacted α-GalNAc-TEG-N₃ and your alkyne partner will be visible.
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Degradation Products: Depending on the stability of your molecules under the reaction conditions, you might observe degradation products. For instance, the glycosidic bond of the GalNAc moiety could be susceptible to cleavage under harsh acidic or basic conditions, although standard click conditions are generally mild.
Q3: How can I improve the solubility of my α-GalNAc-TEG-N₃ conjugate?
The polyethylene glycol (PEG) linker in α-GalNAc-TEG-N₃ is intended to enhance water solubility. However, if your alkyne-containing molecule is hydrophobic, the final conjugate may have limited aqueous solubility.
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Solvent System Optimization: A mixture of aqueous buffers and organic co-solvents (e.g., DMSO, DMF, t-butanol) can be used to improve the solubility of all reaction components.
-
PEG Chain Length: The length of the PEG chain can influence solubility. In some cases, longer PEG chains on one of the reactants can improve the solubility of the final conjugate.
Q4: My reaction seems to stall before completion. What can I do?
If the reaction starts but does not proceed to completion, it could be due to catalyst deactivation or reagent degradation.
-
Catalyst Instability: The Cu(I) catalyst may have oxidized over the course of the reaction. Adding a fresh portion of the reducing agent (e.g., sodium ascorbate) and/or the copper/ligand complex can sometimes restart the reaction.
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Reagent Lability: One of your starting materials might be degrading under the reaction conditions. Analyzing the reaction mixture over time by TLC or LC-MS can help identify if a particular reactant is being consumed in a side reaction.
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pH Shift: Ensure the pH of the reaction mixture remains within the optimal range (typically pH 7-9 for bioconjugation) throughout the reaction.
Q5: Is there an alternative to the copper-catalyzed reaction if I continue to have problems?
Yes, for sensitive substrates or when copper toxicity is a concern (e.g., in live cells), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative. SPAAC does not require a copper catalyst and proceeds under mild, physiological conditions. This reaction involves a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. While generally very efficient, the reaction kinetics of SPAAC can be slower than CuAAC.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for optimizing your CuAAC reaction. These are general guidelines and may require further optimization for your specific system.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Concentration Range | Notes |
| Azide (α-GalNAc-TEG-N₃) | 1 - 10 mM | The limiting reagent is typically used at this concentration. |
| Alkyne | 1.1 - 2 equivalents | A slight excess of the non-limiting reagent can drive the reaction to completion. |
| Copper(II) Sulfate | 0.1 - 1 mM | To be reduced in situ to Cu(I). |
| Sodium Ascorbate | 1 - 5 mM | Should be in excess relative to the copper sulfate. Prepare this solution fresh. |
| Ligand (e.g., THPTA, TBTA) | 0.5 - 2 mM | The ligand to copper ratio should be optimized, often starting at 2:1 or 5:1. |
Table 2: Troubleshooting Reaction Parameters
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | Room Temperature | Increase to 30-40 °C | May increase reaction rate for sterically hindered substrates. |
| pH | 7.0 - 8.0 | Adjust to 8.0 - 9.0 | Higher pH can increase the rate of amine-NHS ester reactions if applicable for functionalization. |
| Solvent | Aqueous Buffer (e.g., PBS) | Add co-solvents (DMSO, tBuOH) | Improves solubility of hydrophobic reactants. |
| Degassing | Sparge with Ar or N₂ for 15-30 min | Increase degassing time | Ensures complete removal of oxygen to protect the Cu(I) catalyst. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
-
Prepare Stock Solutions:
-
α-GalNAc-TEG-N₃ in degassed aqueous buffer (e.g., PBS).
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO, water).
-
Copper(II) sulfate pentahydrate in water (e.g., 100 mM).
-
Ligand (e.g., THPTA) in water (e.g., 200 mM).
-
Sodium ascorbate in water (e.g., 1 M). Note: Prepare this solution immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the α-GalNAc-TEG-N₃ solution.
-
Add the alkyne solution.
-
Add the ligand solution, followed by the copper(II) sulfate solution.
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.
-
Protect the reaction from light if any of the components are photosensitive.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, the product can be purified by methods such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove the catalyst and unreacted reagents.
-
Protocol 2: Troubleshooting by Reagent Titration
If you suspect an issue with one of your reagents, a titration experiment can help pinpoint the problem. Set up a series of small-scale reactions where you vary the concentration of a single component (e.g., copper, ligand, or reducing agent) while keeping all other parameters constant. This can help you determine the optimal concentration for each component in your specific system.
Visualizations
The following diagrams illustrate the CuAAC workflow and a logical approach to troubleshooting low yields.
Caption: A typical experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A decision tree for troubleshooting low yields in α-GalNAc-TEG-N₃ click chemistry.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing α-GalNAc-teg-N3 (Ac4GalNAz) Concentration
Welcome to the technical support center for optimizing Ac4GalNAz concentration for metabolic labeling. This guide provides detailed information in a question-and-answer format to help researchers, scientists, and drug development professionals troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Ac4GalNAz and how does it work?
A1: Ac4GalNAz (Peracetylated N-azidoacetylgalactosamine), also known as alpha-GalNAc-teg-N3, is a chemically modified, cell-permeable version of the natural sugar GalNAc.[1] Once inside the cell, cellular enzymes called esterases remove the acetyl groups.[1] The resulting azido-sugar (GalNAz) is then processed through the cell's metabolic pathways and incorporated into newly synthesized glycoproteins by glycosyltransferases.[1][2] The key feature of Ac4GalNAz is the azide group (-N₃), which acts as a bioorthogonal chemical handle. This handle allows for the specific attachment of reporter molecules (like fluorescent dyes or biotin) via a "click chemistry" reaction, enabling the visualization and analysis of these labeled glycoproteins.[1]
Q2: What is the recommended starting concentration for Ac4GalNAz?
A2: The optimal concentration of Ac4GalNAz varies depending on the cell type and the specific goals of the experiment. However, a general starting range for most cell lines is between 25-75 µM. For sensitive cell lines or experiments involving long-term labeling (over 48 hours), it is advisable to start with a lower concentration, in the range of 10-25 µM, to minimize potential cytotoxicity. It is strongly recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental conditions.
Q3: How long should I incubate my cells with Ac4GalNAz?
A3: A typical incubation period for metabolic labeling with Ac4GalNAz is between 24 to 72 hours (1-3 days). Labeling efficiency generally increases over the first 24 hours. However, the optimal time depends on the turnover rate of your protein of interest and the health of your cells. For some applications, shorter or longer incubation times may be necessary, which should be determined empirically.
Q4: Is Ac4GalNAz toxic to cells?
A4: While Ac4GalNAz is a powerful tool, high concentrations can be toxic to cells. Excessive amounts can interfere with normal cellular functions, leading to decreased cell proliferation and viability. The azide group itself can contribute to reduced cell growth at high concentrations. Studies with related azido sugars have shown that concentrations above 50 µM can negatively impact cell proliferation and migration. Therefore, it is crucial to perform a cell viability assay (e.g., MTT or MTS) to determine the non-toxic concentration range for your specific cell line.
Q5: How can I confirm that the labeling is specific?
A5: To ensure the signal you observe is from the specific incorporation of Ac4GalNAz, you can perform a competition experiment. This involves co-incubating your cells with Ac4GalNAz and a large excess of the natural sugar, N-Acetylgalactosamine (GalNAc). The presence of excess natural sugar will compete with the azido-sugar for incorporation by the cellular machinery, which should lead to a significant decrease in the azide-dependent signal, confirming specificity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling Signal | Suboptimal Ac4GalNAz Concentration: The concentration may be too low for efficient incorporation. | Perform a dose-response experiment starting from 10 µM up to 100 µM to find the optimal concentration for your cell line. A concentration of 200 µM can be used as a positive control to confirm the click reaction is working. |
| Insufficient Incubation Time: The incubation period may be too short for detectable labeling. | Increase the incubation time. A typical range is 24-72 hours. Monitor cell health, as prolonged incubation can lead to toxicity. | |
| Poor Cell Health: Unhealthy or stressed cells will not efficiently incorporate the sugar analog. | Ensure cells are in the logarithmic growth phase and are not overly confluent before starting the experiment. | |
| Inefficient Click Chemistry: The subsequent click reaction may have failed. | Verify the quality and concentration of your click chemistry reagents (e.g., alkyne-probe, copper catalyst, reducing agent). Ensure the reaction is performed under optimal conditions (e.g., protected from light). | |
| High Cell Death or Toxicity | Ac4GalNAz Concentration is Too High: Excessive concentrations can interfere with cellular processes. | Reduce the concentration of Ac4GalNAz. Test a range of lower concentrations (e.g., 5 µM, 10 µM, 25 µM) and assess cell viability using an MTT or similar assay. |
| Solvent Toxicity (DMSO): The solvent used to dissolve Ac4GalNAz may be at a toxic concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic (typically <0.5%). Include a vehicle-only control in your experiments. | |
| Contamination: Bacterial or fungal contamination can lead to widespread cell death. | Regularly check cell cultures for any signs of contamination. | |
| High Background Signal | Non-specific Binding of Detection Reagents: The fluorescent probe or antibody may be binding non-specifically. | Include appropriate controls, such as cells not treated with Ac4GalNAz but subjected to the click reaction and detection steps. Increase the number of washing steps after the click reaction. |
| Chemical Reactivity: At high concentrations, azido-sugars may have off-target chemical reactions. | Lower the concentration of Ac4GalNAz to the minimum effective level determined by your dose-response experiments. |
Quantitative Data Summary
The optimal concentration of Ac4GalNAz is a balance between labeling efficiency and cell health. The following table provides recommended concentration ranges for various experimental scenarios based on published data.
| Scenario | Recommended Concentration Range | Key Considerations |
| Initial Optimization (Most Cell Lines) | 25 - 75 µM | This is a standard starting range to establish a baseline for your specific cell type. |
| Sensitive or Primary Cell Lines | 10 - 25 µM | Lower concentrations are recommended to minimize cytotoxicity and physiological disturbances. |
| Long-Term Labeling (>48 hours) | 10 - 50 µM | To avoid cumulative toxicity, use the lowest effective concentration for extended incubation periods. |
| In Vivo Labeling | ~10 µM | Systemic toxicity is a major concern, necessitating the use of lower concentrations. |
Experimental Protocols & Visualizations
Metabolic Pathway and Experimental Workflow
Ac4GalNAz passively enters the cell, where it is deacetylated and converted to UDP-GalNAz. This azido-sugar is then used by glycosyltransferases to modify proteins, primarily resulting in O-GlcNAc modifications. The workflow involves incubating cells with Ac4GalNAz, preparing the cells, and then detecting the incorporated azide via a click chemistry reaction with a fluorescent alkyne probe.
Caption: Metabolic incorporation and detection workflow for Ac4GalNAz.
Protocol 1: Optimizing Ac4GalNAz Concentration
This protocol outlines the steps to identify the optimal, non-toxic concentration of Ac4GalNAz for your specific cell line.
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well for viability, 24-well for labeling) at a density that ensures they are in the logarithmic growth phase (50-60% confluency) at the time of treatment.
-
Stock Solution Preparation: Dissolve Ac4GalNAz in anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Store in aliquots at -20°C.
-
Dose-Response Setup: Prepare serial dilutions of the Ac4GalNAz stock in your complete cell culture medium. A recommended test range is 0 µM (vehicle control), 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Cell Treatment: Replace the existing medium with the medium containing the different Ac4GalNAz concentrations. Include a vehicle-only control (DMSO) at the same final concentration as the highest Ac4GalNAz treatment.
-
Incubation: Incubate the cells for your desired labeling period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Cell Viability Assay: After incubation, measure cell viability using a standard method like an MTT, MTS, or PrestoBlue assay to quantify any cytotoxic effects.
-
Labeling Efficiency Assay: In a parallel plate, wash the cells with PBS. Lyse the cells and proceed with a click chemistry reaction using a fluorescent alkyne probe. Analyze the labeling intensity via in-gel fluorescence, western blot, or flow cytometry.
Logical Troubleshooting Flowchart
When encountering issues with low labeling efficiency, a systematic approach can help identify the root cause. This flowchart provides a logical sequence for troubleshooting.
Caption: Decision tree for troubleshooting low metabolic labeling signal.
References
Reducing non-specific binding of alpha-Galnac-teg-N3
Welcome to the technical support center for α-GalNAc-TEG-N3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding (NSB) and other issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is α-GalNAc-TEG-N3 and what are its common applications?
A1: α-GalNAc-TEG-N3 is a chemical probe consisting of an N-acetylgalactosamine (GalNAc) sugar moiety, a triethylene glycol (TEG) linker, and a terminal azide (N3) group. The GalNAc portion targets the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes, making this molecule useful for targeted delivery of therapeutics like oligonucleotides and siRNAs to the liver.[1][2] The azide group allows for covalent conjugation to other molecules containing a compatible reactive group (e.g., an alkyne) via "click chemistry".[3][4][5]
Q2: What are the potential causes of non-specific binding with α-GalNAc-TEG-N3?
A2: Non-specific binding of α-GalNAc-TEG-N3 can arise from several factors:
-
Hydrophobic Interactions: The TEG linker and the acetyl group on the GalNAc may contribute to hydrophobic interactions with cellular components or assay surfaces.
-
Electrostatic Interactions: Although the molecule is overall neutral, localized charges can lead to electrostatic interactions with charged surfaces or biomolecules.
-
Interactions of the Azide Group: While relatively inert in biological systems, the azide group can participate in non-specific interactions, particularly at high concentrations.
-
Issues with the Conjugation Partner: If α-GalNAc-TEG-N3 is conjugated to a fluorescent dye or other molecule, the properties of that partner can significantly contribute to non-specific binding.
Q3: How can I detect non-specific binding in my experiment?
A3: To detect non-specific binding, it is essential to include proper controls in your experimental design. For cell-based assays, a key control is to use a structurally similar molecule that lacks the targeting moiety (GalNAc) but retains the linker and azide. Another crucial control is to perform the experiment in a cell line that does not express the asialoglycoprotein receptor. For in vitro assays, control wells or surfaces without the target molecule should be included to quantify binding to the assay materials.
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Based Assays
High background fluorescence or signal in cell-based assays can obscure the specific signal from your target. The following steps can help you troubleshoot and reduce this non-specific binding.
Workflow for Troubleshooting High Background in Cell-Based Assays:
Caption: Troubleshooting workflow for high background signal.
Experimental Protocols & Data:
Protocol 1: Optimizing Washing Steps
-
Standard Wash: After incubation with α-GalNAc-TEG-N3 or your click chemistry reaction cocktail, wash the cells three times with 1X Phosphate Buffered Saline (PBS) for 5 minutes each time.
-
Enhanced Wash: If high background persists, increase the number of washes to five. For the second and fourth washes, use PBS supplemented with a low concentration of a non-ionic detergent.
| Detergent | Recommended Starting Concentration |
| Tween-20 | 0.01% - 0.05% (v/v) |
| Triton X-100 | 0.01% - 0.1% (v/v) |
Protocol 2: Application of Blocking Agents
-
After cell fixation and permeabilization (if required), and before adding the α-GalNAc-TEG-N3 probe or click chemistry reagents, incubate the cells with a blocking buffer for 30-60 minutes at room temperature.
-
Gently aspirate the blocking buffer before proceeding with the next step. Do not wash after this blocking step.
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1% - 3% (w/v) in PBS | A common starting point for reducing non-specific protein binding. |
| Non-fat Dry Milk | 1% - 5% (w/v) in PBS | Cost-effective, but not recommended for experiments involving biotin-avidin systems or phospho-specific antibodies. |
| Fish Skin Gelatin | 0.1% - 1% (w/v) in PBS | Can be more effective than BSA in some cases and has lower cross-reactivity with mammalian antibodies. |
| Normal Serum | 5% - 10% (v/v) in PBS | Use serum from the species in which the secondary antibody was raised. |
Issue 2: Inconsistent or Low "Click" Reaction Efficiency
Low signal intensity may not always be due to low binding but can result from an inefficient click reaction.
Logical Flow for Optimizing Click Chemistry:
Caption: Optimization pathway for click chemistry reactions.
Experimental Protocols & Data:
Protocol 3: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
-
Prepare a "click" reaction cocktail immediately before use. For a 1 mL final volume:
-
Phosphate-Buffered Saline (PBS): 885 µL
-
Fluorescent Alkyne Probe (10 mM stock): 1 µL (final concentration 10 µM)
-
Copper(II) Sulfate (CuSO4) (50 mM stock): 20 µL (final concentration 1 mM)
-
Copper-chelating Ligand (e.g., THPTA) (50 mM stock): 20 µL (final concentration 1 mM)
-
Sodium Ascorbate (100 mM stock, freshly prepared): 50 µL (final concentration 5 mM)
-
-
Important: Premix the CuSO4 and ligand before adding them to the cocktail. Add the sodium ascorbate last to initiate the reaction.
-
Remove the buffer from the cells and add the reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three to five times with PBS.
Table for Optimizing CuAAC Reagent Concentrations:
| Reagent | Standard Concentration | Optimization Range |
| Fluorescent Alkyne | 2-20 µM | 1-50 µM |
| CuSO4 | 50-200 µM | 20-1000 µM |
| Ligand (e.g., THPTA) | 100-1000 µM | 50-2000 µM |
| Sodium Ascorbate | 1-5 mM | 0.5-10 mM |
Note: The optimal ratio of ligand to copper is often between 2:1 and 5:1 to stabilize the Cu(I) ion and improve reaction efficiency.
By systematically working through these troubleshooting guides and utilizing the provided protocols and data tables, researchers can effectively reduce non-specific binding of α-GalNAc-TEG-N3 and optimize their experimental outcomes.
References
alpha-Galnac-teg-N3 stability issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of α-GalNAc-PEG-N3 in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for α-GalNAc-PEG-N3 in aqueous solutions?
A1: The main stability concerns for α-GalNAc-PEG-N3 revolve around three key structural components: the azide (-N3) functional group, the polyethylene glycol (PEG) linker, and the α-glycosidic bond of the N-acetylgalactosamine (GalNAc) moiety. Each of these can be susceptible to degradation under specific conditions.
Q2: How stable is the azide group in aqueous solutions?
A2: The azide functional group is generally stable under most conditions used for bioconjugation and in typical biological buffers.[1] It is compatible with a wide range of pH values (from 4 to 12) and is stable towards many biological functional groups, making it suitable for "click chemistry" reactions.[2] However, the azide group can be sensitive to certain conditions.
Q3: What conditions can lead to the degradation of the azide group?
A3: The azide group can be degraded under the following conditions:
-
Presence of strong reducing agents: Reagents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide to an amine.
-
Strongly acidic conditions: Exposure to strong acids can lead to the formation of hydrazoic acid (HN3), which is volatile and highly toxic.
-
Reaction with heavy metals: Contact with heavy metals such as lead, copper, silver, and mercury can form explosive metal azides.[3]
-
High temperatures: While generally thermally stable at typical experimental temperatures, prolonged exposure to high temperatures (above 175°C for some alkyl azides) can lead to decomposition.[4]
Q4: What is the stability of the α-glycosidic bond in the GalNAc moiety?
A4: The α-glycosidic bond of the GalNAc sugar is generally stable to chemical hydrolysis under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions.[5] In biological systems, this bond can be cleaved by specific enzymes called glycosidases, which are present in lysosomes.
Q5: How does the stability of the α-glycosidic bond of GalNAc compare to the β-glycosidic bond?
Q6: What is the recommended method for storing α-GalNAc-PEG-N3?
A6: For long-term stability, it is recommended to store α-GalNAc-PEG-N3 as a solid at -20°C, protected from light and moisture. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for about a month or at -80°C for up to six months.
Q7: How should I prepare aqueous solutions of α-GalNAc-PEG-N3 for my experiments?
A7: Due to the potential for hydrolysis over time, it is best to prepare fresh aqueous solutions of α-GalNAc-PEG-N3 for each experiment. If the compound has limited solubility in aqueous buffers, a small amount of a water-miscible organic solvent like DMSO can be used to create a concentrated stock solution, which can then be diluted into the aqueous buffer of choice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no "click" reaction efficiency. | Degradation of the azide group. | Ensure that buffers and reagents are free from reducing agents (e.g., DTT, TCEP). Avoid acidic conditions (pH < 4) during storage and reaction setup. Use fresh α-GalNAc-PEG-N3 from proper storage conditions. |
| Inaccessible azide group due to aggregation. | If working with a conjugate where α-GalNAc-PEG-N3 is attached to a larger molecule, aggregation may occur. Try altering buffer conditions (e.g., ionic strength, pH) or adding detergents to reduce aggregation. | |
| Incorrect reaction conditions for click chemistry. | Optimize the click chemistry reaction parameters, including the copper source, reducing agent (for CuAAC), ligand, and temperature. Refer to established protocols for your specific alkyne partner. | |
| Loss of biological activity of a conjugated molecule (e.g., poor cell uptake). | Cleavage of the GalNAc moiety. | If the experiment involves prolonged incubation in a biologically active system (e.g., cell culture, in vivo), consider the possibility of enzymatic cleavage of the GalNAc sugar. Shorter incubation times may be necessary. |
| Degradation of the PEG linker. | While generally stable, the PEG linker can be susceptible to oxidative damage. Ensure that buffers are free from strong oxidizing agents. | |
| Precipitation of α-GalNAc-PEG-N3 in aqueous buffer. | Limited solubility of the compound. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer with vortexing. If precipitation persists, consider using a buffer with a different pH or ionic strength, or the addition of a solubilizing agent. |
| Inconsistent experimental results. | Instability of stock solutions. | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. Verify the integrity of the stored compound periodically using analytical methods like HPLC or mass spectrometry. |
Quantitative Data on Stability
While specific kinetic data for the degradation of α-GalNAc-PEG-N3 is not extensively available in the public domain, the following tables provide an overview of the general stability of related compounds under various conditions. This data should be used as a guideline, and stability should be empirically determined for your specific experimental setup.
Table 1: General Thermal Stability of Organic Azides
| Class of Azide | Example | Decomposition Onset Temperature (°C) | Notes |
| Alkyl Azide | Dodecyl azide | ~175 | Generally more stable than aryl azides. Stability decreases with a lower carbon-to-nitrogen ratio. |
| Aryl Azide | Phenyl azide | ~100 | Electron-withdrawing groups can decrease thermal stability. |
| Acyl Azide | Benzoyl azide | ~50-100 | Can undergo Curtius rearrangement upon heating. |
| Sulfonyl Azide | Tosyl azide | ~115-120 | Generally more stable than many other organic azides. |
Data is compiled from various sources and represents typical values. Actual decomposition temperatures can vary based on the specific molecule and experimental conditions.
Table 2: Factors Influencing the Hydrolysis of Glycosidic Bonds
| Condition | Effect on Glycosidic Bond Stability |
| pH | Stable at neutral and alkaline pH. Susceptible to hydrolysis under strongly acidic conditions (e.g., pH < 3). |
| Temperature | Increased temperature will accelerate the rate of acid-catalyzed hydrolysis. |
| Enzymes | Susceptible to cleavage by specific glycosidases, which are highly efficient and substrate-specific. |
Experimental Protocols
Protocol for Assessing the Chemical Stability of α-GalNAc-PEG-N3 in Aqueous Buffers using HPLC
This protocol outlines a general method for conducting a forced degradation study to assess the stability of α-GalNAc-PEG-N3 under various stress conditions.
1. Materials and Reagents:
-
α-GalNAc-PEG-N3
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of interest (e.g., phosphate-buffered saline (PBS) at pH 7.4, acetate buffer at pH 5.0, and carbonate buffer at pH 9.0)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment and forced degradation
-
Hydrogen peroxide (H2O2) for oxidative stress
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD)
-
A suitable HPLC column (e.g., C18)
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of α-GalNAc-PEG-N3 (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO or water).
-
Prepare working solutions by diluting the stock solution to a final concentration of approximately 1 mg/mL in the different aqueous buffers to be tested.
3. Forced Degradation Study:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% H2O2. Incubate at room temperature.
-
Thermal Degradation: Incubate the working solution at an elevated temperature (e.g., 60°C).
-
Control Sample: Keep a working solution at the recommended storage condition (e.g., 4°C) to serve as a control.
4. Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before HPLC analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
5. HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Develop a suitable gradient elution method to separate the intact α-GalNAc-PEG-N3 from its potential degradation products. A common starting point for a C18 column could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile using a UV detector (if the molecule has a chromophore) or a CAD for universal detection of non-volatile analytes.
-
The degradation of α-GalNAc-PEG-N3 is determined by the decrease in the peak area of the parent compound over time compared to the control sample.
6. Data Analysis:
-
Calculate the percentage of α-GalNAc-PEG-N3 remaining at each time point for each condition.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics and estimate the half-life under each condition.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Organic azide - Wikipedia [en.wikipedia.org]
- 5. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient α-GalNAc-TEG-N3 Conjugation to Oligonucleotides
Welcome to the technical support center for improving the efficiency of α-GalNAc-TEG-N3 conjugation to your oligonucleotides. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is α-GalNAc-TEG-N3 and why is it used for oligonucleotide conjugation?
α-GalNAc-TEG-N3 is a chemical linker containing a terminal N-acetylgalactosamine (GalNAc) sugar moiety, a tetraethylene glycol (TEG) spacer, and an azide (N3) functional group. GalNAc targets the asialoglycoprotein receptor (ASGPR) on hepatocytes, enabling targeted delivery of oligonucleotides to the liver. The TEG spacer provides flexibility and reduces steric hindrance, while the azide group allows for efficient and specific conjugation to alkyne-modified oligonucleotides via "click chemistry".
Q2: What are the main chemical methods for conjugating α-GalNAc-TEG-N3 to oligonucleotides?
The primary methods for conjugating α-GalNAc-TEG-N3 to alkyne-modified oligonucleotides are:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group of α-GalNAc-TEG-N3.[1][2] This method is preferred for biological applications due to the absence of cytotoxic copper catalysts.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click chemistry reaction requires a copper(I) catalyst to join the azide with a terminal alkyne. While highly efficient, the potential for copper-induced degradation of oligonucleotides is a consideration.[3][4]
Q3: How can I purify the final GalNAc-oligonucleotide conjugate?
Several chromatographic techniques can be employed for purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common and effective method for separating the more hydrophobic GalNAc-conjugated oligonucleotide from the unconjugated oligonucleotide.
-
Anion-Exchange Chromatography (AEX): This method separates molecules based on charge and can be used to remove unconjugated GalNAc-TEG-N3 and other impurities.
-
Mixed-Mode Chromatography: This approach combines aspects of both reversed-phase and ion-exchange chromatography, offering a powerful tool for purifying complex oligonucleotide conjugates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Degraded Alkyne Reagent (e.g., DBCO): Strained alkynes can degrade over time, especially with exposure to air and moisture. 2. Suboptimal Reagent Concentration: Incorrect molar ratios of the azide and alkyne can lead to incomplete reaction. 3. Inefficient Reaction Conditions: Reaction time, temperature, or buffer composition may not be optimal. 4. Presence of Inhibitors: Contaminants in the reaction mixture can interfere with the click chemistry reaction. For example, sodium azide in buffers can inhibit SPAAC reactions. | 1. Use fresh or properly stored DBCO-modified oligonucleotides. 2. Optimize the molar excess of α-GalNAc-TEG-N3. A 1.5 to 10-fold molar excess of the azide is often recommended. 3. Increase the reaction time (e.g., overnight at 4°C or 2-4 hours at room temperature) and ensure thorough mixing. Consider optimizing the reaction buffer and pH. 4. Ensure all reagents and buffers are free of contaminants. Use azide-free buffers for SPAAC reactions. |
| Multiple Peaks in HPLC Analysis of the Product | 1. Incomplete Reaction: Presence of starting materials (unconjugated oligonucleotide and excess α-GalNAc-TEG-N3). 2. Side Reactions or Degradation: The oligonucleotide may have undergone degradation during the reaction or workup. 3. Formation of Isomers: Depending on the alkyne used, regioisomers may form. | 1. Re-optimize reaction conditions as described above to drive the reaction to completion. 2. For CuAAC, ensure a copper-protecting ligand is used to prevent oligonucleotide degradation. Analyze the reaction mixture at different time points to monitor for degradation. 3. This is less common with SPAAC using symmetrical cyclooctynes. If using a terminal alkyne in CuAAC, the 1,4-disubstituted regioisomer is typically favored. |
| Difficulty in Purifying the Conjugate | 1. Poor Separation on HPLC: The hydrophobicities of the conjugated and unconjugated oligonucleotides may be too similar for effective separation. 2. Co-elution with Excess Reagents: Unreacted α-GalNAc-TEG-N3 may co-elute with the product. | 1. Optimize the HPLC gradient and mobile phase composition. Consider using a different stationary phase (e.g., a mixed-mode column). 2. Use a desalting column or spin filtration to remove excess small molecule reagents before final purification. |
Experimental Protocols
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of α-GalNAc-TEG-N3 to a DBCO-modified oligonucleotide.
Materials:
-
DBCO-modified oligonucleotide
-
α-GalNAc-TEG-N3
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Prepare Reagents:
-
Dissolve the DBCO-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
Dissolve α-GalNAc-TEG-N3 in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
DBCO-modified oligonucleotide (e.g., 10 µL of 1 mM stock for 10 nmol)
-
PBS buffer (to bring the final reaction volume to 100 µL)
-
α-GalNAc-TEG-N3 (e.g., 3 µL of 10 mM stock for a 3-fold molar excess)
-
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. For potentially higher efficiency, incubation can be performed with gentle shaking.
-
-
Purification:
-
Purify the GalNAc-conjugated oligonucleotide using RP-HPLC.
-
Example HPLC Conditions:
-
Column: C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Detection: UV at 260 nm.
-
-
-
Analysis and Quantification:
-
Collect the fractions corresponding to the conjugated product.
-
Confirm the identity of the product by mass spectrometry.
-
Quantify the purified conjugate using UV-Vis spectrophotometry at 260 nm.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of α-GalNAc-TEG-N3 to a terminal alkyne-modified oligonucleotide.
Materials:
-
Terminal alkyne-modified oligonucleotide
-
α-GalNAc-TEG-N3
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper-binding ligand (e.g., THPTA)
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the oligonucleotide and α-GalNAc-TEG-N3 as described in the SPAAC protocol.
-
Prepare fresh stock solutions:
-
20 mM CuSO4 in water
-
100 mM Sodium ascorbate in water
-
50 mM THPTA in water
-
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in the specified order:
-
Terminal alkyne-modified oligonucleotide (to a final concentration of 50-100 µM)
-
α-GalNAc-TEG-N3 (to a final concentration of 150-300 µM; 3-fold excess)
-
Phosphate buffer
-
Premixed solution of CuSO4 and THPTA (to final concentrations of 0.25 mM and 1.25 mM, respectively)
-
Sodium ascorbate (to a final concentration of 2.5 mM)
-
-
Mix gently by inverting the tube.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification and Analysis:
-
Follow the same purification and analysis steps as described in the SPAAC protocol.
-
Quantitative Data Summary
The following tables provide typical ranges for reaction parameters and expected outcomes. These values may require optimization for specific oligonucleotide sequences and scales.
Table 1: Typical Reaction Parameters
| Parameter | SPAAC (with DBCO) | CuAAC (with terminal alkyne) |
| Oligonucleotide Concentration | 50 - 200 µM | 50 - 200 µM |
| α-GalNAc-TEG-N3 Molar Excess | 1.5 - 5 fold | 2 - 5 fold |
| Reaction Temperature | 4°C - 25°C | 25°C |
| Reaction Time | 2 - 16 hours | 1 - 4 hours |
| Typical Purity (Post-HPLC) | > 90% | > 90% |
Table 2: Comparison of Conjugation Methods
| Feature | SPAAC | CuAAC |
| Catalyst | None (Copper-free) | Copper(I) |
| Reaction Speed | Generally slower | Generally faster |
| Biocompatibility | High (suitable for in vivo applications) | Lower (potential copper cytotoxicity) |
| Side Reactions | Minimal | Potential for oligonucleotide degradation without a protective ligand |
| Typical Yield | High (>80%) | High (>85%) |
Visualizations
Caption: General workflow for α-GalNAc-TEG-N3 conjugation to oligonucleotides.
Caption: Troubleshooting logic for low conjugation yield in SPAAC reactions.
References
Cell toxicity of alpha-Galnac-teg-N3 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cell toxicity of alpha-GalNAc-TEG-N3, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Disclaimer: Direct quantitative cytotoxicity data for this compound at high concentrations is limited in publicly available literature. The information provided is based on studies of structurally related azide-modified monosaccharides, such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylglucosamine (Ac4GlcNAz), and N-azidoacetylgalactosamine (Ac4GalNAz). These compounds share the key azide functional group and are used in similar metabolic labeling applications, making them relevant analogs for assessing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to cells at high concentrations?
Q2: What are the potential mechanisms of cytotoxicity for azide-modified sugars?
A2: The cytotoxicity of azide-modified sugars at high concentrations can be attributed to several factors. The azide group itself can be metabolically active and potentially interfere with cellular processes.[1] Additionally, high concentrations of sugar analogs can lead to feedback inhibition of key metabolic pathways, such as the Hexosamine Biosynthetic Pathway (HBP). This can disrupt the natural production of essential sugar-nucleotide donors and lead to off-target effects on glycosylation.
Q3: What is the recommended concentration range for using this compound in cell culture?
A3: Based on data from analogous compounds, a starting concentration of 10 µM is often recommended as it has been shown to provide sufficient labeling efficiency with minimal impact on cell physiology.[1] However, the optimal concentration is cell-type dependent and should be determined empirically. A concentration range of 10-50 µM is a common starting point for optimization.
Q4: Can the per-O-acetylated groups on similar sugar analogs contribute to toxicity?
A4: Yes, for per-O-acetylated sugars, the cleavage of acetyl groups by intracellular esterases can lead to an accumulation of acetic acid. This can lower the intracellular pH and contribute to cytotoxicity, especially at high concentrations of the sugar analog.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced cell viability or proliferation after treatment with this compound. | The concentration of this compound is too high. | Perform a dose-response experiment (e.g., 5 µM to 100 µM) to determine the IC50 value and identify a non-toxic working concentration. Start with a lower concentration (e.g., 10 µM) for initial experiments. |
| The specific cell line is particularly sensitive to azide-containing compounds. | Test the compound on a less sensitive or different cell line to compare results. Ensure proper controls are included in your experiment. | |
| Contamination of the cell culture or compound. | Use sterile techniques and ensure the this compound solution is sterile-filtered. | |
| Inconsistent or unexpected experimental results. | Off-target effects due to disruption of metabolic pathways (e.g., Hexosamine Biosynthetic Pathway). | Reduce the concentration of this compound. Consider co-treatment with natural monosaccharides to potentially alleviate feedback inhibition. |
| The compound has degraded. | Store the this compound stock solution as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. | |
| High background in fluorescence-based assays. | Non-specific binding of detection reagents. | Optimize washing steps after incubation with the detection probe. Include appropriate controls, such as cells not treated with this compound but incubated with the detection probe. |
| Per-O-acetylated sugars reacting with cysteine residues on proteins. | If using a per-O-acetylated analog, consider switching to an unacetylated version if available. Optimize labeling conditions to minimize incubation times. |
Quantitative Data Summary (from related azide-modified sugars)
The following table summarizes cytotoxicity data for azide-modified monosaccharides analogous to this compound. This data can be used as a reference for designing experiments.
| Compound | Cell Line | Concentration | Observed Effect | Assay |
| Ac4ManNAz | hMSC-TERT | 50 µM | 40-60% decreased viability | Not specified |
| Ac4ManNAz | hMSC-TERT | 20 µM | ~33% decreased viability | Not specified |
| Ac4GlcNAz | hMSC-TERT | 50 µM | ~10% decreased viability | Not specified |
| Ac4GalNAz | hMSC-TERT | 50 µM | ~10% decreased viability | Not specified |
| Ac4ManNAz | A549 | 50 µM | Reduction in cell proliferation and energy generation | Microarray, JC-1 assay |
| Ac4ManNAz | A549 | 20 µM | Decreased invasion ability | Invasion assay |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO or water)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol describes how to measure the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (commonly 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the positive and negative controls.
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Potential inhibition of the HBP by high concentrations of azide-modified sugars.
References
Technical Support Center: Synthesis of α-GalNAc-TEG-N3 Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of α-GalNAc-TEG-N3 conjugates. It is intended for researchers, scientists, and drug development professionals familiar with synthetic chemistry.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of α-GalNAc-TEG-N3 and its subsequent conjugation.
Glycosylation of GalNAc with TEG-N3
Problem: Low yield of the desired α-GalNAc-TEG-N3 product.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Verify the reaction temperature. Many glycosylations are initiated at low temperatures (e.g., -78°C) and slowly warmed. Isothermal conditions might improve yields by minimizing side reactions.[1] |
| Inappropriate Stoichiometry | Optimize the molar ratio of the GalNAc donor to the TEG-N3 acceptor. An excess of the donor is often used, but a large excess can complicate purification.[1] |
| Incorrect Activator/Catalyst | Ensure the Lewis acid or promoter (e.g., TMSOTf, Hf(OTf)₄) is suitable for your specific GalNAc donor and is not quenched by impurities.[2][3] The choice of catalyst can significantly impact yield. |
| Moisture in the Reaction | Ensure strictly anhydrous conditions. Moisture can hydrolyze the glycosyl donor and the activator. Use freshly dried solvents and reagents. |
| Donor/Acceptor Reactivity | The structure of the glycosyl acceptor can influence the stereoselectivity and efficiency of the glycosylation reaction.[4] |
Problem: Poor α-stereoselectivity (formation of the β-anomer).
| Potential Cause | Recommended Solution |
| Incorrect Protecting Groups | The presence of acetyl protecting groups at the 3- and 4-positions of the GalNAc donor is crucial for high α-selectivity. Benzyl protecting groups may lead to a mixture of anomers. |
| Reaction Temperature | Temperature is a major factor in controlling stereoselectivity. Experiment with different temperature profiles, as lower temperatures often favor the α-anomer. |
| Solvent Effects | The choice of solvent can influence stereoselectivity. Ethereal solvents may favor the formation of 1,2-cis glycosides (the α-anomer in this case). |
| Catalyst Choice | Different catalysts can favor the formation of different anomers. For instance, Hf(OTf)₄ has been shown to be effective for α-glycosylation of GalNAc, while Sc(OTf)₃ may favor the β-anomer. |
Deprotection of Acetyl Groups
Problem: Incomplete removal of acetyl protecting groups from the GalNAc moiety.
| Potential Cause | Recommended Solution |
| Insufficient Catalyst | Ensure a sufficient catalytic amount of sodium methoxide is used for Zemplén deacetylation. |
| Short Reaction Time | Monitor the reaction progress by TLC. Allow the reaction to proceed until the starting material is completely consumed. |
| Catalyst Deactivation | Ensure the sodium methoxide solution is fresh and has not been deactivated by exposure to moisture or air. |
Problem: Degradation of the product during deprotection.
| Potential Cause | Recommended Solution |
| Prolonged Reaction Time | While complete reaction is necessary, excessively long reaction times under basic conditions can lead to side reactions. Monitor the reaction closely. |
| Harsh Conditions | Zemplén deacetylation is generally mild. If product degradation is observed, consider alternative, milder deprotection strategies. |
Click Chemistry Conjugation
Problem: Low yield of the clicked conjugate.
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The Cu(I) catalyst is prone to oxidation. Use a stabilizing ligand such as TBTA or the water-soluble THPTA. Prepare the Cu(I) solution fresh or use an in situ reduction of CuSO₄ with sodium ascorbate. |
| Insufficient Reagents | Use a slight excess of the alkyne-containing molecule relative to the α-GalNAc-TEG-N3. |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved. A co-solvent like DMSO may be necessary for less soluble azides. |
| Presence of Inhibitors | Some functional groups can interfere with the click reaction. Ensure your reaction buffer and biomolecule do not contain inhibitors. |
Problem: Difficulty in purifying the final conjugate.
| Potential Cause | Recommended Solution |
| Excess Reagents | Unreacted α-GalNAc-TEG-N3 or the alkyne partner can co-elute with the product. Optimize the stoichiometry to minimize excess starting materials. |
| Copper Catalyst Contamination | Residual copper can be difficult to remove. Use a copper chelating agent during workup or purification. |
| Formation of Side Products | Suboptimal reaction conditions can lead to byproducts. Ensure proper degassing of the reaction mixture to prevent side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of α-GalNAc-TEG-N3?
A1: The glycosylation step is often the most challenging. Achieving high α-stereoselectivity and good yield depends heavily on the choice of protecting groups on the GalNAc donor, the catalyst, solvent, and reaction temperature.
Q2: How can I confirm the stereochemistry of my GalNAc-TEG-N3 product?
A2: The anomeric configuration (α or β) can be determined using ¹H NMR spectroscopy. The coupling constant of the anomeric proton (H-1) is a key indicator. For α-GalNAc, a smaller coupling constant (typically around 3-4 Hz) is expected, while the β-anomer will show a larger coupling constant (around 8-9 Hz).
Q3: What are the best practices for handling the azide-containing compounds?
A3: While the azide in α-GalNAc-TEG-N3 is relatively stable, it is good practice to handle all azide-containing compounds with care. Avoid heating them excessively in the absence of a solvent and do not expose them to strong reducing agents unless intended for a reaction.
Q4: Can I use a different linker instead of TEG?
A4: Yes, other linkers can be used. The choice of linker depends on the desired length, solubility, and the specific application of the final conjugate. The TEG linker is popular due to its hydrophilicity and flexibility.
Q5: What are the key considerations for the click chemistry reaction?
A5: The key to a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) is maintaining the copper in its +1 oxidation state. The use of a stabilizing ligand and a reducing agent (like sodium ascorbate) is highly recommended. The reaction is generally robust and can be performed in aqueous solutions, making it suitable for bioconjugation.
Experimental Protocols
Protocol 1: Synthesis of Azido-TEG-OH
This protocol describes the monosubstitution of triethylene glycol (TEG) to introduce an azide functionality.
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Mesylation: Dissolve triethylene glycol (1 equivalent) in anhydrous DCM at 0°C. Add triethylamine (1.1 equivalents). Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.
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Azide Substitution: After completion of the mesylation (monitored by TLC), remove the solvent under reduced pressure. Dissolve the crude mesylate in DMF and add sodium azide (1.5 equivalents). Heat the reaction mixture to 65°C and stir for 15 hours.
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Workup and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the azido-TEG-OH linker.
Protocol 2: α-Glycosylation of GalNAc with Azido-TEG-OH
This is a general protocol for the glycosylation step. The specific GalNAc donor and catalyst will influence the precise conditions.
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Preparation: To a solution of the per-O-acetylated GalNAc donor (1 equivalent) and the azido-TEG-OH acceptor (1.2 equivalents) in anhydrous DCM at -20°C under an argon atmosphere, add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf or Hf(OTf)₄, 0.2-0.5 equivalents).
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Reaction: Stir the reaction mixture at -20°C and monitor its progress by TLC. Once the reaction is complete, quench it by adding a few drops of triethylamine.
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Workup and Purification: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to isolate the protected α-GalNAc-TEG-N3.
Protocol 3: Deprotection of Acetyl Groups (Zemplén Deacetylation)
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Reaction Setup: Dissolve the protected α-GalNAc-TEG-N3 (1 equivalent) in dry methanol.
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Deprotection: Add a catalytic amount of sodium methoxide (0.1 equivalents) to the solution at room temperature.
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Monitoring: Monitor the reaction by TLC until all the starting material is consumed.
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Neutralization and Purification: Neutralize the reaction mixture with an acidic ion-exchange resin until the pH is neutral. Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected α-GalNAc-TEG-N3.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the conjugation of α-GalNAc-TEG-N3 to an alkyne-containing molecule.
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Reagent Preparation:
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Prepare a stock solution of your alkyne-containing molecule.
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Prepare a stock solution of α-GalNAc-TEG-N3.
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Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
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Prepare a stock solution of copper(II) sulfate (e.g., 100 mM in water).
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Prepare a stock solution of a Cu(I) stabilizing ligand (e.g., THPTA, 100 mM in water).
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Reaction Mixture: In a microcentrifuge tube, combine the alkyne-containing molecule, α-GalNAc-TEG-N3, and the appropriate buffer.
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Catalyst Addition: Add the ligand, followed by the copper(II) sulfate solution. Finally, initiate the reaction by adding the sodium ascorbate solution.
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Incubation: Vortex the mixture and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
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Purification: Purify the final conjugate using an appropriate method, such as HPLC or size-exclusion chromatography, to remove excess reagents and the catalyst.
Visualizations
References
Technical Support Center: Purification of alpha-Galnac-teg-N3 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of alpha-GalNAc-TEG-N3 labeled proteins.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow, from metabolic labeling to protein purification.
Problem 1: Low or No Labeling Efficiency of Proteins with this compound
| Potential Cause | Recommended Solution |
| Insufficient concentration of this compound | Increase the concentration of the labeling reagent. Typical starting concentrations in cell culture range from 10-100 µM.[1] Optimization may be required for your specific cell line and experimental conditions. |
| Short incubation time | Extend the incubation period to allow for sufficient metabolic incorporation. A time course of 24-72 hours is often a good starting point.[1] |
| Cell health and metabolic activity | Ensure cells are in the logarithmic growth phase and healthy. Metabolic labeling efficiency is dependent on active cellular processes.[1] |
| Degradation of this compound | Prepare fresh stock solutions of this compound in an appropriate solvent like sterile DMSO and store them properly (e.g., -20°C or -80°C for long-term storage).[2] |
Problem 2: Low Yield of Labeled Protein After Click Chemistry and Affinity Purification
| Potential Cause | Recommended Solution |
| Inefficient Click Reaction | Optimize the click chemistry reaction conditions. Ensure the use of a freshly prepared reducing agent (e.g., sodium ascorbate) and a copper(I)-stabilizing ligand (e.g., THPTA). Degas solutions to minimize oxidation of the Cu(I) catalyst. |
| Insufficient amount of alkyne-functionalized resin | Increase the amount of alkyne resin to ensure sufficient binding capacity for the amount of labeled protein in your lysate. |
| Loss of labeled protein during wash steps | Use less stringent wash buffers. However, be mindful that this may increase non-specific binding. Alternatively, ensure the covalent bond formation during click chemistry is complete before proceeding to harsh washes. |
| Precipitation of labeled protein | Ensure that buffers used throughout the purification process are compatible with your protein of interest and prevent aggregation and precipitation. |
Problem 3: High Background of Non-Specifically Bound Proteins
| Potential Cause | Recommended Solution |
| Non-specific binding to the affinity resin | - Increase the stringency of the wash buffers (e.g., by increasing salt concentration or adding a non-ionic detergent).- Perform a pre-clearing step by incubating the cell lysate with unconjugated beads before adding the alkyne-functionalized resin.- Wash the resin with a strong copper chelator, such as DTPA, after the click reaction to remove copper-mediated non-specific binding.[3] |
| Hydrophobic interactions | Add non-ionic detergents (e.g., Tween-20 or Triton X-100) to the lysis and wash buffers to minimize hydrophobic interactions between proteins and the resin. |
| Contamination from endogenous biotinylated proteins (if using biotin-alkyne and streptavidin enrichment) | Use a purification strategy that does not rely on the biotin-streptavidin interaction. Direct covalent attachment to an alkyne resin is a preferred method to avoid this issue. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind labeling proteins with this compound?
A1: this compound is a synthetic sugar analog of N-acetylgalactosamine (GalNAc) that contains an azide (-N3) group. When introduced to cells, it is metabolically incorporated into O-glycoproteins by the cellular machinery. The azide group acts as a bioorthogonal chemical handle that can be specifically reacted with an alkyne-functionalized probe or resin via click chemistry for subsequent purification and analysis.
Q2: What is "click chemistry" and why is it used in this context?
A2: Click chemistry refers to a set of biocompatible reactions that are highly specific, efficient, and produce minimal byproducts. The most common click reaction used in this application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It allows for the specific and covalent ligation of the azide-labeled glycoprotein to an alkyne-functionalized resin, enabling efficient enrichment.
Q3: How can I confirm that my protein of interest has been successfully labeled with this compound?
A3: Successful labeling can be confirmed by performing a click reaction with a fluorescently tagged alkyne probe, followed by in-gel fluorescence scanning or western blotting with an antibody against your protein of interest.
Q4: What are the critical parameters to optimize for a successful experiment?
A4: The key parameters to optimize include the concentration of this compound, the labeling incubation time, the cell density, and the click chemistry reaction conditions (catalyst, ligand, and reducing agent concentrations).
Q5: Can I use copper-free click chemistry for the purification step?
A5: Yes, copper-free click chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), can be used. This involves using a strained alkyne, such as DBCO or BCN, on your purification resin. This approach is particularly useful for applications in living cells where the cytotoxicity of copper is a concern.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Metabolic Labeling and Click Chemistry
| Reagent | Typical Working Concentration | Notes |
| This compound | 10 - 100 µM in cell culture medium | Optimal concentration is cell-type dependent. |
| Copper(II) Sulfate (CuSO4) | 1 mM | Used as a precursor for the Cu(I) catalyst. |
| Copper-stabilizing Ligand (e.g., THPTA) | 1-5 mM | Protects the Cu(I) catalyst from oxidation and enhances reaction efficiency. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Alkyne-functionalized Resin | Varies based on binding capacity | Refer to the manufacturer's specifications for the binding capacity of the specific resin used. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
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Cell Culture: Plate cells at a density that allows for logarithmic growth throughout the labeling period.
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Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Add the stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM).
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Metabolic Labeling: Replace the normal growth medium with the prepared labeling medium and incubate the cells for 24-72 hours under standard cell culture conditions.
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Cell Harvesting: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove any unincorporated this compound.
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Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
Protocol 2: Enrichment of Labeled Proteins via Copper-Catalyzed Click Chemistry
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Preparation of Alkyne Resin: Resuspend the alkyne-functionalized agarose or magnetic beads in water and wash according to the manufacturer's protocol.
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Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the cell lysate containing the azide-labeled proteins with the alkyne resin.
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Addition of Click Reagents: Add the copper(II) sulfate solution, the copper-stabilizing ligand, and the freshly prepared sodium ascorbate solution to the lysate-resin mixture.
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Incubation: Incubate the reaction mixture at room temperature with gentle end-over-end rotation for 1-2 hours.
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Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series includes:
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Lysis buffer with 1% SDS
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High salt buffer (e.g., 1 M NaCl)
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Urea solution (e.g., 8 M)
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PBS
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Elution or On-Bead Digestion: The enriched proteins can be eluted from the resin using appropriate elution buffers or directly subjected to on-bead digestion for subsequent mass spectrometry analysis.
Protocol 3: On-Bead Tryptic Digestion for Mass Spectrometry Analysis
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Resin Preparation: After the final wash step of the enrichment protocol, resuspend the resin in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
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Reduction and Alkylation:
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Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
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Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
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Tryptic Digestion: Add sequencing-grade trypsin to the resin slurry (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
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Peptide Collection: Centrifuge the tube to pellet the resin. Carefully collect the supernatant containing the digested peptides.
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Acidification and Desalting: Acidify the peptide solution with formic acid or trifluoroacetic acid. Desalt the peptides using a C18 StageTip or similar desalting column prior to LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for purification of this compound labeled proteins.
Caption: Logical troubleshooting workflow for purification challenges.
References
Technical Support Center: Overcoming Solubility Challenges with α-GalNAc-TEG-N3 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with alpha-Galnac-TEG-N3 derivatives during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My α-GalNAc-TEG-N3 derivative is not dissolving in water or DMSO. What should I do?
A1: Poor solubility in single solvents like water or Dimethyl Sulfoxide (DMSO) is a common issue. Here are several steps you can take to improve dissolution:
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Apply Energy: Use sonication to aid dissolution.[1][2][3] Heating the solution to 37°C can also help increase solubility.[2][3]
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Use Fresh Solvents: DMSO is hygroscopic and absorbed water can significantly impact the solubility of the product. Always use newly opened, anhydrous DMSO for preparing stock solutions.
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Consider Co-solvent Systems: For many applications, especially in vivo experiments, complex co-solvent systems are necessary. Refer to the detailed protocols below for preparing solutions with co-solvents like PEG300, Tween-80, and SBE-β-CD.
Q2: I'm observing precipitation or phase separation when preparing my solution. How can I resolve this?
A2: Precipitation or phase separation during preparation can often be resolved by applying heat and/or sonication to aid dissolution. Ensure that each component of a co-solvent system is fully dissolved before adding the next. For instance, when preparing a solution with DMSO, PEG300, Tween-80, and saline, ensure the mixture is homogeneous after each addition.
Q3: What is the maximum achievable concentration of α-GalNAc-TEG-N3 in common solvents?
A3: The solubility of α-GalNAc-TEG-N3 can vary. However, here are some reported solubility limits in commonly used solvents and solvent systems. Please refer to the table below for a detailed summary.
Q4: For in vivo studies, what is a recommended solvent system?
A4: For in vivo experiments, it is recommended to prepare solutions freshly on the day of use. A commonly used and effective solvent system consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This system has been shown to yield a clear solution with a solubility of at least 2.5 mg/mL.
Q5: How should I store my α-GalNAc-TEG-N3 stock solutions?
A5: To prevent product inactivation from repeated freeze-thaw cycles, it is best to aliquot and store solutions. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Quantitative Solubility Data
The following table summarizes the solubility of α-GalNAc-TEG-N3 in various solvents and solvent systems.
| Solvent/Solvent System | Concentration | Observations | Citations |
| Water (H₂O) | 125 mg/mL (330.36 mM) | Ultrasonic assistance is required. | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (264.28 mM) | Ultrasonic assistance is required. Use of newly opened DMSO is recommended. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.61 mM) | Results in a clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.61 mM) | Results in a clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.61 mM) | Results in a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
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Weigh the desired amount of α-GalNAc-TEG-N3 in a sterile microcentrifuge tube.
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Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution).
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Vortex the tube briefly.
-
Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved. Gentle heating to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of a Working Solution for in vivo Experiments (Co-solvent System)
This protocol is for preparing 1 mL of a working solution with a final concentration of ≥ 2.5 mg/mL.
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Prepare a 25.0 mg/mL stock solution of α-GalNAc-TEG-N3 in DMSO as described in Protocol 1.
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In a sterile tube, add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
-
This working solution should be prepared fresh on the day of use.
Visual Guides
Caption: Experimental workflow for solubilizing α-GalNAc-TEG-N3.
Caption: Troubleshooting logic for α-GalNAc-TEG-N3 solubility issues.
References
Technical Support Center: Minimizing Copper Toxicity in CuAAC Reactions with α-GalNAc-TEG-N3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with copper toxicity during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving alpha-GalNAc-TEG-N3.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of copper toxicity in live-cell CuAAC reactions?
A1: The primary driver of cytotoxicity in cellular CuAAC is not the copper(I) ion itself, but the generation of reactive oxygen species (ROS).[1] This occurs when the Cu(I)/ascorbate system reacts with molecular oxygen in the cell culture medium, leading to oxidative stress, damage to cellular components like DNA, lipids, and proteins, and can ultimately trigger apoptosis.[1]
Q2: How do copper-chelating ligands reduce toxicity in CuAAC reactions?
A2: Copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), play a crucial role in minimizing copper-induced toxicity. These ligands bind to the copper(I) ion, stabilizing it in its active catalytic state. This stabilization not only accelerates the CuAAC reaction but also significantly reduces the generation of harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1] Some ligands can also act as sacrificial reductants for any oxidative species that are produced.[2]
Q3: Are there alternatives to CuAAC for live-cell labeling that completely avoid copper toxicity?
A3: Yes, copper-free click chemistry offers an excellent alternative to circumvent copper-induced cytotoxicity. The most prevalent method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst. While SPAAC is highly biocompatible and ideal for long-term live-cell imaging, its reaction kinetics can be slower compared to CuAAC.
Q4: Can the choice of azide, such as this compound, influence the reaction efficiency and potential for side reactions?
A4: Yes, the structure of the azide can influence the reaction. While this compound is designed for biocompatibility and targeting glycosylated proteins, its reactivity can be affected by steric hindrance. The efficiency of the CuAAC reaction is also dependent on the accessibility of the azide group on the cell surface.
Q5: What are the key differences in experimental setup between a standard CuAAC reaction and one optimized for live cells?
A5: The key differences lie in the concentrations of reagents and the inclusion of protective agents. For live-cell applications, it is critical to use the lowest effective concentration of copper, typically in the low micromolar range (e.g., 50-100 µM). Additionally, the use of a biocompatible, water-soluble copper-chelating ligand at a 5:1 ligand-to-copper ratio is essential to protect the cells. Reaction times are also kept to a minimum (e.g., 5-15 minutes) to reduce exposure to potentially harmful reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death / Low Viability | 1. High concentration of free copper: Unligated copper is a primary contributor to ROS production. 2. Insufficient ligand: An improper ligand-to-copper ratio can leave copper ions exposed. 3. Prolonged incubation time: Extended exposure to the reaction cocktail increases cellular stress. | 1. Optimize copper concentration: Titrate the CuSO₄ concentration, starting from 50 µM and adjusting as needed. 2. Ensure proper ligand ratio: Use a water-soluble ligand like THPTA or BTTAA at a 5:1 molar ratio to copper. 3. Minimize incubation time: Aim for the shortest reaction time that provides a sufficient signal (e.g., 5-10 minutes). |
| Low or No Click Reaction Signal | 1. Inactive catalyst: The Cu(I) may have oxidized to the inactive Cu(II) state. 2. Inaccessible azide/alkyne: The this compound on the cell surface may be sterically hindered. 3. Low incorporation of this compound: Insufficient metabolic labeling will result in a weak signal. | 1. Use fresh reagents: Prepare the sodium ascorbate solution fresh for each experiment. Degas solutions to minimize dissolved oxygen. 2. Optimize labeling time: Vary the incubation time with this compound to ensure sufficient incorporation. 3. Increase probe concentration: A higher concentration of the alkyne-probe may improve the reaction rate. |
| High Background Signal in Imaging | 1. Non-specific binding of the fluorescent probe: The alkyne-fluorophore may be binding non-specifically to cells. 2. Cellular autofluorescence: Some cell types exhibit high intrinsic fluorescence. | 1. Include blocking steps: Pre-incubate cells with a blocking buffer (e.g., 1% BSA in PBS) before the click reaction. 2. Reduce probe concentration: Titrate the fluorescent probe to the lowest concentration that provides a specific signal. 3. Use appropriate controls: Always include a control where either the azide or the alkyne is omitted to determine the level of non-specific binding. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to help guide experimental design.
Table 1: Effect of Copper Concentration and Ligands on Cell Viability
| Cell Line | Copper (CuSO₄) Concentration | Ligand | Ligand:Cu Ratio | Cell Viability (%) | Reference |
| Jurkat | 50 µM | TBTA | 6:1 | Slower proliferation | [3] |
| Jurkat | 50 µM | THPTA | 6:1 | Similar to control | |
| Jurkat | 50 µM | BTTAA | 6:1 | Similar to control | |
| Jurkat | 50 µM | BTTES | 6:1 | Similar to control | |
| OVCAR5 | 100 µM | None | - | Significantly reduced | |
| OVCAR5 | 100 µM | Ligand 2 | 2:1 | Decreased | |
| OVCAR5 | 100 µM | Ligand 1 (BTTAA derivative) | 2:1 | ~75% |
Table 2: Comparison of CuAAC Reaction Yields with Different Ligands
| Ligand | Reaction Time (min) | Product Yield (%) | Reference |
| BTTAA | 30 | > 45% | |
| BTTES | 30 | > 45% | |
| THPTA | 30 | < 15% | |
| TBTA | 30 | < 15% |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with this compound
This protocol provides a general guideline for the metabolic incorporation of this compound into cellular glycans. Optimization for specific cell lines and experimental conditions is recommended.
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Cell Culture: Culture cells to the desired confluency in a suitable culture vessel.
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Metabolic Labeling:
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Prepare a stock solution of this compound in a biocompatible solvent (e.g., sterile PBS or cell culture medium).
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Add the this compound stock solution to the cell culture medium to achieve a final concentration typically in the range of 25-100 µM.
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Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into glycoproteins.
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Washing: Gently wash the cells twice with pre-warmed, serum-free medium or DPBS to remove unincorporated this compound.
Protocol 2: Live-Cell CuAAC Labeling
This protocol outlines the steps for performing a CuAAC reaction on live cells metabolically labeled with this compound. It is crucial to prepare the reaction cocktail fresh and use it immediately.
-
Prepare Stock Solutions:
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Copper Sulfate (CuSO₄): 20 mM in sterile water.
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Copper-Chelating Ligand (e.g., THPTA or BTTAA): 100 mM in sterile water or DMSO.
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Alkyne-Probe (e.g., alkyne-fluorophore): 1-10 mM in DMSO.
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Sodium Ascorbate: 100 mM in sterile water (prepare fresh).
-
-
Prepare the Click Reaction Cocktail (for a final volume of 1 mL):
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In a microcentrifuge tube, combine in the following order:
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850 µL of pre-warmed, serum-free cell culture medium or DPBS.
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5 µL of 20 mM CuSO₄ (final concentration: 100 µM).
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5 µL of 100 mM Ligand (final concentration: 500 µM; 5:1 ratio to copper).
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10 µL of 1-10 mM Alkyne-Probe (final concentration: 10-100 µM).
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Gently mix the solution.
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Immediately before adding to the cells, add 100 µL of 100 mM fresh sodium ascorbate (final concentration: 10 mM). Gently mix.
-
-
Labeling Reaction:
-
Aspirate the wash buffer from the metabolically labeled cells.
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Add the complete click reaction cocktail to the cells and incubate for 5-15 minutes at room temperature or 37°C.
-
-
Washing:
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Aspirate the reaction cocktail.
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Gently wash the cells three times with DPBS containing 1% BSA to remove unreacted reagents.
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-
Analysis:
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The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry. If required, cells can be fixed with 4% paraformaldehyde after the final wash.
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Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
A Head-to-Head Comparison: Alpha-GalNAc-PEG-N3 vs. Ac4GalNAz for Glycan Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of glycans is paramount to unraveling their complex roles in health and disease. Metabolic glycoengineering has emerged as a powerful tool for this purpose, with azide-modified monosaccharides serving as key chemical reporters. This guide provides a comprehensive comparison of two such reporters: the well-established tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) and the more recent alpha-GalNAc-PEG-N3.
This document will delve into a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs. We will explore their metabolic pathways, labeling efficiencies, potential cytotoxicity, and provide detailed experimental protocols.
At a Glance: Key Differences
| Feature | Ac4GalNAz | alpha-GalNAc-PEG-N3 |
| Structure | Tetraacetylated GalNAc with an N-azidoacetyl group | Alpha-anomer of GalNAc with a polyethylene glycol (PEG) linker terminating in an azide group |
| Cell Permeability | High, due to acetyl groups | Potentially lower due to increased hydrophilicity of PEG |
| Metabolic Pathway | Enters the GalNAc salvage pathway | Expected to enter the GalNAc salvage pathway |
| Solubility | Soluble in organic solvents like DMSO | Expected to have improved aqueous solubility |
| Cytotoxicity | Can exhibit cytotoxicity at high concentrations | Potentially reduced cytotoxicity due to the biocompatibility of PEG |
| Applications | Broadly used for O-glycan and O-GlcNAc labeling | Primarily for targeted cell surface labeling and applications requiring improved solubility |
Data Presentation: A Quantitative Comparison
While direct, side-by-side quantitative comparisons in the literature are limited, we can compile and infer performance based on existing data for Ac4GalNAz and the known effects of PEGylation.
Table 1: Metabolic Labeling Efficiency
| Parameter | Ac4GalNAz | alpha-GalNAc-PEG-N3 (Inferred) | Citation |
| Typical Concentration | 25-75 µM | Likely requires similar or slightly higher concentrations due to potential for reduced uptake | [1][2] |
| Labeling Intensity | High, with dose-dependent saturation around 50 µM in some cell lines | May be lower on a per-molecule basis due to steric hindrance from the PEG chain, but overall labeling could be enhanced by improved solubility and delivery | [3] |
| Specificity | Labels mucin-type O-glycans and, due to epimerization, O-GlcNAc modifications | Primarily expected to label cell surface O-glycans. The bulky PEG-azide moiety may be less efficiently incorporated into intracellular O-GlcNAc. | [4] |
Table 2: Cytotoxicity
| Cell Line | Ac4GalNAz Concentration | Observed Effect | alpha-GalNAc-PEG-N3 (Expected) | Citation |
| Various mammalian cell lines | >50 µM | Decreased cell proliferation and viability | Expected to exhibit lower cytotoxicity at equivalent concentrations due to the biocompatible nature of PEG. | [5] |
| Jurkat, CHO | 50 µM | Effective labeling with minimal short-term toxicity | Likely to be well-tolerated at similar concentrations. |
Experimental Protocols
Metabolic Labeling with Ac4GalNAz
This protocol is a generalized procedure for labeling cultured mammalian cells.
Materials:
-
Ac4GalNAz
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Click chemistry reagents (e.g., alkyne-fluorophore for CuAAC or DBCO-fluorophore for SPAAC)
Procedure:
-
Preparation of Stock Solution: Dissolve Ac4GalNAz in DMSO to prepare a 10-50 mM stock solution.
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Metabolic Labeling: Dilute the Ac4GalNAz stock solution in complete cell culture medium to a final concentration of 25-75 µM. Remove the old medium from the cells and replace it with the Ac4GalNAz-containing medium.
-
Incubation: Culture the cells for 1-3 days to allow for metabolic incorporation of the azido sugar.
-
Cell Harvesting and Lysis: Wash the cells with PBS and harvest. For analysis of total cellular glycoproteins, lyse the cells using an appropriate lysis buffer.
-
Click Chemistry Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a fluorescently tagged alkyne or cyclooctyne, respectively, to visualize the labeled glycans.
Metabolic Labeling with alpha-GalNAc-PEG-N3
This protocol is a proposed procedure based on the properties of the molecule. Optimization for specific cell lines and applications is recommended.
Materials:
-
alpha-GalNAc-PEG-N3
-
Aqueous buffer (e.g., PBS) or cell culture medium for stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Click chemistry reagents
Procedure:
-
Preparation of Stock Solution: Dissolve alpha-GalNAc-PEG-N3 in an aqueous buffer or directly in cell culture medium to prepare a stock solution. The improved solubility of the PEGylated compound may eliminate the need for DMSO.
-
Cell Seeding: Plate cells as described for Ac4GalNAz.
-
Metabolic Labeling: Dilute the alpha-GalNAc-PEG-N3 stock solution in complete cell culture medium to the desired final concentration. A titration from 25-100 µM is recommended to determine the optimal concentration.
-
Incubation: Culture the cells for 1-3 days.
-
Cell Harvesting and Lysis: Follow the same procedure as for Ac4GalNAz.
-
Click Chemistry Reaction: Proceed with the desired click chemistry reaction for detection.
Visualizing the Process: Diagrams
Metabolic Pathway of GalNAc Analogs
Caption: Metabolic fate of Ac4GalNAz and alpha-GalNAc-PEG-N3.
Experimental Workflow for Glycan Labeling
Caption: A generalized workflow for metabolic glycan labeling and analysis.
Concluding Remarks
Ac4GalNAz remains a robust and widely utilized tool for metabolic glycan labeling, backed by a wealth of literature and established protocols. Its high cell permeability and efficient incorporation into both O-glycans and O-GlcNAc make it a versatile choice for a broad range of applications.
Alpha-GalNAc-PEG-N3, on the other hand, presents an intriguing alternative with the potential for improved aqueous solubility and reduced cytotoxicity due to its PEG linker. These properties could be particularly advantageous in sensitive cell types or for in vivo applications where solubility and biocompatibility are critical. However, the impact of the PEG chain on cellular uptake and enzymatic processing requires further investigation. Researchers should consider the specific requirements of their experimental system when choosing between these two valuable tools for glycan analysis. Direct comparative studies are needed to fully elucidate the performance of alpha-GalNAc-PEG-N3 relative to Ac4GalNAz.
References
- 1. Ac4GalNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Sweet Science of Cellular Labeling: A Guide to Azide-Modified Sugars
A detailed comparison of alpha-GalNAc-teg-N3 and other azide-modified sugars for metabolic glycoengineering, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal tool for their experimental needs.
In the intricate world of cellular biology, the ability to visualize and track the complex dance of molecules is paramount to unraveling the mechanisms of health and disease. Metabolic glycoengineering has emerged as a powerful technique for this purpose, allowing for the introduction of chemical reporters into cellular glycans. Among the arsenal of tools available, azide-modified sugars have gained prominence for their utility in subsequent bioorthogonal "click chemistry" reactions. This guide provides an in-depth comparison of commonly used azide-modified sugars, with a special focus on this compound, to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Performance Indicators of Azide-Modified Sugars
To facilitate a rapid comparison, the following table summarizes the key performance characteristics of prominent azide-modified sugars based on published experimental data. It is important to note that while extensive data is available for peracetylated sugars like Ac4GalNAz, Ac4GlcNAz, and Ac4ManNAz, specific comparative performance data for this compound is limited in the current scientific literature.
| Feature | Ac4GalNAz | Ac4GlcNAz | Ac4ManNAz | This compound |
| Primary Target | O-GalNAc & O-GlcNAc Glycans | O-GlcNAc Glycans | Sialic Acids | O-GalNAc Glycans (presumed) |
| Metabolic Pathway | Galactose salvage pathway | Hexosamine biosynthetic pathway | Sialic acid biosynthetic pathway | Galactose salvage pathway (presumed) |
| Labeling Efficiency | High for O-GlcNAc | Lower than Ac4GalNAz for O-GlcNAc | High for sialic acids | Not experimentally determined |
| Specificity | Can be metabolized to UDP-GlcNAz, leading to broader labeling | Generally specific for O-GlcNAc, but with lower efficiency | High for sialic acids | Potentially high for O-GalNAc, but not fully characterized |
| Cytotoxicity | Low at optimal concentrations | Generally low | Can reduce cell proliferation at higher concentrations (>50 µM) | Not experimentally determined |
| Key Advantage | Robust labeling of O-GlcNAc in many cell types | Higher specificity for O-GlcNAc than Ac4GalNAz | Specific labeling of sialic acids | Potential for improved solubility and biocompatibility due to the TEG linker |
| Key Disadvantage | Potential for off-target labeling due to epimerization | Lower labeling efficiency | Potential cytotoxicity at higher concentrations | Lack of published comparative performance data |
Delving Deeper: Metabolic Pathways and Performance
The utility of each azide-modified sugar is intrinsically linked to its metabolic pathway within the cell. Understanding these pathways is crucial for interpreting experimental results and ensuring the desired labeling specificity.
Ac4ManNAz , a precursor to the azide-modified sialic acid (SiaNAz), is processed through the sialic acid biosynthetic pathway. Once inside the cell, the acetyl groups are removed, and the resulting ManNAz is converted to SiaNAz, which is then incorporated into sialoglycans on the cell surface and in secreted glycoproteins.
Ac4GlcNAz and Ac4GalNAz are metabolized via the hexosamine and galactose salvage pathways, respectively. After deacetylation, they are converted to their corresponding UDP-sugar donors, UDP-GlcNAz and UDP-GalNAz. A critical consideration is the potential for enzymatic epimerization of UDP-GalNAz to UDP-GlcNAz, which can lead to broader labeling of GlcNAc-containing glycans when using Ac4GalNAz. This cross-reactivity can be a significant factor in experimental design. For labeling O-GlcNAc modifications, Ac4GalNAz is often a more robust labeling agent than Ac4GlcNAz in many cell types due to its efficient conversion to UDP-GlcNAz.
This compound is presumed to be metabolized through the galactose salvage pathway, similar to Ac4GalNAz. The key structural difference is the presence of a tetraethylene glycol (TEG) linker. This hydrophilic linker may enhance the sugar's solubility and potentially reduce non-specific binding, thereby improving biocompatibility. However, without direct comparative studies, its metabolic fate, labeling efficiency, and potential for epimerization remain to be experimentally validated.
Experimental Protocols: A Guide to Application
The following are detailed methodologies for key experiments involving metabolic labeling with azide-modified sugars.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol outlines the general procedure for labeling cultured mammalian cells with azide-modified sugars.
Materials:
-
Azide-modified sugar (e.g., Ac4GalNAz, Ac4GlcNAz, Ac4ManNAz) stock solution in DMSO
-
Complete cell culture medium
-
Cultured mammalian cells
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare the labeling medium by diluting the azide-modified sugar stock solution into the complete cell culture medium to the desired final concentration (e.g., 25-50 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the specific sugar being used.
-
After incubation, the cells are ready for downstream analysis, such as click chemistry-mediated visualization or enrichment.
Protocol 2: Click Chemistry for Fluorescence Detection
This protocol describes the detection of azide-labeled glycans using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently-labeled alkyne.
Materials:
-
Metabolically labeled cells
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent alkyne probe (e.g., DBCO-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Harvest and wash the metabolically labeled cells with PBS.
-
Fix the cells with the fixative for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature (for intracellular targets).
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with the wash buffer.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizing the Process: Workflows and Reactions
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and the underlying chemical reaction.
Conclusion: Making an Informed Choice
The selection of an appropriate azide-modified sugar is a critical step in the design of metabolic glycoengineering experiments. For researchers targeting sialic acids, Ac4ManNAz remains the gold standard due to its high specificity. When investigating O-GlcNAcylation, Ac4GalNAz often provides more robust labeling than Ac4GlcNAz , although the potential for off-target labeling must be considered. The novel reagent This compound presents an intriguing alternative, with its TEG linker potentially offering advantages in solubility and biocompatibility. However, the lack of comprehensive, comparative data necessitates further investigation to fully understand its performance characteristics. By carefully considering the metabolic pathways, labeling efficiencies, and potential for off-target effects, researchers can harness the power of azide-modified sugars to illuminate the complex world of glycosylation.
A Researcher's Guide to Alternative Chemical Probes for Studying O-GlcNAcylation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of alternative chemical probes for the study of O-GlcNAcylation, a critical post-translational modification involved in a myriad of cellular processes. This document outlines the performance of various probes, supported by experimental data, and includes detailed protocols for their application.
O-GlcNAcylation, the attachment of a single β-N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, is a dynamic and widespread post-translational modification.[1][2] Its regulation by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) plays a crucial role in signaling pathways implicated in cancer, diabetes, and neurodegenerative diseases.[3][4] The transient nature and low stoichiometry of O-GlcNAcylation, however, present significant challenges for its detection and functional characterization.[5] To address these challenges, a variety of chemical probes have been developed. This guide provides a comparative overview of the major classes of these tools: Metabolic Chemical Reporters, Chemoenzymatic Probes, OGT/OGA Inhibitors, and Photo-crosslinking Probes.
Comparison of Chemical Probes for O-GlcNAcylation
The selection of an appropriate chemical probe is critical and depends on the specific research question. The following tables provide a quantitative comparison of commonly used probes.
Table 1: Metabolic Chemical Reporters (MCRs)
Metabolic chemical reporters are unnatural sugar analogs that are fed to cells and incorporated into O-GlcNAcylated proteins by the cell's own metabolic machinery. They contain a bioorthogonal handle (e.g., azide or alkyne) for subsequent detection or enrichment.
| Probe | Bioorthogonal Handle | Reported Labeling Efficiency | Reported Specificity for O-GlcNAc | Cytotoxicity | Key Findings from Proteomic Studies |
| Ac4GlcNAz | Azide | Moderate | Low; also labels N-linked and mucin-type O-glycans due to metabolic conversion to UDP-GalNAz. | Generally low at typical working concentrations. | Identified ~1,500 O-GlcNAc proteins in one study. |
| Ac4GalNAz | Azide | High | Low; robustly labels O-GlcNAcylated proteins but also mucin-type O-glycans. | Generally low at typical working concentrations. | Often used for O-GlcNAc proteomics due to efficient metabolic incorporation. |
| Ac4GlcNAlk | Alkyne | High | Moderate; not readily interconverted to GalNAlk, resulting in less labeling of mucin-type O-glycans compared to GlcNAz. Still labels N-linked glycans. | Generally low at typical working concentrations. | Identified 374 O-GlcNAc proteins, with many being novel. |
| Ac36AzGlcNAc | Azide | Lower than GlcNAz | High; selective for O-GlcNAcylated proteins as it bypasses the canonical GlcNAc salvage pathway. | Minimal loss of cell viability observed. | Identified 366 labeled proteins, with 350 being intracellular. |
Table 2: Chemoenzymatic Labeling Probes
Chemoenzymatic methods use an engineered enzyme, typically a mutant β-1,4-galactosyltransferase (Y289L GalT), to transfer a tagged sugar from a UDP-sugar donor onto O-GlcNAc residues on proteins in cell or tissue lysates.
| Probe System | Bioorthogonal Handle | Reported Labeling Efficiency | Specificity | Key Findings from Proteomic Studies |
| Y289L GalT + UDP-GalNAz | Azide | High | High for terminal GlcNAc; can be combined with PNGase F treatment to remove N-glycans for O-GlcNAc specificity. | A study comparing four cleavable biotin-alkyne probes with this system identified over 2900 O-GlcNAc sites in mouse brain. |
| Y289L GalT + UDP-keto-Gal | Ketone | High | High for terminal GlcNAc. | Enabled the identification of numerous functionally diverse O-GlcNAc proteins from the mammalian brain. |
Table 3: OGT and OGA Inhibitors
Inhibitors of OGT and OGA are small molecules that globally decrease or increase O-GlcNAcylation levels, respectively, allowing for the study of the functional consequences of this modification.
| Inhibitor | Target | Type | Reported IC50 | Effect on Global O-GlcNAcylation | Reported Cytotoxicity |
| Ac4-5SGlcNAc | OGT | Reversible | ~50 µM in cells | Decreases | Low at effective concentrations. |
| OSMI-1 | OGT | Reversible | 2.7 µM (in vitro) | Decreases | Can exhibit off-target toxicity at higher concentrations. |
| L01 | OGT | Reversible | 21.8 µM (in vitro) | Decreases | Minimal dose-dependent effects on cell viability up to 100 µM. |
| Thiamet-G (TMG) | OGA | Selective, Reversible | ~21 nM | Increases | Generally low toxicity at effective concentrations. |
| PUGNAc | OGA (and other hexosaminidases) | Non-selective, Reversible | ~50 nM | Increases | Can have off-target effects. |
Table 4: Photo-crosslinking Probes
Photo-crosslinking probes are sugar analogs equipped with a photo-activatable group that, upon UV irradiation, covalently links the O-GlcNAcylated protein to its interacting partners.
| Probe | Photo-reactive Group | Method of Incorporation | Reported Crosslinking Efficiency | Key Application |
| GlcNDAz | Diazirine | Metabolic (requires engineered cells expressing a mutant UAP1) | Lower than normal O-GlcNAc incorporation by OGT. | Identification of proteins that interact with O-GlcNAcylated proteins. |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of O-GlcNAcylation and the application of these chemical probes, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Metabolic Labeling of O-GlcNAcylated Proteins with Ac4GlcNAz
This protocol describes a general procedure for the metabolic labeling of O-GlcNAcylated proteins in cultured cells using an azide-modified GlcNAc analog, followed by detection via click chemistry.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Alkyne-biotin or alkyne-fluorophore probe
-
-
Streptavidin beads (for enrichment)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of harvesting.
-
Add Ac4GlcNAz to the culture medium at a final concentration of 50-200 µM.
-
Incubate cells for 16-24 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the CuAAC reagents in the following order: alkyne-probe (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM).
-
Vortex the mixture and incubate at room temperature for 1 hour.
-
-
Downstream Analysis:
-
Western Blotting: Precipitate the protein, resuspend in SDS-PAGE loading buffer, and run on an SDS-PAGE gel. Transfer to a membrane and probe with streptavidin-HRP (for biotin-labeled proteins) or visualize directly (for fluorophore-labeled proteins).
-
Proteomics: Enrich biotin-labeled proteins using streptavidin beads. Wash the beads extensively, and then proceed with on-bead digestion for mass spectrometry analysis.
-
Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This protocol details the labeling of O-GlcNAcylated proteins in a cell lysate using the Y289L GalT enzyme.
Materials:
-
Cell lysate (prepared as in the metabolic labeling protocol)
-
Recombinant Y289L GalT enzyme
-
UDP-N-azidoacetylgalactosamine (UDP-GalNAz)
-
Labeling buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MnCl2)
-
CuAAC reagents and downstream analysis materials (as in the metabolic labeling protocol)
Procedure:
-
Enzymatic Labeling Reaction:
-
To 1 mg of protein lysate, add labeling buffer, UDP-GalNAz (final concentration 200 µM), and Y289L GalT (final concentration 2 µg/mL).
-
Incubate the reaction at 4°C overnight with gentle rotation.
-
-
Protein Precipitation and Click Chemistry:
-
Precipitate the protein to remove excess reagents.
-
Resuspend the protein pellet in a buffer compatible with click chemistry (e.g., 1% SDS in PBS).
-
Perform the click chemistry reaction as described in the metabolic labeling protocol.
-
-
Downstream Analysis:
-
Proceed with Western blotting or proteomic analysis as described above.
-
OGT/OGA Inhibitor Treatment
This protocol provides a general guideline for modulating global O-GlcNAcylation levels in cultured cells using inhibitors.
Materials:
-
Cultured cells
-
OGT inhibitor (e.g., Ac4-5SGlcNAc) or OGA inhibitor (e.g., Thiamet-G)
-
DMSO (vehicle control)
-
Lysis buffer
-
Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6) for Western blotting
Procedure:
-
Inhibitor Treatment:
-
Treat cells with the desired concentration of the inhibitor (e.g., 50 µM Ac4-5SGlcNAc or 1 µM Thiamet-G) or an equivalent volume of DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Western Blotting:
-
Lyse the cells and determine the protein concentration as previously described.
-
Perform Western blotting using an anti-O-GlcNAc antibody to assess the change in global O-GlcNAcylation levels.
-
Photo-crosslinking of O-GlcNAcylated Proteins
This protocol outlines the use of a diazirine-containing sugar analog to identify interaction partners of O-GlcNAcylated proteins. This method typically requires specialized reagents and cell lines.
Materials:
-
Engineered cells expressing a mutant UAP1 (required for GlcNDAz metabolism)
-
Ac3GlcNDAz-1-P (a cell-permeable precursor of the photo-crosslinking probe)
-
UV lamp (365 nm)
-
Lysis buffer
-
Antibody for immunoprecipitation of the protein of interest
-
Protein A/G beads
-
Mass spectrometry facility for protein identification
Procedure:
-
Metabolic Labeling:
-
Culture the engineered cells in the presence of Ac3GlcNDAz-1-P for 24-48 hours.
-
-
Photo-crosslinking:
-
Wash the cells with PBS.
-
Irradiate the cells with UV light (365 nm) on ice for a specified time (e.g., 15-30 minutes).
-
-
Immunoprecipitation and Analysis:
-
Lyse the cells and perform immunoprecipitation for the protein of interest.
-
Elute the crosslinked complexes and separate them by SDS-PAGE.
-
Excise the bands corresponding to the crosslinked products and submit them for mass spectrometry-based protein identification.
-
Conclusion
The field of O-GlcNAcylation research has been significantly advanced by the development of a diverse array of chemical probes. Each class of probe offers unique advantages and is suited for different experimental objectives. Metabolic chemical reporters are invaluable for studying O-GlcNAcylation in living cells, while chemoenzymatic methods provide a robust platform for in vitro labeling. OGT and OGA inhibitors are powerful tools for dissecting the functional roles of global O-GlcNAc cycling, and photo-crosslinking probes offer a means to explore the O-GlcNAc interactome. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can select the most appropriate chemical tools to unravel the complex and vital roles of O-GlcNAcylation in health and disease.
References
- 1. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection and identification of O-GlcNAcylated proteins by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of α-GalNAc-teg-N3 Labeled Peptides
For researchers, scientists, and drug development professionals, the precise characterization of post-translational modifications (PTMs) is paramount to understanding protein function and disease pathology. The introduction of bioorthogonal handles, such as the azide group in α-GalNAc-teg-N3, has revolutionized the study of glycosylation. This guide provides a comparative analysis of mass spectrometry techniques for peptides labeled with this modification, offering insights into optimal experimental design and data interpretation.
Experimental Workflow: From Labeling to Analysis
The analysis of α-GalNAc-teg-N3 labeled peptides involves a multi-step workflow. Initially, the azide-modified sugar is incorporated into peptides, either enzymatically or synthetically. This is followed by a bioorthogonal conjugation reaction, typically a copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") or a Staudinger ligation, to attach a reporter tag.[1][2] This tag can facilitate enrichment (e.g., biotin) or enhance ionization/fragmentation during mass spectrometry analysis. The enriched peptides are then subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and site localization of the modification.
Comparison of Fragmentation Methods in Mass Spectrometry
The choice of fragmentation method is critical for the successful analysis of glycopeptides. Different techniques offer distinct advantages in either preserving the labile glycan modification or elucidating the peptide sequence. A combination of methods often provides the most comprehensive characterization.[3][4]
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are "slow-heating" methods where precursor ions are activated by collision with an inert gas.[5] This typically leads to the cleavage of the most labile bonds, which in glycopeptides are the glycosidic linkages. Consequently, CID and HCD spectra are often dominated by oxonium ions (fragments of the glycan) and the neutral loss of the glycan from the peptide. While this confirms the presence of the modification, it can make pinpointing the exact amino acid attachment site challenging due to poor peptide backbone fragmentation. HCD, a beam-type CID technique, generally provides higher-quality data with better fragment ion resolution compared to traditional ion trap CID.
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These are non-ergodic fragmentation methods that involve the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone (producing c- and z-type ions) while leaving PTMs, including fragile glycans, intact. This makes ETD and its variants invaluable for localizing the site of glycosylation. However, ETD efficiency can be lower for doubly charged peptides and the scan speed is typically slower than HCD.
Hybrid Fragmentation Techniques (EThcD, ETciD): To combine the strengths of both approaches, hybrid methods have been developed. Electron-transfer/higher-energy collisional dissociation (EThcD) and electron-transfer/collision-induced dissociation (ETciD) subject the precursor ions to both electron transfer and collisional activation. This generates a rich spectrum containing both c/z-ions for site localization and b/y-ions for peptide sequencing, as well as oxonium ions for glycan identification, providing a more comprehensive characterization in a single scan.
Performance Comparison of Fragmentation Methods
| Feature | CID (Collision-Induced Dissociation) | HCD (Higher-Energy Collisional Dissociation) | ETD (Electron-Transfer Dissociation) | EThcD/ETciD (Hybrid Methods) |
| Primary Fragments | b- and y-ions, oxonium ions | b- and y-ions, oxonium ions | c- and z-ions | b-, y-, c-, and z-ions, oxonium ions |
| Glycan Preservation | Poor; extensive fragmentation of the glycan. | Poor to moderate; glycan fragmentation is common. | Excellent; the glycan moiety is largely preserved on the peptide backbone. | Good; preserves the glycan on c/z fragments while also generating glycan fragments. |
| Site Localization | Difficult; often relies on inference from neutral loss. | Challenging; better than CID but still hampered by glycan loss. | Excellent; direct evidence from c- and z-ions. | Superior; provides the most unambiguous site localization. |
| Peptide Sequencing | Good for smaller, low-charge peptides. | Good; provides high-resolution b/y ion series. | Excellent, especially for longer and highly charged peptides. | Excellent; combines b/y and c/z ion series for high sequence coverage. |
| Scan Speed | Fast | Fast | Slower | Slower than HCD |
| Best For | Glycan structure confirmation. | General glycopeptide identification. | Precise localization of glycosylation sites. | Comprehensive characterization in a single analysis. |
The Role of O-GlcNAcylation in Insulin Signaling
The study of O-GlcNAcylation, a single N-acetylglucosamine attachment to serine or threonine residues, is a key application for such labeling strategies. O-GlcNAcylation is a dynamic regulatory PTM, analogous to phosphorylation, and plays a critical role in numerous cellular processes, including insulin signaling. Dysregulation of O-GlcNAcylation is implicated in insulin resistance and type 2 diabetes.
In the insulin signaling pathway, key proteins such as Akt, IRS-1, and transcription factors are known to be O-GlcNAcylated. This modification can compete with phosphorylation at the same or nearby sites, thereby modulating protein activity and downstream signaling events. For example, increased O-GlcNAcylation of Akt can inhibit its phosphorylation and activation, leading to reduced glucose uptake. The ability to precisely map these O-GlcNAc sites using techniques like α-GalNAc-teg-N3 labeling and advanced mass spectrometry is crucial for developing therapeutic strategies for metabolic diseases.
References
- 1. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
A Researcher's Guide to Control Experiments for α-GalNAc-PEG-N3 Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling with acetylated N-azidoacetylgalactosamine (Ac4GalNAz), a precursor to α-GalNAc-PEG-N3, is a powerful technique for studying O-linked glycosylation. The azide group serves as a bioorthogonal handle for downstream analysis via click chemistry. However, to ensure the specificity and validity of experimental findings, a series of rigorous control experiments are essential. This guide provides a comparative overview of key control experiments, supported by experimental data and detailed protocols, to aid in the robust design and interpretation of your labeling studies.
Comparison of Metabolic Labeling Reagents
The choice of azido sugar can significantly impact labeling efficiency and specificity. The following table summarizes quantitative data comparing Ac4GalNAz with other commonly used metabolic reporters.
| Reagent | Cell Line | Method of Analysis | Key Finding | Citation |
| Ac4GalNAz | CHO | Flow Cytometry | 30-fold higher cell surface fluorescence compared to Ac4GlcNAz. | [1][2] |
| Ac4GlcNAz | CHO | Flow Cytometry | Significantly lower cell surface labeling compared to Ac4GalNAz. | [1][3][4] |
| Ac4GalNAz | K-562 | Flow Cytometry | Higher overall cell surface labeling intensity compared to GalNAzMe. | |
| GalNAzMe | K-562 | Flow Cytometry | Moderate glycoprotein labeling efficiency compared to Ac4GalNAz. | |
| Ac4ManNAz | HepG2 | Flow Cytometry | Lower labeling efficiency at lower concentrations compared to Ac4GalNAz. | |
| Ac4GalNAz | Jurkat | Proteomics | Enables identification of O-GlcNAcylated proteins through metabolic cross-talk. |
Essential Control Experiments for α-GalNAc-PEG-N3 Labeling
To validate the results of an α-GalNAc-PEG-N3 labeling study, a combination of negative and positive controls should be employed. The following table outlines the most critical control experiments, their purpose, and expected outcomes.
| Control Experiment | Purpose | Expected Outcome |
| Vehicle-Only Control | To determine the background signal from non-specific binding of the detection reagents. | No or minimal signal should be detected in the absence of the azido sugar. |
| Competition with Natural Sugar | To demonstrate that the labeling is due to specific metabolic incorporation through the hexosamine salvage pathway. | A significant reduction in signal intensity when cells are co-incubated with an excess of natural GalNAc or GlcNAc. |
| Glycosylation Inhibition | To confirm that the labeling is dependent on enzymatic glycosylation. | A decrease in labeling upon treatment with a general inhibitor of O-glycosylation, such as Benzyl-α-GalNAc. |
| Genetic Knockout/Down | To dissect the specific metabolic pathway involved in the incorporation of the azido sugar. | Reduced or absent labeling in cell lines deficient in key enzymes of the glycosylation pathway (e.g., GALE-knockout cells). |
| Dose-Response and Time-Course | To determine the optimal concentration and incubation time for labeling while minimizing potential cytotoxicity or off-target effects. | A concentration- and time-dependent increase in signal, followed by a plateau. Optimal conditions should be below concentrations that induce cellular stress or death. |
Experimental Protocols
Vehicle-Only Negative Control
Objective: To measure the background fluorescence or signal from the detection reagents in the absence of metabolic labeling.
Protocol:
-
Culture cells to the desired confluency in parallel with experimental samples.
-
Instead of adding Ac4GalNAz, add an equivalent volume of the vehicle (e.g., DMSO) to the control culture medium.
-
Incubate for the same duration as the experimental samples.
-
Harvest the cells and perform the downstream detection steps (e.g., cell fixation, permeabilization, and click chemistry reaction with an azide-reactive fluorescent probe) identically to the experimental samples.
-
Analyze the signal using fluorescence microscopy or flow cytometry.
Competitive Inhibition with Natural Sugars
Objective: To demonstrate the specificity of the metabolic labeling by competing with the natural substrate.
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of natural N-acetylgalactosamine (GalNAc) or N-acetylglucosamine (GlcNAc).
-
Add a 10- to 100-fold molar excess of the natural sugar to the culture medium simultaneously with the addition of Ac4GalNAz.
-
Incubate for the standard labeling period.
-
Harvest the cells and proceed with the standard detection protocol.
-
Compare the signal intensity to that of cells labeled with Ac4GalNAz alone. A significant decrease in signal indicates specific metabolic uptake.
Inhibition of O-Glycosylation
Objective: To confirm that the observed labeling is a result of enzymatic incorporation into glycans.
Protocol:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with an inhibitor of O-glycosylation, such as Benzyl-α-GalNAc (typically 1-2 mM), for a sufficient time to inhibit the enzymes.
-
Add Ac4GalNAz to the culture medium containing the inhibitor.
-
Continue the incubation for the standard labeling period.
-
Harvest the cells and perform the detection protocol.
-
Quantify the signal and compare it to the signal from cells not treated with the inhibitor.
Visualizing the Workflow and Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated using the Graphviz DOT language.
By implementing these control experiments, researchers can confidently validate their findings, ensuring that the observed signals are a direct result of the specific metabolic incorporation of α-GalNAc-PEG-N3 into their glycoproteins of interest. This rigorous approach is fundamental for the accurate interpretation of data in glycosylation research and its application in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Precision of Glycans: A Comparative Guide to Liver-Targeting Ligands
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics to the liver represents a significant stride in treating a myriad of hepatic diseases. At the forefront of this innovation is the use of specific ligands that recognize and bind to receptors on liver cells, ensuring potent and selective drug action while minimizing off-target effects. This guide provides an in-depth comparison of alpha-GalNAc-TEG-N3, a prominent N-acetylgalactosamine (GalNAc)-based ligand, with other key liver-targeting moieties: mannose and glycyrrhetinic acid. We will delve into their mechanisms of action, comparative performance backed by experimental data, and detailed protocols for their evaluation.
At the heart of liver-targeted drug delivery lies the principle of receptor-mediated endocytosis. Hepatocytes, the primary functional cells of the liver, express a high density of the asialoglycoprotein receptor (ASGPR), a C-type lectin that exhibits a strong binding affinity for terminal galactose and N-acetylgalactosamine (GalNAc) residues. This interaction has been extensively exploited for the delivery of a wide range of therapeutics, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and small molecules.
Mechanism of Action: A Tale of Three Receptors
The efficacy of a liver-targeting ligand is intrinsically linked to its ability to specifically engage with receptors on the surface of liver cells. While all three ligands discussed here facilitate liver targeting, they do so through distinct receptor interactions.
This compound and Triantennary GalNAc: These ligands leverage the high expression of the asialoglycoprotein receptor (ASGPR) on hepatocytes. The triantennary configuration of GalNAc, where three GalNAc moieties are precisely spaced, is crucial for high-affinity binding to the ASGPR, which is a trimeric protein.[1] This multivalent interaction leads to rapid internalization of the ligand-drug conjugate via clathrin-mediated endocytosis. Once inside the cell, the conjugate is trafficked through endosomes, where the acidic environment facilitates the release of the therapeutic payload.
Mannose: This ligand primarily targets the mannose receptor (CD206), a C-type lectin found on various liver cell types, including liver sinusoidal endothelial cells (LSECs) and Kupffer cells (resident macrophages).[2][3] The mannose receptor plays a role in the clearance of glycoproteins and pathogens. Targeting this receptor can be advantageous for therapies aimed at these non-parenchymal cells, which are involved in liver inflammation and fibrosis.
Glycyrrhetinic Acid: This pentacyclic triterpenoid, derived from licorice root, is recognized by specific glycyrrhetinic acid (GA) receptors on the sinusoidal surface of hepatocytes.[4][5] The expression of these receptors is reportedly higher in liver tumor tissue compared to normal tissue, making glycyrrhetinic acid a promising ligand for targeting hepatocellular carcinoma.
Comparative Performance: A Data-Driven Analysis
The selection of an optimal liver-targeting ligand depends on several factors, including binding affinity, uptake efficiency, specificity for the target cell type, and in vivo biodistribution. The following tables summarize the available quantitative data for each ligand class. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Ligand Class | Receptor | Target Cell Type | Binding Affinity (Kd) |
| Triantennary GalNAc | Asialoglycoprotein Receptor (ASGPR) | Hepatocytes | High (nM range) |
| Mannose | Mannose Receptor (CD206) | Kupffer Cells, LSECs, Macrophages | Moderate (µM to nM range) |
| Glycyrrhetinic Acid | Glycyrrhetinic Acid Receptors | Hepatocytes | Moderate |
| Ligand Conjugate | In Vitro Hepatocyte Uptake Efficiency | Reference |
| Triantennary GalNAc-ASO | >80% of total drug in the liver delivered to hepatocytes | |
| Glycyrrhetinic Acid-Liposomes | 3.3-fold higher than unmodified liposomes in rat hepatocytes |
| Ligand Conjugate | In Vivo Liver Accumulation (% Injected Dose) | Reference |
| GalNAc-siRNA-PLGA NPs | ~15% at 6 hours post-injection (mouse model) | |
| Galactosylated-GA-Liposomes | Higher liver accumulation compared to non-galactosylated GA-liposomes |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: ASGPR-mediated endocytosis of a GalNAc-drug conjugate.
Caption: Workflow for a competitive binding assay.
Experimental Protocols
For researchers aiming to evaluate and compare liver-targeting ligands, the following are detailed methodologies for key experiments.
Protocol 1: Competitive Binding Assay for ASGPR
Objective: To determine the binding affinity (Ki) of a test ligand for the asialoglycoprotein receptor (ASGPR) by measuring its ability to compete with a known labeled ligand.
Materials:
-
Purified ASGPR protein
-
Labeled reference ligand (e.g., radiolabeled or fluorescently tagged asialofetuin or a known high-affinity GalNAc conjugate)
-
Unlabeled test ligand (e.g., this compound)
-
Binding buffer (e.g., 40 mM Tris-HCl, pH 7.8, 10 mM CaCl2, 0.1% BSA)
-
96-well filter plates (e.g., with a molecular weight cut-off of 10 kDa)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified ASGPR in binding buffer.
-
Prepare serial dilutions of the unlabeled test ligand in binding buffer.
-
Prepare a solution of the labeled reference ligand in binding buffer at a concentration close to its Kd.
-
-
Binding Reaction:
-
In each well of the 96-well filter plate, add a fixed amount of ASGPR protein.
-
Add the serially diluted unlabeled test ligand to the wells.
-
Add the fixed concentration of the labeled reference ligand to all wells.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Place the filter plate on a vacuum manifold and apply gentle vacuum to separate the bound ligand (retained on the filter) from the free ligand (in the filtrate).
-
Wash the wells with ice-cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
For radiolabeled ligands, carefully remove the filters from the plate, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence of the filters directly using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the measured signal (counts per minute or fluorescence intensity) as a function of the logarithm of the unlabeled test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Hepatocyte Uptake Assay
Objective: To quantify the uptake of a fluorescently labeled ligand-drug conjugate into primary hepatocytes or a hepatocyte cell line (e.g., HepG2).
Materials:
-
Primary hepatocytes or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled ligand-drug conjugate
-
Hoechst 33342 or DAPI for nuclear staining
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Confocal microscope or high-content imaging system
Procedure:
-
Cell Culture:
-
Seed hepatocytes in a suitable culture vessel (e.g., 96-well imaging plate) and allow them to adhere and form a monolayer.
-
-
Ligand Incubation:
-
Prepare a working solution of the fluorescently labeled ligand-drug conjugate in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the medium containing the fluorescent conjugate.
-
Incubate the cells for a specific time period (e.g., 1, 2, 4 hours) at 37°C in a CO2 incubator.
-
-
Cell Staining and Fixation:
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound conjugate.
-
Incubate the cells with a solution of Hoechst 33342 or DAPI in PBS for 10-15 minutes to stain the nuclei.
-
Wash the cells again with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Quantification:
-
Acquire images of the cells using a confocal microscope or a high-content imaging system. Use appropriate filter sets for the fluorescent label and the nuclear stain.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software. The software can be used to identify individual cells based on the nuclear stain and then measure the mean fluorescence intensity of the ligand-drug conjugate within each cell.
-
-
Data Analysis:
-
Calculate the average intracellular fluorescence intensity across multiple fields of view for each condition.
-
Compare the uptake of different ligand-drug conjugates by normalizing the fluorescence intensity to a control group (e.g., cells incubated with a non-targeted fluorescent molecule).
-
Protocol 3: In Vivo Biodistribution Study
Objective: To determine the tissue distribution of a fluorescently labeled ligand-drug conjugate in a small animal model (e.g., mouse).
Materials:
-
Small animal model (e.g., BALB/c mice)
-
Fluorescently labeled ligand-drug conjugate (preferably with a near-infrared fluorophore for better tissue penetration)
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
On the day of the experiment, anesthetize the mice using isoflurane.
-
-
Administration of the Conjugate:
-
Administer the fluorescently labeled ligand-drug conjugate to the mice via a suitable route (e.g., intravenous tail vein injection).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and place them in the in vivo imaging system.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters.
-
-
Ex Vivo Organ Imaging and Quantification:
-
At the final time point, euthanize the mice.
-
Carefully dissect the major organs (liver, spleen, kidneys, heart, lungs, etc.).
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images.
-
Use the imaging software to draw regions of interest (ROIs) around each organ and quantify the total radiant efficiency (photons/s/cm²/sr)/(µW/cm²).
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This requires creating a standard curve by imaging known amounts of the fluorescent conjugate.
-
Compare the biodistribution profiles of different ligand-drug conjugates.
-
Conclusion
The choice of a liver-targeting ligand is a critical decision in the development of hepatic-directed therapies. While triantennary GalNAc ligands, such as those based on the this compound scaffold, have demonstrated exceptional efficiency in targeting hepatocytes via the ASGPR, other ligands like mannose and glycyrrhetinic acid offer valuable alternatives for targeting different liver cell populations or specific disease states like hepatocellular carcinoma. A thorough understanding of their respective mechanisms of action and a rigorous evaluation of their performance using standardized experimental protocols are paramount for the successful clinical translation of these promising therapeutic strategies. The data and methodologies presented in this guide provide a solid foundation for researchers to make informed decisions in the design and development of next-generation liver-targeted medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Glycyrrhetinic Acid-Modified Curcumin Supramolecular Hydrogel for liver tumor targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
Evaluating the Efficiency of α-GalNAc-TEG-N3 Mediated Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to specific cells and tissues remains a cornerstone of modern drug development, promising enhanced efficacy and reduced off-target toxicity. For liver-directed therapies, particularly for nucleic acid-based drugs, conjugation with N-acetylgalactosamine (GalNAc) has emerged as a highly effective strategy. This guide provides a comprehensive evaluation of the efficiency of drug delivery mediated by α-GalNAc-TEG-N3, a specific GalNAc conjugate, by comparing it with alternative liver-targeting technologies. The information presented is supported by experimental data and detailed methodologies to aid researchers in their drug delivery design and evaluation.
Introduction to α-GalNAc-Mediated Drug Delivery
The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor highly and almost exclusively expressed on the surface of hepatocytes, with approximately 500,000 copies per cell.[1][2] This receptor's primary function is to recognize and clear circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues.[2] This specific and high-capacity uptake mechanism makes the ASGPR an ideal target for delivering therapeutics directly to liver cells.
The α-GalNAc-TEG-N3 molecule is a synthetic ligand designed to exploit this pathway. It consists of three key components:
-
α-N-Acetylgalactosamine (α-GalNAc): The targeting moiety that binds with high affinity to the ASGPR. The alpha anomeric configuration is crucial for optimal receptor recognition.
-
Triethylene Glycol (TEG): A flexible, hydrophilic linker that serves multiple purposes. It acts as a spacer between the targeting ligand and the drug cargo, preventing steric hindrance and allowing for optimal interaction with the receptor. The TEG linker also enhances the solubility of the conjugate.[1][3]
-
Azide (N3): A functional group that enables efficient and specific attachment of the drug cargo via "click chemistry." This bioorthogonal conjugation method is highly reliable and can be performed under mild conditions, preserving the integrity of the therapeutic molecule.
Comparative Analysis of Liver-Targeting Drug Delivery Systems
The efficiency of α-GalNAc-TEG-N3 mediated delivery is best understood in comparison to other liver-targeting strategies. The following tables summarize the available quantitative data.
Table 1: Comparison of Hepatocyte Uptake and Potency of GalNAc-Conjugated Oligonucleotides vs. Alternatives
| Delivery System | Therapeutic Cargo | In Vitro/In Vivo Model | Key Efficiency Metric | Fold Improvement vs. Unconjugated | Reference |
| Trivalent GalNAc Conjugate | Antisense Oligonucleotide (ASO) | Mouse Hepatocytes | Potency (mRNA knockdown) | 6 to 10-fold | |
| Trivalent GalNAc Conjugate | ASO | Mice | Potency (mRNA knockdown) | ~7-fold | |
| Trivalent GalNAc Conjugate | ASO | Mice | Potency | Up to 11-fold | |
| Trivalent GalNAc Conjugate | ASO | Rodents | Potency | 10-fold | |
| Trivalent GalNAc Conjugate | ASO (LNA and cEt gapmers) | Mice | Potency | ~20-fold | |
| Trivalent GalNAc Conjugate | ASO | Clinical | Potency | Up to 30-fold | |
| Lipid Nanoparticles (LNP) | siRNA | Hepatocytes | Endosomal Escape Efficiency | 70-90% | |
| GalNAc-siRNA Conjugate | siRNA | Hepatocytes | Endosomal Escape Efficiency | 20-30% | |
| Pullulan-Doxorubicin Nanoparticles | Doxorubicin | Not specified | Hepatocyte Targeting | High | |
| Arabinogalactan | Radiolabeled tracer | Rats | Liver Uptake (% of dose) | 52.5% |
Table 2: General Characteristics of Liver-Targeting Delivery Systems
| Delivery System | Targeting Mechanism | Advantages | Disadvantages |
| α-GalNAc-TEG-N3 Conjugates | ASGPR-mediated endocytosis | High specificity for hepatocytes, enables subcutaneous administration, chemically defined, scalable synthesis. | Primarily limited to liver targeting, endosomal escape can be a rate-limiting step. |
| Lipid Nanoparticles (LNP) | Passive accumulation and ApoE-mediated uptake | High payload capacity, protects cargo from degradation, efficient endosomal escape. | Can accumulate in other organs of the reticuloendothelial system, more complex manufacturing. |
| Polymeric Nanoparticles (e.g., Pullulan, Arabinogalactan) | ASGPR and other lectin-like receptors | Biocompatible, biodegradable, can be functionalized for targeting. | Can have broader cell uptake beyond hepatocytes, potential for immunogenicity. |
| Antibody-Drug Conjugates (ADCs) | Specific cell surface antigen | High target specificity | Limited to targets with unique surface antigens, complex manufacturing. |
Experimental Protocols for Evaluating Delivery Efficiency
To objectively compare the performance of different drug delivery systems, a standardized set of experiments is crucial. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cellular Uptake and Cytotoxicity Assays
Objective: To quantify the uptake of the drug conjugate into target cells and assess its cytotoxic effects.
Cell Lines:
-
HepG2 or Huh7 cells: Human hepatoma cell lines that express the asialoglycoprotein receptor.
-
Control cell line: A cell line that does not express ASGPR (e.g., HeLa cells) to assess targeting specificity.
Protocol: Cellular Uptake Quantification
-
Cell Seeding: Plate HepG2/Huh7 and control cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the fluorescently labeled drug conjugates (e.g., conjugated to FITC or a similar fluorophore). Include unconjugated drug and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Washing: Aspirate the media and wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound conjugates.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Measure the fluorescence intensity of the cell lysates using a plate reader. The intensity is proportional to the amount of conjugate taken up by the cells.
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration in each well (determined by a BCA assay).
Protocol: Cytotoxicity Assessment (MTT/MTS Assay)
-
Cell Seeding: Plate cells as described above.
-
Compound Treatment: Treat the cells with a range of concentrations of the drug conjugates and control compounds.
-
Incubation: Incubate for a period relevant to the drug's mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Biodistribution Studies
Objective: To determine the tissue and organ distribution of the drug conjugate after systemic administration in an animal model.
Animal Model:
-
Male C57BL/6 mice (6-8 weeks old) are a common choice.
Protocol: In Vivo Imaging
-
Conjugate Labeling: Label the drug conjugate with a near-infrared (NIR) fluorescent dye (e.g., Cy7 or IRDye 800CW) or a radionuclide (e.g., 111In or 64Cu) for SPECT or PET imaging, respectively.
-
Animal Administration: Administer the labeled conjugate to the mice via intravenous (tail vein) or subcutaneous injection.
-
Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and acquire whole-body images using an in vivo imaging system (IVIS) for fluorescence or a microSPECT/PET scanner for radioactivity.
-
Ex Vivo Organ Imaging: At the final time point, euthanize the mice and dissect the major organs (liver, spleen, kidneys, heart, lungs, brain). Image the excised organs to quantify the signal intensity in each tissue.
-
Data Analysis: Quantify the fluorescence or radioactivity in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in α-GalNAc-TEG-N3 mediated drug delivery, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: ASGPR-mediated endocytosis of an α-GalNAc-TEG-N3 drug conjugate.
Caption: Workflow for evaluating the efficiency of drug delivery systems.
Conclusion
The α-GalNAc-TEG-N3 mediated drug delivery system represents a highly efficient and specific approach for targeting therapeutics, particularly oligonucleotides, to hepatocytes. The high affinity of GalNAc for the ASGPR, combined with the favorable properties of the TEG linker and the versatility of the azide group for conjugation, makes this a powerful platform in drug development. While alternatives such as lipid nanoparticles and other polymeric carriers offer their own advantages, the GalNAc-conjugation strategy excels in its specificity and potential for subcutaneous administration, which can significantly improve patient compliance.
The experimental protocols outlined in this guide provide a framework for the systematic and objective evaluation of different liver-targeting strategies. By employing these methods, researchers can generate robust and comparable data to inform the design and selection of the most effective drug delivery system for their specific therapeutic application. The continued exploration and optimization of such targeted delivery technologies will undoubtedly pave the way for more effective and safer treatments for a wide range of liver diseases.
References
Side-by-side comparison of CuAAC and SPAAC for alpha-Galnac-teg-N3 conjugation
For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the choice of conjugation chemistry is paramount. The covalent attachment of moieties like α-N-acetylgalactosamine (α-GalNAc) is crucial for targeted drug delivery, particularly to hepatocytes. This guide provides a detailed side-by-side comparison of two prominent "click chemistry" reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for the conjugation of α-GalNAc-TEG-N3.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity, though ligands can mitigate this. | High, suitable for in vivo and live-cell applications.[1] |
| Reaction Rate | Generally faster (1 to 100 M⁻¹s⁻¹) | Generally slower, dependent on the cyclooctyne used (e.g., BCN: ~0.012-0.024 M⁻¹s⁻¹, DBCO: ~0.25-0.90 M⁻¹s⁻¹).[2] |
| Reactants | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Reagent Accessibility | Simple alkynes are readily available and cost-effective. | Strained cyclooctynes can be complex and more expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and generation of reactive oxygen species (ROS).[3] | Some cyclooctynes may react with thiols.[4] |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole.[5] | Produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). |
Quantitative Data Summary
The following table summarizes typical quantitative data for CuAAC and SPAAC reactions involving azido sugars. It is important to note that direct comparative kinetic data for α-GalNAc-TEG-N3 is not extensively available in the literature. The data for SPAAC is based on studies with a structurally similar glycosyl azide, 1-azido-1-deoxy-β-D-glucopyranoside, which is expected to have comparable reactivity.
| Parameter | CuAAC with Terminal Alkynes | SPAAC with DBCO | SPAAC with BCN |
| Second-Order Rate Constant (k₂) | ~1 - 100 M⁻¹s⁻¹ | ~0.25 - 1.22 M⁻¹s⁻¹ | ~0.012 - 0.024 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 12 hours | 2 - 24 hours | 12 - 48 hours |
| Typical Yield | >90% | >90% | >90% |
| Optimal Temperature | 25 - 50 °C | 4 - 37 °C | 25 - 37 °C |
| pH Range | 4 - 11 | 5 - 10 | 5 - 10 |
Reaction Mechanisms
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC requires a copper(I) catalyst to activate a terminal alkyne, while SPAAC utilizes the inherent ring strain of a cyclooctyne to react with an azide without a catalyst.
Experimental Workflows
The choice between CuAAC and SPAAC dictates the experimental setup, particularly concerning the use of a catalyst and the associated reagents.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of α-GalNAc-TEG-N3. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: CuAAC Conjugation
This protocol is based on established methods for bioconjugation using a copper(I) catalyst generated in situ.
Materials:
-
α-GalNAc-TEG-N3
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed water
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve α-GalNAc-TEG-N3 and the alkyne-functionalized molecule in the reaction buffer to the desired final concentrations (typically in the micromolar to low millimolar range).
-
-
Catalyst Premix:
-
In a separate tube, prepare a premix of CuSO₄ and THPTA ligand in degassed water. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used to stabilize the Cu(I) ion and protect the biomolecules.
-
-
Reaction Initiation:
-
Add the CuSO₄/THPTA premix to the solution containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically in 10-fold molar excess to CuSO₄).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C for 1 to 12 hours. The progress of the reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, the conjugate can be purified from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis against a buffer containing a chelating agent like EDTA to remove copper.
-
Protocol 2: SPAAC Conjugation with DBCO
This protocol describes the copper-free conjugation using a dibenzocyclooctyne (DBCO) reagent.
Materials:
-
α-GalNAc-TEG-N3
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve α-GalNAc-TEG-N3 and the DBCO-functionalized molecule in the reaction buffer. Ensure the buffer does not contain any azide salts (e.g., sodium azide) as this will compete with the reaction.
-
-
Reaction Setup:
-
Combine the solutions of α-GalNAc-TEG-N3 and the DBCO-functionalized molecule. A slight molar excess (1.5-2 fold) of one reactant can be used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 2 to 24 hours. The reaction can be performed at 4°C, room temperature, or 37°C. Higher temperatures will generally increase the reaction rate. Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting conjugate to remove any unreacted starting materials using a suitable method such as SEC or reversed-phase HPLC.
-
Conclusion
The choice between CuAAC and SPAAC for the conjugation of α-GalNAc-TEG-N3 is highly dependent on the specific application. CuAAC offers the advantage of faster reaction kinetics and the use of less expensive and more readily available alkyne reagents. However, the requirement for a copper catalyst raises concerns about cytotoxicity, which may be a limiting factor for in vivo or live-cell applications. While the use of chelating ligands can mitigate copper toxicity, complete removal of the metal from the final product can be challenging.
SPAAC, on the other hand, is a truly bioorthogonal reaction that proceeds without the need for a catalyst, making it ideal for applications where biocompatibility is critical. The reaction kinetics of SPAAC are highly dependent on the choice of the strained cyclooctyne, with DBCO derivatives generally offering faster rates than BCN. The main drawbacks of SPAAC are the higher cost and potentially lower stability of the cyclooctyne reagents.
For in vitro applications where high throughput and cost-effectiveness are priorities and residual copper is not a concern, CuAAC may be the preferred method. For applications involving live cells or in vivo studies, the superior biocompatibility of SPAAC makes it the more prudent choice. Careful consideration of the experimental context and desired outcomes will ultimately guide the selection of the optimal click chemistry strategy for the conjugation of α-GalNAc-TEG-N3.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of alpha-Galnac-teg-N3
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like alpha-Galnac-teg-N3 are paramount for laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, a click chemistry reagent containing an azide functional group. Adherence to these procedures is critical to mitigate risks, including potential toxicity and the explosive nature of azide compounds.
Core Safety Principles and Hazard Assessment
Key Hazards of Organic Azides:
-
Toxicity: Azides can be highly toxic, with effects similar to cyanides. Exposure can occur through inhalation, ingestion, or skin absorption.
-
Explosivity: Organic azides can be sensitive to shock, friction, heat, and light, leading to violent decomposition. While larger molecules may be more stable, this risk should never be discounted.
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.
-
Formation of Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, mercury, silver, and brass to form highly shock-sensitive and explosive metal azides. This is a critical consideration for disposal, especially concerning plumbing and contact with metal tools.
-
Incompatibility with Halogenated Solvents: Reactions with halogenated solvents like dichloromethane or chloroform can form extremely unstable di- and tri-azidomethane.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 882873-70-3 | |
| Molecular Formula | C₁₄H₂₆N₄O₈ | |
| Molecular Weight | 378.38 g/mol | |
| Appearance | Solid | |
| Storage Temperature | -20°C | |
| Storage Class | Combustible Solids |
Disposal Decision Workflow
The primary decision for the disposal of this compound is whether to treat it as direct hazardous waste or to chemically deactivate (quench) it first. This decision depends on the concentration and quantity of the waste.
Experimental Protocols
Protocol 1: Direct Disposal as Hazardous Waste
This is the most straightforward and recommended method for solid this compound, concentrated solutions, or waste mixed with other chemicals.
Methodology:
-
Container Selection: Use a designated, non-metallic, and clearly labeled hazardous waste container. Ensure the container is compatible with all components of the waste stream.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide" and list all chemical constituents, including "this compound".
-
Segregation: Azide-containing waste must be collected separately. Crucially, do not mix azide waste with acidic waste, heavy metal salts, or halogenated solvents.
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from heat, light, and incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
Protocol 2: Chemical Deactivation (Quenching) of Dilute Solutions
For dilute aqueous solutions (≤5%) of azide-containing waste, chemical deactivation can be performed to render the waste non-hazardous before disposal. The most common method is treatment with nitrous acid, which must be performed in a properly functioning chemical fume hood.
Materials:
-
Aqueous waste solution containing this compound (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
2 M aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Starch-iodide paper
Procedure:
-
Setup: Place the dilute azide waste solution in the three-necked flask equipped with a stirrer and a dropping funnel. Ensure the setup is in a chemical fume hood.
-
Add Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide estimated to be in the solution (a significant excess).
-
Acidify Slowly: Crucially, add the 2 M sulfuric acid solution gradually from the dropping funnel while stirring vigorously. The reaction generates nitric oxide gas, so proper ventilation is critical. The order of addition is essential to avoid the formation of hydrazoic acid.
-
Monitor Reaction: Continue adding acid dropwise until the vigorous evolution of gas ceases and the solution is acidic to pH paper.
-
Test for Completion: Test the solution with starch-iodide paper. A blue color indicates that excess nitrite is present, signifying that the decomposition of the azide is complete.
-
Neutralization and Final Disposal: Once the azide is completely destroyed, neutralize the resulting solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 9. This neutralized solution can then be disposed of according to your institution's guidelines for aqueous waste.
Disclaimer: This document provides guidance based on general safety protocols for organic azides. A specific Safety Data Sheet (SDS) for this compound was not available. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department before handling and disposing of this compound.
References
Essential Safety and Logistical Information for Handling α-GalNAc-TEG-N3
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential safety protocols and logistical information for α-GalNAc-TEG-N3, a click chemistry reagent containing an azide group. Adherence to these guidelines is crucial for minimizing risks in the laboratory.
Hazard Identification and Precautions
Key Precautions:
-
Toxicity: Azido compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3]
-
Explosive Potential: Avoid conditions that could lead to decomposition, such as excessive heat, friction, or shock.[3]
-
Reactivity: Avoid contact with strong acids, oxidizing agents, and heavy metals, as this can lead to the formation of highly toxic and explosive compounds. Never use metal spatulas for handling. Halogenated solvents should also be avoided.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling α-GalNAc-TEG-N3. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high toxicity risks, Silver shield gloves worn under nitrile gloves are recommended. | Azides can be readily absorbed through the skin; double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles if there is a risk of splashes. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to liquid suspensions or dry particles, Tyvek sleeves or gowns are recommended. | Prevents skin contact with the compound. |
Operational Plan: Safe Handling Workflow
All manipulations of α-GalNAc-TEG-N3 should be performed in a certified chemical fume hood. A blast shield should be used for all azides that are known or expected to be explosive.
Safe handling workflow for α-GalNAc-TEG-N3.
Experimental Protocol: General Handling Procedure
-
Preparation and Review: Before beginning work, review this guide and any available safety information. Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Weighing and Solution Preparation: Line the work surface with absorbent, disposable bench paper. Use plastic or ceramic spatulas to handle the solid compound; do not use metal spatulas. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store α-GalNAc-TEG-N3 in a tightly sealed, clearly labeled container. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.
Disposal Plan: Managing Azide-Containing Waste
Proper disposal of azide waste is crucial to prevent the formation of explosive compounds in plumbing and to protect the environment. Under no circumstances should azide-containing waste be disposed of down the drain, as it can react with lead and copper pipes to form highly explosive metal azides.
Disposal workflow for azide-containing waste.
Waste Disposal Protocol:
-
Aqueous Waste: All solutions containing α-GalNAc-TEG-N3 must be collected as hazardous waste. These waste streams must be collected separately and should not be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.
-
Solid Waste: All solid materials contaminated with α-GalNAc-TEG-N3, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.
-
Empty Containers: Empty containers of α-GalNAc-TEG-N3 are also considered hazardous waste and should be disposed of accordingly.
-
Labeling: All azide waste containers must be clearly labeled as "Hazardous Waste - Sodium Azide" or "Hazardous Waste - Azide Compound".
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Spill Response:
-
Small Spills (in a fume hood): Alert others in the immediate area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the absorbent material into a hazardous waste container. Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water. Dispose of all contaminated materials as hazardous waste.
-
Large Spills (outside a fume hood): Evacuate the laboratory immediately and alert others. Contact your institution's EHS office for assistance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
